Pyrophosphoric acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
phosphono dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKVPWEQAFLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075035 | |
| Record name | Diphosphoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Merck Index] Light yellow hygroscopic solid; [Acros Organics MSDS], Solid | |
| Record name | Pyrophosphoric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17053 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pyrophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2466-09-3, 33943-49-6, 14000-31-8 | |
| Record name | Pyrophosphoric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2466-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrophosphoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002466093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrophosphoric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04160 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC289196 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphosphoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrophosphoric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYROPHOSPHORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E862E7GRQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyrophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61 °C | |
| Record name | Pyrophosphoric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04160 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyrophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of Pyrophosphoric Acid from Orthophosphoric Acid: A Technical Guide for Laboratory Use
Abstract
This technical guide provides an in-depth overview of the laboratory-scale synthesis of pyrophosphoric acid (H₄P₂O₇) from orthophosphoric acid (H₃PO₄). The primary method detailed is the thermal dehydration of orthophosphoric acid to yield a polyphosphoric acid mixture, followed by the purification of this compound via crystallization. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields requiring high-purity this compound. It includes detailed experimental protocols, safety precautions, and methods for quantitative analysis.
Introduction
This compound, also known as diphosphoric acid, is a tetraprotic inorganic acid formed from the condensation of two molecules of orthophosphoric acid. It is a key intermediate in various biochemical and chemical processes. In the laboratory, its synthesis is crucial for applications in organic synthesis, where it acts as a catalyst and a phosphorylating agent.
The most common laboratory method for synthesizing this compound is the controlled heating of concentrated orthophosphoric acid. This process, however, does not yield pure this compound directly but results in an equilibrium mixture of orthophosphoric, pyrophosphoric, and higher polyphosphoric acids.[1] The concentration of this compound in this mixture is typically around 40%.[1] Consequently, a purification step, such as crystallization, is necessary to isolate this compound in a pure form.[1]
This guide provides a comprehensive procedure for both the initial thermal dehydration and the subsequent purification, along with methods for analyzing the product's composition.
Chemical Transformation and Experimental Workflow
The synthesis of this compound from orthophosphoric acid is a two-stage process: thermal dehydration followed by purification. The overall chemical equation for the formation of this compound is:
2 H₃PO₄ ⇌ H₄P₂O₇ + H₂O
This reaction is reversible, and the removal of water by heating drives the equilibrium towards the formation of this compound.
Figure 1: Chemical transformation of orthophosphoric acid to this compound.
The experimental workflow involves the preparation of the polyphosphoric acid mixture and its subsequent purification.
Figure 2: Experimental workflow for the synthesis and purification of this compound.
Experimental Protocols
Part 1: Thermal Dehydration of Orthophosphoric Acid
This protocol describes the preparation of a polyphosphoric acid mixture enriched in this compound.
Materials:
-
Concentrated orthophosphoric acid (85% H₃PO₄)
-
Heating mantle with a temperature controller
-
Round-bottom flask (borosilicate glass)
-
Stirring apparatus (magnetic stirrer and stir bar or overhead stirrer)
-
Condenser to allow water vapor to escape
Procedure:
-
Place a known quantity of 85% orthophosphoric acid into a round-bottom flask equipped with a stirring mechanism.
-
Set up the flask in a heating mantle and attach a condenser to the flask, ensuring the outlet is open to the atmosphere (or connected to a fume hood exhaust) to allow water vapor to escape.
-
Begin stirring the orthophosphoric acid.
-
Gradually heat the orthophosphoric acid to a temperature between 200°C and 260°C. Precise temperature control is crucial to prevent the formation of higher polyphosphoric acids, which occurs at temperatures above 300°C.[2]
-
Maintain this temperature for several hours with continuous stirring. The exact duration will depend on the desired composition of the mixture. A heating time of 2-3 hours is a reasonable starting point.
-
Turn off the heating and allow the viscous polyphosphoric acid mixture to cool to a safe handling temperature.
Expected Outcome: The resulting product is a viscous, colorless to light yellow liquid or a waxy solid, which is a mixture of orthophosphoric, pyrophosphoric, and other polyphosphoric acids.[2] The concentration of this compound is expected to be in the range of 40-50%.[1]
Part 2: Purification of this compound by Crystallization
This protocol is adapted from a patented method for producing high-purity crystalline this compound.
Materials:
-
Polyphosphoric acid mixture from Part 1
-
Crystallized this compound (for seeding)
-
A kneader or a robust stirring apparatus capable of handling viscous materials
-
Temperature-controlled water bath or heating/cooling jacket
Procedure:
-
Transfer the polyphosphoric acid mixture to the kneader.
-
If necessary, adjust the P₂O₅ concentration of the mixture to between 79% and 81% by weight. This can be achieved by adding a small amount of water or a more concentrated polyphosphoric acid.
-
Add 1% to 5% by weight of crystallized this compound as seed crystals to the mixture.
-
Begin kneading the mixture continuously while heating it to a temperature between 40°C and 50°C.
-
Once crystallization begins, cool the mixture to a temperature between 20°C and 35°C.
-
Continue kneading for a period of 0.5 to 3 hours from the start of crystallization, maintaining the temperature below 50°C to allow for the dissipation of the heat of crystallization.
-
The final product is a colorless, particulate, and pourable solid of pure, crystallized this compound with a purity of at least 95%.
Data Presentation
The following tables summarize the key quantitative parameters for the synthesis and analysis of this compound.
| Parameter | Value | Reference(s) |
| Thermal Dehydration | ||
| Starting Material | 85% Orthophosphoric Acid | |
| Temperature Range | 200 - 260°C | [2] |
| Optimal Temperature | ~250°C | [2] |
| Approximate Heating Time | Several hours (e.g., 2-3 hours) | |
| Product Composition | ||
| This compound | ~40% | [1] |
| Orthophosphoric Acid | Variable | [1] |
| Higher Polyphosphoric Acids | Variable | [1] |
Table 1: Reaction Conditions for Thermal Dehydration.
| Parameter | Value | Reference(s) |
| Crystallization | ||
| P₂O₅ Concentration | 79 - 81% by weight | |
| Seed Crystal Amount | 1 - 5% by weight | |
| Initial Heating Temperature | 40 - 50°C | |
| Crystallization Temperature | 20 - 35°C | |
| Kneading Time | 0.5 - 3 hours | |
| Final Product | ||
| Purity | ≥ 95% |
Table 2: Parameters for Purification by Crystallization.
| Compound | Typical ³¹P NMR Chemical Shift (ppm) |
| Orthophosphoric Acid (H₃PO₄) | 0 |
| This compound (H₄P₂O₇) | -13 (end groups of PPA chains) |
| Polyphosphoric Acids | -26 (middle groups of PPA chains) |
Table 3: ³¹P NMR Chemical Shifts for Analysis.
Safety Precautions
Handling concentrated phosphoric acid and this compound requires strict adherence to safety protocols due to their corrosive nature.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, chemical-resistant gloves (e.g., butyl rubber or neoprene), and a lab coat.
-
Ventilation: All procedures should be carried out in a well-ventilated chemical fume hood.
-
Heating: Use a heating mantle with a temperature controller to avoid localized overheating. Never heat a closed system.
-
Spills: Neutralize spills with a suitable agent like sodium bicarbonate or a commercial spill kit for acids.
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, do NOT induce vomiting; rinse mouth with water and seek immediate medical attention.
Conclusion
The synthesis of this compound from orthophosphoric acid is a feasible laboratory procedure that involves a controlled thermal dehydration followed by a meticulous crystallization process. By carefully controlling the reaction temperature and purification conditions, researchers can obtain high-purity this compound suitable for a variety of applications in chemical synthesis and analysis. The use of ³¹P NMR spectroscopy is recommended for the accurate determination of the product's composition. Adherence to strict safety measures is paramount throughout the entire process.
References
The Historical Significance of Pyrophosphoric Acid in the Evolution of Phosphorus Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical context of pyrophosphoric acid, exploring its discovery, early synthesis, and foundational role in the development of phosphorus chemistry. The document provides a comprehensive overview of its properties, key historical experimental methodologies, and its influence on the synthesis of more complex phosphorus compounds.
Introduction: The Dawn of Condensed Phosphates
This compound, also known as diphosphoric acid, is a phosphorus oxoacid with the chemical formula H₄P₂O₇. It is the simplest of the polyphosphoric acids and is structurally an anhydride (B1165640) formed from the condensation of two molecules of orthophosphoric acid. Its discovery and characterization were pivotal moments in the history of chemistry, marking the beginning of the exploration of condensed phosphate (B84403) chemistry. This guide will illuminate the path from its initial discovery to its establishment as a key intermediate in phosphorus chemistry, providing valuable historical context for professionals in chemical and pharmaceutical research.
The Discovery of this compound
The initial discovery of this compound is credited to a "Mr. Clarke of Glasgow" in 1827.[1][2][3] His seminal experiment involved the intense heating of sodium phosphate salts to red heat. This process yielded a new substance, sodium pyrophosphate, which, upon acidification, produced this compound. It was also observed that this new acid could be readily converted back to phosphoric acid by the action of hot water, demonstrating a fundamental relationship between these phosphorus compounds.[1]
Early Synthesis and Characterization: A Developing Understanding
The decades following its discovery saw chemists grappling with the synthesis and isolation of pure this compound. Several methods were developed, each contributing to a deeper understanding of its chemical nature.
Thermal Dehydration of Orthophosphoric Acid
A common early method for preparing this compound was the thermal dehydration of orthophosphoric acid at temperatures around 225-250°C.[4] However, this method proved challenging for isolating the pure compound. The reaction does not stop cleanly at the this compound stage but proceeds to form a complex equilibrium mixture of orthophosphoric, pyrophosphoric, and higher polyphosphoric acids.[1] The concentration of this compound in such mixtures rarely exceeds 50%.[1]
Synthesis from Phosphate Salts
Reflecting its original discovery, a more reliable historical method involved the preparation of sodium pyrophosphate by heating sodium dihydrogen phosphate. The resulting sodium pyrophosphate could then be converted to this compound. Two primary approaches were used for this conversion:
-
Acidification: Treating a solution of sodium pyrophosphate with a strong acid, followed by purification, could yield this compound.[5]
-
Ion Exchange: A more advanced technique, developed later, involved passing an aqueous solution of sodium pyrophosphate through a cation-exchange resin to replace the sodium ions with hydrogen ions.[3][5]
Other Historical Preparative Methods
Other notable early methods for the synthesis of this compound include:
-
Reaction of Phosphoric Acid with Phosphoryl Chloride: This method involves the reaction: 5H₃PO₄ + POCl₃ → 3H₄P₂O₇ + 3HCl.[1]
-
Treatment of Lead Pyrophosphate with Hydrogen Sulfide (B99878): This precipitation method was also employed to generate the free acid.[1][6]
Physicochemical Properties: A Historical Perspective
The characterization of this compound's properties was a significant undertaking for 19th and early 20th-century chemists. The following tables summarize the key quantitative data that was historically established.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | H₄P₂O₇ |
| Molar Mass | 177.97 g/mol [1] |
| Appearance | Colorless, odorless, viscous liquid or crystalline solid[7] |
| Melting Point | Two polymorphs exist with melting points of 54.3 °C and 71.5 °C[1][6] |
| Solubility | Soluble in water, diethyl ether, and ethyl alcohol[1] |
Table 2: Comparison of Acid Dissociation Constants (pKa) of this compound and Orthophosphoric Acid
| Acid | pKa1 | pKa2 | pKa3 | pKa4 |
| This compound | 0.85 | 1.96 | 6.60 | 9.41[1][8] |
| Orthophosphoric Acid | 2.14 | 7.20 | 12.37[1] |
The stronger acidity of the first two protons of this compound compared to orthophosphoric acid is a key distinguishing feature, which early chemists would have observed through titration experiments.
Experimental Protocols of Historical Significance
While detailed, modern-style experimental protocols from the 19th century are scarce, it is possible to reconstruct the methodologies based on the available literature.
Protocol for the Synthesis of this compound via Thermal Dehydration of Orthophosphoric Acid
Objective: To prepare this compound through the thermal decomposition of orthophosphoric acid.
Methodology:
-
Concentrated orthophosphoric acid (85%) was placed in a suitable vessel, such as a porcelain or platinum crucible, capable of withstanding high temperatures.
-
The crucible was heated gradually to a temperature of approximately 225-250°C.[4] This was often achieved using a furnace or a sand bath to ensure even heating.
-
The heating was continued for several hours. During this time, water vapor would be observed evolving from the acid as condensation occurred.
-
The reaction was monitored, likely by observing the viscosity of the resulting liquid.
-
The resulting product was a viscous liquid containing a mixture of orthophosphoric, pyrophosphoric, and polyphosphoric acids.
-
Isolation of pure this compound from this mixture was historically challenging and often involved fractional crystallization, a difficult process for this hygroscopic and thermally unstable compound.[1]
Protocol for the Historical Synthesis of this compound from Sodium Phosphate
Objective: To prepare this compound following the principles of Mr. Clarke's original discovery.
Methodology:
-
Sodium dihydrogen phosphate (NaH₂PO₄) was placed in a crucible.
-
The crucible was heated to red heat. This high temperature drives the condensation reaction: 2NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O, followed by further reaction to form sodium pyrophosphate (Na₄P₂O₇).
-
After cooling, the resulting solid, sodium pyrophosphate, was dissolved in water.
-
A strong acid, such as sulfuric acid, was carefully added to the solution. This would precipitate sodium sulfate (B86663) and leave this compound in solution.
-
Alternatively, the sodium pyrophosphate could be reacted with a lead salt to precipitate lead pyrophosphate (Pb₂P₂O₇).
-
The lead pyrophosphate precipitate was then suspended in water, and hydrogen sulfide gas was bubbled through the suspension. This would precipitate lead sulfide (PbS), leaving a solution of this compound.[1][6]
-
The resulting solution would then be carefully concentrated to yield this compound.
Visualizing Historical Chemical Pathways
The following diagrams, generated using Graphviz, illustrate the key chemical transformations in the historical context of this compound chemistry.
Caption: Thermal dehydration of orthophosphoric acid.
Caption: Historical synthesis from sodium phosphate.
Caption: Hydrolysis of this compound.
Conclusion: A Cornerstone of Phosphorus Chemistry
The discovery and subsequent study of this compound in the 19th century were instrumental in expanding the field of inorganic chemistry. It served as the gateway to understanding the broader class of polyphosphoric acids and their complex equilibria. The challenges faced by early chemists in its synthesis and purification underscored the need for more advanced analytical and separation techniques. For modern researchers, understanding this historical context provides a deeper appreciation for the foundational principles of phosphorus chemistry and the evolution of synthetic methodologies that are still relevant in fields ranging from materials science to drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Formula - GeeksforGeeks [geeksforgeeks.org]
- 3. collegedunia.com [collegedunia.com]
- 4. Page loading... [guidechem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Notes on this compound [unacademy.com]
- 7. testbook.com [testbook.com]
- 8. Pyrophosphate - Wikipedia [en.wikipedia.org]
Understanding the Hygroscopic Nature of Pyrophosphoric Acid in Storage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hygroscopic nature of pyrophosphoric acid, a critical consideration for its storage and handling in research and development settings. Due to its extreme affinity for moisture, improper storage of this compound can lead to changes in its physical and chemical properties, potentially impacting experimental outcomes and product stability. This document outlines the fundamental principles of its hygroscopicity, presents illustrative quantitative data, details experimental protocols for its assessment, and provides a logical workflow for managing this challenging attribute.
The Hygroscopic Character of this compound
This compound (H₄P₂O₇) is a colorless, odorless, and viscous liquid or crystalline solid that is classified as extremely hygroscopic.[1] This means it readily absorbs moisture from the atmosphere. The presence of multiple hydroxyl (-OH) groups and the P-O-P bridge in its molecular structure facilitates the formation of extensive hydrogen-bonding networks with water molecules. This strong affinity for water can lead to the dilution of the acid and, upon extended exposure to moisture, hydrolysis back to orthophosphoric acid (H₃PO₄).
The absorption of atmospheric water can significantly alter the physical state of this compound. In its anhydrous form, it can exist as needle-like crystals.[1] However, upon absorbing moisture, it often transforms into a viscous, syrupy liquid or a glassy solid, which can complicate handling and accurate measurement.[1]
Quantitative Analysis of Hygroscopicity
| Relative Humidity (%) | Illustrative Water Uptake (% w/w) | Physical State Observation |
| 10 | 0.5 | Crystalline solid |
| 20 | 1.2 | Crystalline solid with slight surface dampness |
| 30 | 2.5 | Agglomeration of crystals |
| 40 | 5.0 | Formation of a thick slurry |
| 50 | 10.0 | Viscous liquid |
| 60 | 18.0 | Liquid |
| 70 | 25.0 | Liquid |
| 80 | 35.0 | Liquid |
| 90 | 50.0 | Liquid |
Note: This data is illustrative and not based on direct experimental results for this compound.
Experimental Protocol for Determining Hygroscopicity
A detailed experimental protocol is crucial for accurately quantifying the hygroscopic nature of a substance like this compound. Given its corrosive nature, special handling precautions and materials are necessary. The following is a generalized protocol based on the principles of Dynamic Vapor Sorption (DVS), a common technique for such measurements.
Objective: To determine the moisture sorption isotherm of this compound at a constant temperature.
Materials and Equipment:
-
Dynamic Vapor Sorption (DVS) analyzer with a corrosion-resistant sample holder (e.g., glass or platinum)
-
High-purity this compound sample
-
Nitrogen gas (for drying)
-
Controlled humidity and temperature chamber
-
Analytical balance (integrated into the DVS instrument)
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, and a lab coat.
Methodology:
-
Sample Preparation:
-
Carefully transfer a small, accurately weighed amount (typically 5-10 mg) of this compound into the DVS sample pan under a dry, inert atmosphere (e.g., a glove box) to minimize initial water absorption.
-
-
Drying:
-
Place the sample pan into the DVS instrument.
-
Dry the sample in situ by passing a stream of dry nitrogen gas (0% relative humidity) over it at a controlled temperature (e.g., 25 °C) until a stable weight is achieved. This ensures a consistent starting point for the analysis.
-
-
Sorption Analysis:
-
The DVS instrument will then incrementally increase the relative humidity (RH) in the sample chamber in predefined steps (e.g., 10% RH increments from 0% to 90%).
-
At each RH step, the instrument will hold the humidity constant and monitor the sample's weight until equilibrium is reached (i.e., the rate of weight change is below a specified threshold).
-
The weight gain at each RH step is recorded, corresponding to the amount of water absorbed by the sample.
-
-
Desorption Analysis (Optional but Recommended):
-
After reaching the maximum RH, the instrument can be programmed to decrease the RH in a stepwise manner back to 0%.
-
The weight loss at each step is recorded, providing data on the desorption of water from the sample. This can reveal information about the nature of the water-sample interaction.
-
-
Data Analysis:
-
The collected data is used to plot a moisture sorption isotherm, with the percentage weight change (water uptake) on the y-axis and the relative humidity on the x-axis.
-
Logical Workflow for Managing this compound Hygroscopicity
The following diagram illustrates a logical workflow for the assessment and management of the hygroscopic properties of this compound in a research or development setting.
Caption: Logical workflow for managing the hygroscopic nature of this compound.
Storage and Handling Recommendations
Given its extreme hygroscopicity and corrosive nature, strict storage and handling protocols are mandatory to maintain the integrity of this compound.
-
Containers: Store this compound in tightly sealed containers made of corrosion-resistant materials such as glass or high-density polyethylene.[1]
-
Environment: The storage environment should be cool, dry, and well-ventilated. To minimize moisture exposure, storage in a desiccator containing a suitable desiccant or in a controlled low-humidity environment is highly recommended.
-
Handling: Whenever possible, handle this compound in a controlled atmosphere, such as a glove box purged with an inert gas (e.g., nitrogen or argon). This will significantly reduce its exposure to atmospheric moisture. If a controlled atmosphere is not available, minimize the time the container is open to the ambient environment.
-
Dispensing: Use dry, clean equipment for dispensing the acid. Any residual moisture on spatulas, pipettes, or glassware can lead to localized dilution and changes in the acid's properties.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling this compound to protect against its corrosive properties.
By understanding and carefully managing its hygroscopic nature, researchers and drug development professionals can ensure the quality, reliability, and safety of their work with this compound.
References
Initial investigations into pyrophosphoric acid as a phosphorylation agent.
An In-depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphorylation is a fundamental biochemical process and a cornerstone of synthetic chemistry. The selection of an appropriate phosphorylating agent is paramount for successful outcomes. This technical guide delves into the initial investigations and foundational applications of pyrophosphoric acid (H₄P₂O₇) and its derivatives as phosphorylation agents. We explore its chemical properties, early synthetic applications, reaction mechanisms, and its role in prebiotic chemistry, contrasting it with modern biological pyrophosphorylation. This document provides structured data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in the field.
Introduction to this compound
This compound, also known as diphosphoric acid, is an inorganic compound first identified in 1827.[1] It is an anhydride (B1165640) of phosphoric acid, formed by the condensation of two phosphoric acid molecules with the elimination of water.[1] Its potential as a phosphorylating agent was recognized early on, with the first reported use for phosphorylating high-molecular-weight alcohols in 1934.[2]
While it is a tetraprotic acid, its utility is often hampered by its tendency to exist in an equilibrium mixture with phosphoric and polyphosphoric acids when in solution.[1] In cold water, it readily hydrolyzes back to phosphoric acid, posing a significant challenge for its application in aqueous media.[1][3] Consequently, early investigations often employed derivatives or required harsh conditions, such as high temperatures or the use of catalysts, to achieve effective phosphorylation.[4]
Chemical Properties and Reactivity
This compound's reactivity as a phosphorylating agent is governed by its structure—a phosphoanhydride bond linking two phosphate (B84403) groups. This bond is the site of nucleophilic attack. However, in aqueous solutions, the molecule is generally less reactive than other agents and may require activation.[4] Lewis acid catalysts can coordinate to a phosphate group, rendering it more electrophilic and susceptible to attack by a nucleophile, such as a hydroxyl group on a substrate.[4] The primary substrates for this compound in early studies were alcohols and carbohydrates.[2][4]
Early Synthetic Applications & Data
Initial studies focused on the phosphorylation of simple organic molecules. The phosphorylation of carbohydrates and alcohols was a key area of investigation, often requiring protective groups to ensure regioselectivity.[2] More manageable pyrophosphate derivatives, such as tetrabenzylpyrophosphate, were developed to improve solubility and reactivity in organic solvents.[4]
Table 1: Performance of this compound Derivatives in Alcohol Phosphorylation
| Substrate | Phosphorylating Agent | Catalyst / Conditions | Product | Yield (%) | Reference |
| Primary and Secondary Alcohols | Tetrabenzylpyrophosphate | Ti(OtBu)₄ catalyst, Anhydrous DCM, Room Temp. | Phosphorylated Alcohols | 50 - 97% | [4] |
Experimental Protocols
The following are generalized protocols based on early methodologies for using this compound derivatives.
General Protocol for Phosphorylation of Alcohols
This protocol outlines a method using a pyrophosphate derivative, which is often more stable and soluble in organic solvents than this compound itself.[4]
Materials:
-
Alcohol substrate
-
Tetrabenzylpyrophosphate
-
Titanium(IV) tert-butoxide (Ti(OtBu)₄)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol substrate in anhydrous DCM.
-
Add the catalyst, Titanium(IV) tert-butoxide, to the solution.
-
Add tetrabenzylpyrophosphate to the reaction mixture.
-
Stir the reaction at room temperature. Monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the final product using column chromatography.[4]
Conceptual Protocol for Carbohydrate Phosphorylation
Direct phosphorylation of carbohydrates with agents like pyrophosphoric or polyphosphoric acid was an early method of choice for producing sugar phosphates.[2]
Materials:
-
Carbohydrate substrate (e.g., pentose, hexose)
-
Polyphosphoric acid (as a source of this compound)
-
Acidic solution for hydrolysis
Procedure:
-
The reaction can be performed on carbohydrates where all but one hydroxyl position is blocked by suitable protective groups.
-
Alternatively, for unblocked sugars, the reaction can target terminal C5 or C6 positions, as the resulting 5-phosphates of pentoses and 6-phosphates of hexoses are more stable at low pH.[2]
-
The carbohydrate is treated with polyphosphoric acid under controlled temperature conditions.
-
The resulting mixture of phosphorylated sugars is subjected to acidic hydrolysis. This step selectively cleaves less stable phosphate esters, enriching the desired terminal sugar phosphate.[2]
-
The final product is isolated and purified from the hydrolysis mixture.
Reaction Mechanisms and Workflows
Mechanism of Catalyzed Phosphorylation
The phosphorylation of an alcohol by a pyrophosphate derivative often requires activation by a Lewis acid catalyst. The catalyst enhances the electrophilicity of the phosphorus atom, facilitating the nucleophilic attack by the alcohol's hydroxyl group.
Caption: Catalyzed phosphorylation of an alcohol using a pyrophosphate derivative.
General Experimental Workflow
The workflow for a typical phosphorylation reaction involves preparation, monitoring, and purification stages to isolate the desired phosphorylated product.
Caption: A generalized workflow for a laboratory-scale phosphorylation reaction.
Biological Pyrophosphorylation: A Modern Perspective
While early chemical investigations focused on using this compound as a direct reagent, nature employs a more nuanced approach. Protein pyrophosphorylation is a post-translational modification where a second phosphate is added to an already phosphorylated serine residue.[5] This process does not use free this compound. Instead, it is mediated by inositol (B14025) pyrophosphates (e.g., 5PP-InsP₅, also known as IP₇) which act as the phosphoryl group donor.[6][7]
The mechanism is a two-step process:
-
Priming Phosphorylation: A protein kinase, often casein kinase 2 (CK2), first phosphorylates a serine residue using ATP.[8]
-
Pyrophosphorylation: An inositol pyrophosphate molecule then transfers its β-phosphate to the phosphoserine, resulting in a pyrophosphoserine residue.[8]
This biological pathway highlights a sophisticated regulatory mechanism distinct from the direct chemical phosphorylation methods explored in early research.
Caption: The two-step mechanism of biological protein pyrophosphorylation.
Conclusion
The initial investigations into this compound as a phosphorylating agent laid important groundwork in synthetic organic chemistry, particularly for the modification of alcohols and carbohydrates. The inherent instability and moderate reactivity of the free acid led to the development of more stable derivatives and catalyzed reaction systems. While these direct chemical applications have been refined over time, the discovery of biological pyrophosphorylation mediated by inositol pyrophosphates has unveiled a far more intricate and elegant role for the pyrophosphate moiety in cellular signaling and regulation. This guide provides a historical and mechanistic context that bridges the gap between early synthetic explorations and the complex biological pathways understood today.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrophosphate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Extensive protein pyrophosphorylation revealed in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein pyrophosphorylation by inositol pyrophosphates is a posttranslational event - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot chemical pyro- and tri-phosphorylation of peptides by using diamidophosphate in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Theoretical Models of Pyrophosphoric Acid's Molecular Structure and Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophosphoric acid (H₄P₂O₇), also known as diphosphoric acid, is a central molecule in numerous biochemical processes, serving as a key intermediate in energy metabolism and biosynthetic pathways.[1] Its reactivity, particularly its hydrolysis to orthophosphoric acid, is fundamental to the thermodynamics of many biological reactions, including DNA synthesis.[2][3] Understanding the molecular structure and reactivity of this compound from a theoretical standpoint is crucial for elucidating its role in these processes and for the rational design of therapeutic agents that target phosphate (B84403) metabolism.
This technical guide provides a comprehensive overview of the theoretical models used to describe the molecular structure and reactivity of this compound. It consolidates quantitative data from computational studies, details relevant experimental protocols, and visualizes key chemical processes.
Molecular Structure of this compound
The molecular structure of this compound consists of two phosphate groups linked by a bridging oxygen atom, with the chemical formula (HO)₂P(O)OP(O)(OH)₂.[1] Theoretical modeling, primarily through ab initio and Density Functional Theory (DFT) calculations, has been instrumental in determining its three-dimensional geometry and conformational landscape.
Conformational Analysis
This compound exhibits conformational flexibility due to rotation around the P-O-P bridge. Computational studies have explored various conformers to identify the most stable structures. The relative energies of these conformers are influenced by intramolecular hydrogen bonding and steric effects. While a comprehensive set of all possible conformers and their relative energies is extensive, theoretical studies have identified key stable conformations.
Structural Parameters
Ab initio and DFT calculations provide detailed information on bond lengths and angles. These parameters are crucial for understanding the molecule's stability and reactivity. The P-O-P bridge angle is a particularly important feature, as it influences the molecule's flexibility and susceptibility to hydrolysis.
| Parameter | Description | Calculated Value (Representative) | Computational Method (Example) |
| Bond Lengths | |||
| r(P-O_bridging) | Length of the phosphorus-bridging oxygen bond | 1.62 Å | SCF/6-31G** |
| r(P=O) | Length of the phosphoryl double bond | 1.45 Å | DFT/B3LYP/6-311++G(d,p) |
| r(P-OH) | Length of the phosphorus-hydroxyl oxygen bond | 1.57 Å | DFT/B3LYP/6-311++G(d,p) |
| Bond Angles | |||
| ∠(P-O-P) | Angle of the bridging P-O-P linkage | 130-140° | SCF/3-21G* |
| ∠(O-P-O) | Angles within the phosphate tetrahedra | ~109.5° (with distortions) | DFT/B3LYP/6-311++G(d,p) |
Note: The specific values can vary depending on the computational method and basis set used. The values presented are representative examples from theoretical studies.
Reactivity of this compound
The reactivity of this compound is dominated by the hydrolysis of its P-O-P bond, a thermodynamically favorable process that releases a significant amount of energy.[1] Theoretical models have been pivotal in elucidating the mechanism and energetics of this crucial reaction.
Hydrolysis of this compound
The overall hydrolysis reaction is:
H₄P₂O₇ + H₂O → 2H₃PO₄
Computational studies have investigated this reaction in detail, including the role of water molecules and the nature of the transition state.
Ab initio calculations have been used to determine the heat of the hydrolysis reaction. These studies indicate that the hydrolysis of pyrophosphate is exothermic in the gas phase.[4]
| Parameter | Value (kcal/mol) | Computational Level |
| ΔE (SCF) | -7.39 | SCF/6-31G** |
| ΔE (with ZPE and correlation) | -3.83 | MBPT(2) |
| ΔH (estimated) | -3.38 |
ZPE: Zero-Point Energy
Theoretical studies suggest that the hydrolysis of pyrophosphate can proceed through a stepwise associative SN2 mechanism.[3] This involves the nucleophilic attack of a water molecule on one of the phosphorus atoms, leading to a pentacoordinate intermediate.
The following diagram illustrates a simplified theoretical pathway for the acid-catalyzed hydrolysis of this compound.
Acid-Base Properties
This compound is a tetraprotic acid, meaning it can donate four protons. Its dissociation constants (pKa values) have been determined experimentally and are important for understanding its charge state at different pH values.
| Dissociation Step | pKa Value |
| H₄P₂O₇ ⇌ [H₃P₂O₇]⁻ + H⁺ | 0.85 |
| [H₃P₂O₇]⁻ ⇌ [H₂P₂O₇]²⁻ + H⁺ | 1.96 |
| [H₂P₂O₇]²⁻ ⇌ [HP₂O₇]³⁻ + H⁺ | 6.60 |
| [HP₂O₇]³⁻ ⇌ [P₂O₇]⁴⁻ + H⁺ | 9.41 |
Experimental Protocols for Studying this compound
Theoretical models are complemented and validated by experimental data. Key techniques for studying the structure and reactivity of this compound include ³¹P NMR spectroscopy and isothermal titration calorimetry.
³¹P NMR Spectroscopy for Monitoring Hydrolysis
Objective: To monitor the hydrolysis of this compound to orthophosphoric acid in real-time.
Materials:
-
This compound solution of known concentration
-
Buffer solution (e.g., Tris-HCl) at the desired pH
-
D₂O for NMR lock
-
NMR tubes
-
NMR spectrometer equipped with a phosphorus probe
Procedure:
-
Prepare a solution of this compound in the chosen buffer containing a known percentage of D₂O.
-
Transfer the solution to an NMR tube.
-
Acquire an initial ³¹P NMR spectrum to identify the chemical shift of pyrophosphate.
-
Initiate the hydrolysis reaction, for example, by adjusting the temperature or adding a catalyst (e.g., pyrophosphatase).
-
Acquire a series of ³¹P NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to pyrophosphate and the newly formed orthophosphate.
-
Plot the concentration of pyrophosphate and orthophosphate as a function of time to determine the reaction kinetics.[5]
Isothermal Titration Calorimetry (ITC) for Enzymatic Hydrolysis
Objective: To determine the kinetic and thermodynamic parameters of pyrophosphatase-catalyzed hydrolysis of pyrophosphate.
Materials:
-
Inorganic pyrophosphatase enzyme
-
Pyrophosphate substrate solution
-
Buffer solution identical for both enzyme and substrate
-
Isothermal titration calorimeter
Procedure:
-
Prepare the enzyme solution in the reaction buffer and load it into the sample cell of the calorimeter.
-
Prepare the pyrophosphate substrate solution in the same buffer and load it into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of injections of the substrate into the enzyme solution.
-
The heat change associated with the enzymatic reaction is measured after each injection.
-
The raw data (heat rate versus time) is integrated to obtain the heat per injection.
-
The resulting data is fitted to an appropriate kinetic model (e.g., Michaelis-Menten) to determine the kinetic parameters (Kₘ, k_cat) and the enthalpy of the reaction (ΔH).[6][7]
Visualization of a Computational Workflow
The theoretical investigation of a molecule like this compound follows a structured workflow, from initial model building to the analysis of its properties.
Conclusion
Theoretical models provide invaluable insights into the molecular structure and reactivity of this compound. Through computational methods like ab initio calculations and DFT, we can obtain detailed structural parameters, understand conformational preferences, and elucidate complex reaction mechanisms such as hydrolysis. When combined with experimental techniques like ³¹P NMR and ITC, these theoretical models offer a powerful and comprehensive approach to understanding the fundamental chemistry of this vital biological molecule. This knowledge is essential for advancing our understanding of cellular metabolism and for the development of new therapeutic strategies.
References
- 1. cantera.org [cantera.org]
- 2. Computational Reactivity and Selectivity | TU Wien [tuwien.at]
- 3. Pyrophosphate hydrolysis is an intrinsic and critical step of the DNA synthesis reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 5. A real-time 31P-NMR-based approach for the assessment of glycerol kinase catalyzed monophosphorylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Physical properties of pyrophosphoric acid, including melting point and solubility.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of pyrophosphoric acid (H₄P₂O₇), with a specific focus on its melting point and solubility. The information is curated for professionals in research and development who require precise data and methodological insights for laboratory and drug development applications.
Introduction to this compound
This compound, also known as diphosphoric acid, is an inorganic compound that can be understood as the anhydride (B1165640) formed from the condensation of two molecules of phosphoric acid.[1][2] It is a colorless, odorless, and highly hygroscopic substance, appearing as a viscous, syrupy liquid or as a crystalline solid.[1][2][3] Its ability to readily absorb moisture from the air necessitates careful handling and storage to maintain its anhydrous state.[1] In aqueous solutions, this compound undergoes hydrolysis, reverting to phosphoric acid.[3][4][5][6] This reaction is slow in cold water but accelerates significantly in hot water.[3][4]
Physical Properties
The physical characteristics of this compound are crucial for its application in various chemical syntheses and formulations. Key properties, including its polymorphic nature, are detailed below.
Anhydrous this compound is known to exist in two distinct crystalline polymorphs, each with a unique melting point.[3][4][6][7][8][9]
-
Metastable Form (Form I): This form has a melting point of 54.3 °C .[1][6][8][9]
-
Stable Form (Form II): This more stable polymorph melts at 71.5 °C .[1][2][3][4][6][7][8][9][10][11] The stable Form II can be obtained by heating Form I at approximately 50 °C for several hours in a sealed container.[8]
Some sources may also report a melting point of 61 °C , which could represent a mixture of the two polymorphs or a sample with some degree of hydration.[1][3][5][8][12]
This compound exhibits high solubility in water and various polar organic solvents.
-
Aqueous Solubility: It is extremely soluble and fully miscible with water.[1][3] The dissolution process is notably exothermic.[1] One study quantifies its solubility as 709 g/100 mL in water at 23 °C.[3][8][13]
-
Organic Solvent Solubility: It is soluble in polar organic solvents, including ethanol , diethyl ether , and dimethyl sulfoxide (B87167) (DMSO) .[1][2][3][4][5][7][8][11]
Quantitative Data Summary
The following tables provide a clear summary of the key quantitative physical properties of this compound for easy reference and comparison.
Table 1: Melting Point of this compound Polymorphs
| Crystalline Form | Melting Point (°C) |
| Metastable (Form I) | 54.3[1][6][8][9] |
| Stable (Form II) | 71.5[1][4][7][8][10] |
| Reported (Unspecified) | 61[1][3][5][12] |
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Water | 709 g/100 mL[3][8][13] | 23 |
| Water | Miscible[1] | Not Specified |
| Ethanol | Soluble[1][3][7] | Not Specified |
| Diethyl Ether | Soluble[1][3][7] | Not Specified |
| DMSO | Soluble[3][8] | Not Specified |
Experimental Protocols
Accurate determination of the physical properties of this compound requires methodologies that account for its hygroscopic and hydrolytically unstable nature.
The melting point of this compound's polymorphs is typically determined using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: Due to its highly hygroscopic nature, the crystalline sample must be prepared in a controlled, low-humidity environment (e.g., a glove box under an inert atmosphere).
-
Capillary Loading: A small amount of the finely powdered, anhydrous crystalline sample is packed into a thin-walled capillary tube. The tube is then sealed to prevent moisture absorption from the atmosphere during the experiment.
-
Instrumentation: The sealed capillary is placed in the heating block of a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Melting Point Determination: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. For a pure substance, this range should be narrow. The distinct melting points of the two polymorphs (54.3 °C and 71.5 °C) can be observed and differentiated using this method.
The saturation shake-flask method is the gold standard for determining equilibrium solubility.[14] For this compound, modifications are necessary to mitigate hydrolysis.
Methodology:
-
System Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed, airtight container. The experiment should be conducted at a constant, controlled temperature (e.g., 23 °C).
-
Equilibration: The container is agitated (e.g., using a shaker or stirrer) for a predetermined period to allow the system to reach equilibrium. For this compound in water, this period must be carefully optimized. Prolonged equilibration times can lead to significant hydrolysis, which would yield inaccurate solubility data for the parent acid. Short time points (e.g., sampling every hour) are recommended to monitor the concentration profile.
-
Phase Separation: Once equilibrium is assumed to be reached, agitation is stopped, and the excess undissolved solid is allowed to settle. The saturated supernatant is then separated from the solid phase via centrifugation and/or filtration using a filter compatible with the solvent.
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[14] An HPLC method is advantageous as it can separate the parent this compound from its primary hydrolytic product, phosphoric acid, allowing for an accurate quantification of the former.[14]
-
Solid Phase Analysis: The remaining excess solid should be analyzed (e.g., using X-ray diffraction or differential scanning calorimetry) to confirm that no phase change or conversion to a hydrate (B1144303) has occurred during the experiment.[14]
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound's aqueous solubility, highlighting critical control points.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound Formula - Preparative Methods and Properties [vedantu.com]
- 3. This compound | 2466-09-3 [amp.chemicalbook.com]
- 4. Notes on this compound [unacademy.com]
- 5. Pyrophosphoric_acid [chemeurope.com]
- 6. This compound | 2466-09-3 [chemicalbook.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. This compound Formula, Structure, Properties, Uses [pw.live]
- 11. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 12. This compound | H4O7P2 | CID 1023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound [drugfuture.com]
- 14. researchgate.net [researchgate.net]
The reaction of pyrophosphoric acid with water and its hydrolysis products.
A Technical Guide to the Hydrolysis of Pyrophosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the aqueous hydrolysis of this compound (H₄P₂O₇), a fundamental reaction with significant implications in various biochemical and pharmaceutical contexts. The guide covers the reaction's core principles, thermodynamics, kinetics, and detailed experimental protocols for its study.
Introduction: The Chemistry of the P-O-P Bond
This compound (PPi), also known as diphosphoric acid, is a tetraprotic inorganic acid formed by the condensation of two molecules of orthophosphoric acid (H₃PO₄)[1][2]. Its central feature is the phosphoanhydride bond (P-O-P), which is of paramount importance in bioenergetics, notably in the hydrolysis of adenosine (B11128) triphosphate (ATP) to adenosine monophosphate (AMP) and PPi.
The stability of this compound in aqueous solutions is transient. It readily undergoes hydrolysis, cleaving the P-O-P bond to yield two molecules of orthophosphoric acid (Pi)[1][2][3]. This reaction is not only thermodynamically favorable but also central to numerous biological processes, making a thorough understanding of its mechanism and kinetics essential for researchers.
Reaction: H₄P₂O₇ + H₂O ⇌ 2H₃PO₄[1][2]
In aqueous solution, this compound exists in equilibrium with phosphoric acid and other polyphosphoric acids[2][3].
Reaction Pathway and Thermodynamics
The hydrolysis of this compound is a thermodynamically favorable process, driven by the relief of electrostatic repulsion between the adjacent phosphorus centers and the greater resonance stabilization of the resulting orthophosphate products.
The reaction proceeds via the nucleophilic attack of a water molecule on one of the phosphorus atoms, leading to the cleavage of the P-O-P bond. This process is influenced by pH, as the protonation state of the pyrophosphate molecule affects its susceptibility to hydrolysis[4]. Protonation of the pyrophosphate accelerates the rate of hydrolysis significantly[4].
Quantitative Thermodynamic and Kinetic Data
The thermodynamic and kinetic parameters of PPi hydrolysis are highly dependent on conditions such as pH, temperature, and the presence of catalysts (e.g., metal ions or enzymes).
| Parameter | Value / Observation | Conditions | Reference |
| ΔG° (Standard Gibbs Free Energy) | ≈ -35 kJ/mol | For P₂O₇⁴⁻ + H₂O → 2HPO₄²⁻ at 25°C | [1] |
| ΔH‡ (Enthalpy of Activation) | 33.9 kcal/mol | For spontaneous PPi⁴⁻ hydrolysis | [4] |
| TΔS‡ (Entropy of Activation Term) | -1.1 kcal/mol | For spontaneous PPi⁴⁻ hydrolysis | [4] |
| Rate Constant (k) for PPi⁴⁻ | ~1.2 x 10⁻¹³ s⁻¹ | Spontaneous hydrolysis at ambient temperature | [4] |
| Effect of Protonation | First protonation accelerates hydrolysis by ~560x. Second protonation by an additional ~100x. | Varies with pH | [4] |
| Effect of Metal Ions | Catalyze hydrolysis (e.g., Mg²⁺, Ca²⁺) by coordinating to the pyrophosphate bridge. | Presence of divalent cations | [1] |
| Effect of Temperature | Rate increases significantly with temperature. | 60-100°C range studied | [5] |
Experimental Protocols for Monitoring Hydrolysis
The study of pyrophosphate hydrolysis kinetics requires precise and reliable methods to differentiate and quantify the reactant (PPi) and the product (Pi) over time. Key methodologies include ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and Ion Chromatography (IC).
General Experimental Workflow
A typical kinetic experiment involves incubating a pyrophosphate solution under controlled conditions and analyzing aliquots at set time intervals.
Protocol 1: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful non-invasive technique for monitoring the hydrolysis of PPi in real-time. Since ³¹P has a natural abundance of 100%, it provides excellent sensitivity. Pyrophosphate and orthophosphate give distinct signals in the ³¹P NMR spectrum, allowing for direct quantification.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus-sensitive probe.
-
Sample Preparation:
-
Prepare a buffered solution using D₂O to provide a lock signal. The buffer should be chosen to maintain a constant pH throughout the experiment (e.g., Tris, HEPES).
-
Dissolve a known concentration of sodium pyrophosphate (Na₄P₂O₇) in the buffer.
-
If studying catalytic effects, add the catalyst (e.g., MgCl₂) to the desired concentration.
-
-
Data Acquisition:
-
Place the NMR tube containing the sample into the pre-heated spectrometer.
-
Acquire a series of ¹H-decoupled ³¹P NMR spectra at regular time intervals. Key acquisition parameters include a calibrated 90° pulse, a relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nuclei to ensure full relaxation for accurate integration, and a sufficient number of scans for good signal-to-noise.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the distinct peaks corresponding to PPi (typically around -4 ppm) and Pi (typically around 5.6 ppm)[6].
-
The relative integrals of the peaks are proportional to the molar concentrations of the species[4].
-
Plot the concentration of PPi versus time. Fit the data to a first-order rate equation (ln[PPi] vs. time) to determine the rate constant (k)[4].
-
Protocol 2: Ion Chromatography (IC)
Ion chromatography is a highly sensitive method for separating and quantifying ionic species like pyrophosphate and phosphate (B84403).
-
Instrumentation: An ion chromatograph equipped with a suitable anion-exchange column (e.g., IonPac AS11-HC), a suppressor, and a conductivity detector[7].
-
Sample Preparation and Hydrolysis:
-
Prepare a buffered aqueous solution of sodium pyrophosphate.
-
Incubate the solution in a temperature-controlled water bath.
-
At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in cold eluent or by adjusting the pH to a range where the hydrolysis rate is negligible.
-
-
Chromatographic Analysis:
-
Inject the quenched sample into the IC system.
-
Perform a gradient elution using an appropriate eluent, such as potassium hydroxide (B78521) (KOH), to separate PPi and Pi[7]. A typical gradient might run from a low to a high concentration of KOH to effectively elute both species[7].
-
The conductivity detector will measure the concentration of the eluted ions after they pass through the suppressor.
-
-
Data Analysis:
-
Identify the peaks for Pi and PPi based on their retention times, determined by running standards.
-
Create a calibration curve for both Pi and PPi using standards of known concentrations.
-
Calculate the concentration of Pi and PPi in each aliquot based on the peak areas and the calibration curve.
-
Plot the concentration of PPi versus time and determine the rate constant as described for the NMR method.
-
Factors Influencing Hydrolysis
The rate of pyrophosphate hydrolysis is governed by several environmental and chemical factors. Understanding these relationships is crucial for predicting stability and designing experiments.
-
pH: The hydrolysis rate is significantly faster in acidic conditions compared to neutral or basic solutions[5]. This is due to the protonation of the phosphate groups, which facilitates nucleophilic attack by water[4].
-
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis[1][5].
-
Catalysts: The reaction is subject to catalysis. Inorganic pyrophosphatase enzymes can increase the reaction rate by many orders of magnitude[4]. Divalent metal ions such as Mg²⁺ and Ca²⁺ can also act as catalysts[1].
-
Concentration: In concentrated solutions, the equilibrium can shift towards the formation of this compound and other polyphosphates via dehydration. Dilution promotes the reverse reaction, hydrolysis[1].
References
- 1. grokipedia.com [grokipedia.com]
- 2. Notes on this compound [unacademy.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of phosphate, pyrophosphate, metaphosphate and total phosphorus in seafoods by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Organic Phosphate Ester Synthesis Using Pyrophosphoric Acid as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of biologically active molecules, including pharmaceuticals, nucleotides, and phospholipids. Pyrophosphoric acid (H₄P₂O₇), and its more commonly used derivative, polyphosphoric acid (PPA), serve as effective catalysts and phosphorylating agents for the synthesis of organic phosphate (B84403) esters from alcohols and phenols. This document provides detailed application notes and experimental protocols for leveraging these reagents in organic synthesis.
This compound is the simplest of the polyphosphoric acids and acts as an anhydride (B1165640) of phosphoric acid.[1] Its reactivity in phosphorylation stems from the electrophilic nature of the phosphorus atoms, which are susceptible to nucleophilic attack by the hydroxyl groups of organic substrates.[2] In practice, commercially available polyphosphoric acid (PPA), a viscous liquid mixture of orthophosphoric acid, this compound, and higher polyphosphoric acids, is often used due to its ease of handling and potent dehydrating properties.[3][4]
Mechanism of Phosphorylation
The phosphorylation of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's hydroxyl group on one of the phosphorus atoms of this compound. This results in the formation of a phosphate ester and a molecule of orthophosphoric acid. The reaction is typically conducted under anhydrous conditions and can be facilitated by heating.[5] In the case of polyphosphoric acid, the long chains of phosphate anhydrides provide multiple sites for reaction.[6]
The general mechanism can be visualized as follows:
Caption: General mechanism of alcohol phosphorylation by this compound.
Applications
The use of this compound and PPA as phosphorylating agents is applicable to a wide range of substrates, including:
-
Primary and Secondary Alcohols: Simple and complex alcohols can be efficiently phosphorylated to yield the corresponding monoalkyl phosphates.[7]
-
Long-Chain Fatty Alcohols: This method is particularly useful for the synthesis of amphiphilic phosphate esters used as surfactants and emulsifiers.[8]
-
Phenols: While requiring more forcing conditions, phenols can also be phosphorylated to aryl phosphates.
-
Nucleosides: Although other methods are more common, this compound can be used in the synthesis of nucleoside phosphates, which are fundamental building blocks of DNA and RNA.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of organic phosphate esters using polyphosphoric acid.
Table 1: Synthesis of Monoalkyl Phosphates using Polyphosphoric Acid
| Substrate | Molar Ratio (Alcohol:P₂O₅ in PPA) | Temperature (°C) | Time (h) | Monoalkyl Phosphate Content (%) | Conversion Rate (%) | Reference |
| N-Methyldiethanolamine fatty acid ester | 3.0:1.0 | 80 | 5.5 | 89.3 | 97.2 | [8] |
| Octanol | (See reference for mass ratio) | 115 | 8 | 98.6 (MAP Yield) | - | [9] |
| Dodecanol | (See reference for mass ratio) | 110 | - | >67 (monoester) | - | [10] |
| Lauryl Alcohol | (See reference for details) | 90 | 8 | High | - | [11] |
| Stearyl Alcohol | (See reference for details) | 80 | 12 | High | - | [11] |
Table 2: Product Distribution in the Alcoholysis of Polyphosphoric Acid
| Alcohol | Monoalkyl Phosphate (%) | Dialkyl Phosphate (%) | Orthophosphoric Acid (%) | Reference |
| Long-chain alcohols | Predominant Product | Not Observed | Present | [7] |
| Lauryl Alcohol | 20 (mole %) | - | 69 (mole %) | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Monoalkyl Phosphates using Polyphosphoric Acid
This protocol is a general guideline for the phosphorylation of a primary alcohol using commercially available polyphosphoric acid.
Materials:
-
Primary Alcohol (e.g., 1-Dodecanol)
-
Polyphosphoric Acid (PPA, 115% H₃PO₄ basis)
-
Deionized Water
-
Ice
-
Ethyl Acetate (B1210297) (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Workflow Diagram:
Caption: Experimental workflow for monoalkyl phosphate synthesis.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol.
-
Addition of PPA: Slowly and carefully add polyphosphoric acid to the alcohol with stirring. An exothermic reaction may be observed. The molar ratio of alcohol to the P₂O₅ content in the PPA is typically in the range of 2.5-3.5:1.[12]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80°C and 120°C) and stir for 2 to 12 hours.[8][13] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice with vigorous stirring.[3] This will hydrolyze the remaining polyphosphoric acid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[2]
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of High-Purity Mono-octyl Phosphate using a P₂O₅/H₃PO₄ Mixture
This protocol is adapted from a study aimed at producing high-purity mono-alkyl phosphate.[9]
Materials:
-
Phosphorus Pentoxide (P₂O₅)
-
85% Phosphoric Acid (H₃PO₄)
Procedure:
-
Reagent Preparation: Prepare the phosphorylating agent by mixing phosphorus pentoxide and 85% phosphoric acid. A specific mass ratio of P₂O₅:H₃PO₄:Octanol of 14.2:5.62:48.5 has been reported to give high yields of the monoester.[9]
-
Reaction: Combine the 1-octanol with the prepared phosphorylating agent in a reactor.
-
Reaction Conditions: Heat the mixture to 115°C and maintain this temperature for 8 hours with stirring.[9]
-
Workup and Purification: Follow the general workup and purification procedure described in Protocol 1. Under these optimized conditions, a mono-octyl phosphate yield of 98.6 wt% has been reported.[9]
Safety Precautions
-
This compound and polyphosphoric acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction of PPA with water is highly exothermic. Always add the acid to ice/water slowly and with good stirring.
-
Phosphorus pentoxide is a powerful dehydrating agent and is highly reactive with water. Handle it in a dry environment.
Conclusion
This compound and polyphosphoric acid are valuable and versatile reagents for the synthesis of organic phosphate esters. By carefully controlling the reaction conditions, such as temperature, reaction time, and the ratio of reactants, it is possible to achieve high yields and selectivity for the desired monoalkyl phosphate products. The protocols provided herein offer a solid foundation for researchers to develop and optimize phosphorylation reactions for their specific substrates and applications.
References
- 1. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 2. researchgate.net [researchgate.net]
- 3. ccsenet.org [ccsenet.org]
- 4. CN105503941A - Catalytic synthesis method of tri-iso-octyl phosphate - Google Patents [patents.google.com]
- 5. EP0675076A2 - Phosphorylation agent, process and use - Google Patents [patents.google.com]
- 6. Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US4115483A - Process for preparing mono-alkyl acid phosphates having high mono-content and light color - Google Patents [patents.google.com]
- 11. WO1996009305A1 - Process for the preparation of phosphoric monoester - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application of pyrophosphoric acid in the synthesis of nucleotide analogs.
Application Notes: Pyrophosphoric Acid in Nucleotide Analog Synthesis
Introduction
Nucleotide analogs are fundamental to the development of therapeutic agents, particularly in antiviral and anticancer research. Their synthesis is a cornerstone of medicinal chemistry and drug discovery. A critical step in creating these analogs is phosphorylation, the introduction of phosphate (B84403) groups to a nucleoside. This compound (H₄P₂O₇), often in the form of its organic-soluble salts, serves as a key reagent for the synthesis of nucleoside 5'-diphosphates (NDPs) and their analogs. This document provides detailed protocols and data on the application of pyrophosphate in these synthetic pathways.
Phosphorylation using Pyrophosphate: The SN2 Displacement Approach
A prevalent and effective method for synthesizing nucleoside 5'-diphosphates involves the nucleophilic substitution (SN2) reaction where a pyrophosphate salt displaces a leaving group at the 5'-position of a nucleoside. This strategy, notably developed by Poulter and coworkers, provides a direct route to NDPs.[1] The key to this process is the use of a dry, organic-solvent-soluble form of pyrophosphate, such as its tetrabutylammonium (B224687) or tris[bis(triphenylphosphoranylidene)ammonium] (PPN) salt, which acts as the nucleophile.[1][2] The nucleoside's 5'-hydroxyl group is first activated by converting it into a good leaving group, typically a tosylate.[1][2]
General Reaction Scheme
The overall transformation can be visualized as a two-step process:
-
Activation of the Nucleoside : The 5'-hydroxyl group of the nucleoside is converted to a 5'-O-tosyl group.
-
Nucleophilic Displacement : The pyrophosphate salt attacks the 5'-carbon, displacing the tosylate leaving group to form the nucleoside 5'-diphosphate.
Caption: General mechanism for NDP synthesis via the Poulter method.
Data Presentation: Synthesis Yields
The yield of nucleoside 5'-diphosphates is dependent on the specific nucleoside and the reaction conditions. The SN2 displacement method has been successfully applied to a variety of nucleosides.
| Nucleoside Analog | Product | Yield (%) | Reference |
| Various Nucleosides | 5'-Diphosphates | 43 - 83% | [2] |
| 3'-Azidothymidine (AZT) | AZT-Diphosphate | Not Specified | N/A |
| 2',3'-Dideoxyadenosine (ddA) | ddA-Diphosphate | Not Specified | N/A |
Note: Specific yield data for many individual nucleotide analogs synthesized via this method requires consulting primary literature for each compound. The provided range indicates the general efficacy of the method.
Experimental Protocols
Protocol 1: Synthesis of Nucleoside 5'-Diphosphate via the Poulter Method
This protocol details the synthesis of a nucleoside 5'-diphosphate from a protected nucleoside using a pyrophosphate salt for the key displacement step.
Materials:
-
Protected Nucleoside (e.g., with acid-labile groups on the base if necessary)
-
p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)
-
Anhydrous Pyridine
-
Tetrabutylammonium pyrophosphate or PPN pyrophosphate[1]
-
Anhydrous Acetonitrile
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
DEAE-Sephadex or similar anion-exchange resin
-
Triethylammonium (B8662869) bicarbonate (TEAB) buffer
Workflow Overview:
Caption: Experimental workflow for NDP synthesis.
Step-by-Step Procedure:
Part A: Synthesis of 5'-O-Tosyl-Nucleoside
-
Dissolve the starting nucleoside (1.0 eq) in a minimal amount of anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 - 1.5 eq) portion-wise while stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding cold water.
-
Extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer successively with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 5'-O-tosyl-nucleoside.
Part B: Synthesis of Nucleoside 5'-Diphosphate
-
Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Strictly anhydrous conditions are crucial for success.[2]
-
Dissolve the 5'-O-tosyl-nucleoside (1.0 eq) in anhydrous acetonitrile.
-
Add tetrabutylammonium pyrophosphate or PPN pyrophosphate (typically 1.5 - 2.0 eq) to the solution.[1][2]
-
Heat the reaction mixture (e.g., to 40-60 °C) and stir for 24-48 hours. The progress should be monitored by an appropriate method (e.g., LC-MS or ³¹P NMR).
-
After completion, cool the reaction mixture and concentrate it in vacuo.
-
If the nucleoside has protecting groups, perform the appropriate deprotection step (e.g., acid treatment for trityl groups).
Part C: Purification of the Final Product
-
Dissolve the crude residue from Part B in water or a weak buffer.
-
Load the solution onto an anion-exchange column (e.g., DEAE-Sephadex) pre-equilibrated with a low concentration TEAB buffer (e.g., 50 mM, pH 7.5).
-
Elute the column with a linear gradient of increasing TEAB buffer concentration (e.g., 50 mM to 1.0 M).
-
Collect fractions and analyze them for the presence of the desired NDP product (e.g., by UV absorbance and LC-MS).
-
Pool the pure fractions, and remove the volatile TEAB buffer by repeated co-evaporation with water or by lyophilization to yield the final product as its triethylammonium salt.
Comparative Landscape of Phosphorylating Agents
While this compound is effective for diphosphorylation, other reagents are used for generating nucleotide analogs, each with distinct characteristics.
Caption: Comparison of common phosphorylating agents.
This compound is generally less reactive in aqueous solutions and often requires catalysts or harsher conditions compared to agents like diamidophosphate (DAP).[3] However, its application in the form of organic salts in anhydrous media provides a controlled and specific route for the synthesis of nucleoside diphosphates, which is a significant advantage in targeted drug development.[1][2] Other reagents like trimetaphosphate (P₃m) can produce a variety of phosphorylated products, including 5'-NMPs and even 5'-NTPs, under different conditions.[4] The choice of phosphorylating agent is therefore critical and depends on the desired final product and the stability of the starting nucleoside analog.
References
- 1. A procedure for the preparation and isolation of nucleoside-5’-diphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside Di- and Triphosphates as a New Generation of Anti-HIV Pronucleotides. Chemical and Biological Aspects [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for Peptide Pyrophosphorylation using Pyrophosphoric Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of pyrophosphorylated peptides. Protein pyrophosphorylation is a recently discovered post-translational modification (PTM) involved in cellular signaling, and the ability to synthesize pyrophosphorylated peptides is crucial for studying its biological roles.[1][2][3][4] These synthetic peptides are invaluable tools for developing detection methods, raising antibodies, and investigating the enzymes and binding partners involved in pyrophosphorylation signaling pathways.[1]
Introduction to Peptide Pyrophosphorylation
Protein pyrophosphorylation is the addition of a pyrophosphate group to a protein, typically on a pre-existing phosphoserine residue.[1] This modification is mediated in cells by inositol (B14025) pyrophosphates (PP-InsPs) in a magnesium-dependent, non-enzymatic reaction.[5][6] The resulting pyrophosphoserine (ppSer) moiety is more acid-labile and resistant to some phosphatases compared to phosphoserine (pSer), suggesting a distinct regulatory role in cellular processes.[7]
The chemical synthesis of pyrophosphopeptides presents a challenge due to the lability of the phosphoanhydride bond.[8] However, robust methods have been developed to access these important molecules, primarily through the activation of a phosphate (B84403) or phosphonate (B1237965) group to react with a phosphopeptide. This document details two effective protocols for peptide pyrophosphorylation.
Signaling Pathway: Inositol Pyrophosphate-Mediated Protein Pyrophosphorylation
The following diagram illustrates the biological pathway of protein pyrophosphorylation as currently understood. Inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5PP-InsP₅), act as donors for the β-phosphoryl group, which is transferred to a phosphoserine residue on a substrate protein in the presence of magnesium ions.[5]
Caption: Inositol pyrophosphate-mediated protein pyrophosphorylation pathway.
Experimental Protocols
Two primary methods for the chemical synthesis of pyrophosphorylated peptides are presented below. The choice of method may depend on the specific peptide sequence, the presence of sensitive functional groups, and the desired scale of the reaction.
Method 1: Pyrophosphorylation using a Benzyl (B1604629) Phosphorimidazolide Reagent
This method is highly selective for the phosphoserine residue and is compatible with a wide range of functional groups found in peptides, including alcohols, thiols, amines, and carboxylic acids.[1] The reaction can be performed in polar aprotic solvents like N,N-dimethylacetamide (DMA) or even in water, making it versatile for various peptide substrates.[1][3] The protocol involves two main steps: 1) reaction of the phosphopeptide with a benzyl-protected phosphorimidazolide reagent in the presence of a zinc catalyst, and 2) removal of the benzyl protecting group by hydrogenolysis.[2][6]
Caption: Workflow for peptide pyrophosphorylation using a benzyl phosphorimidazolide reagent.
-
Materials:
-
Phosphopeptide (starting material)
-
Benzyl phosphorimidazolide reagent
-
Zinc chloride (ZnCl₂)
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
-
NMR spectrometer
-
-
Procedure:
-
Pyrophosphorylation Reaction:
-
Dissolve the phosphopeptide in anhydrous DMA.
-
Add the benzyl phosphorimidazolide reagent (typically 5-10 equivalents).
-
Add ZnCl₂ (typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Deprotection:
-
Upon completion, quench the reaction with water.
-
The crude benzyl-protected pyrophosphopeptide can be purified by RP-HPLC at this stage or directly used in the next step.
-
Dissolve the protected peptide in methanol.
-
Add Pd/C catalyst.
-
Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring for 2-4 hours.
-
-
Purification and Analysis:
-
Filter the reaction mixture through celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final pyrophosphorylated peptide by RP-HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and ³¹P NMR. A characteristic neutral loss of 178 Da in CID mass spectrometry is indicative of the pyrophosphate group.[5][9]
-
-
The following table summarizes representative conversion efficiencies for the pyrophosphorylation of various phosphopeptides using the benzyl phosphorimidazolide method.
| Peptide Sequence | Solvent | Reagent Equivalents | ZnCl₂ Equivalents | Time (h) | Conversion (%) | Reference |
| Ac-Ala-Ser(PO₃H₂)-Gly-NH₂ | DMA | 5 | 5 | 12 | >95 | [1] |
| Nopp140 fragment (76-100) | DMA | 10 | 10 | 24 | ~85 | [1] |
| Ac-Lys-Ser(PO₃H₂)-Glu-NH₂ | Water | 10 | 10 | 24 | 85 | [3] |
Method 2: One-Pot Pyrophosphorylation using Diamidophosphate (B1260613) (DAP)
This method offers an operationally simple, one-pot procedure for peptide pyrophosphorylation in an aqueous medium without the need for protecting groups.[2][10] The reaction proceeds through a sequential amidophosphorylation-hydrolysis mechanism.[6] This method is highly chemoselective for the phosphate moiety, even in the presence of other nucleophilic side chains.[2][6][10]
Caption: Workflow for one-pot peptide pyrophosphorylation using diamidophosphate.
-
Materials:
-
Phosphopeptide (starting material)
-
Diamidophosphate (DAP)
-
Aqueous buffer (e.g., HEPES or imidazole, pH 7)
-
Acidic buffer (e.g., acetate (B1210297) buffer, pH 4-5)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
-
NMR spectrometer
-
-
Procedure:
-
One-Pot Reaction:
-
Dissolve the phosphopeptide in the aqueous buffer (pH 7).
-
Add DAP (typically 50-100 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours to form the amidopyrophosphorylated intermediate.
-
Adjust the pH of the reaction mixture to 4-5 using the acidic buffer.
-
Continue to stir at room temperature for 12-24 hours to facilitate hydrolysis to the pyrophosphorylated peptide. Monitor the reaction by LC-MS.
-
-
Purification and Analysis:
-
Upon completion, directly purify the crude reaction mixture by RP-HPLC.
-
Confirm the identity and purity of the final pyrophosphorylated peptide by mass spectrometry and ³¹P NMR.
-
-
The following table presents the conversion efficiencies for the one-pot pyrophosphorylation of various phosphopeptides using diamidophosphate.
| Peptide Sequence | DAP Equivalents | Time (h) | Conversion over two steps (%) | Reference |
| Ac-Ala-Ser(PO₃H₂)-Gly-NH₂ | 100 | 2 (step 1) + 12 (step 2) | 85 | [6] |
| Ac-Tyr(PO₃H₂)-Val-Ala-Asp-NH₂ | 100 | 2 (step 1) + 12 (step 2) | 82 | [6] |
| Gcr1 fragment | 100 | 2 (step 1) + 12 (step 2) | 86 | [9] |
| EIF2S2 fragment | 100 | 2 (step 1) + 12 (step 2) | 68 | [9] |
Stability of Pyrophosphopeptides
The stability of the pyrophosphate moiety is an important consideration for handling and experimental use. The pyrophosphate group is relatively stable over a pH range of 4.5 to 9.5.[1] However, it is susceptible to hydrolysis under strongly acidic conditions (e.g., 0.1 M HCl) and undergoes β-elimination under basic conditions.[1]
Conclusion
The protocols described provide robust and versatile methods for the synthesis of pyrophosphorylated peptides. The choice between the phosphorimidazolide and diamidophosphate methods will depend on the specific requirements of the research. These synthetic peptides are essential for advancing our understanding of the emerging field of protein pyrophosphorylation and its role in cellular signaling. The availability of these synthetic standards will facilitate the development of new analytical tools and biological assays to probe the function of this important post-translational modification.[1][4]
References
- 1. Chemical Pyrophosphorylation of Functionally Diverse Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot chemical pyro- and tri-phosphorylation of peptides by using diamidophosphate in water - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04160J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Extensive protein pyrophosphorylation revealed in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot chemical pyro- and tri-phosphorylation of peptides by using diamidophosphate in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. A Stable Pyrophosphoserine Analog for Incorporation into Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. One-pot chemical pyro- and tri-phosphorylation of peptides by using diamidophosphate in water - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Central Role of Pyrophosphoric Acid in Pyrosequencing Technology for DNA Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrosequencing is a real-time, sequencing-by-synthesis method that has revolutionized short-read DNA sequencing and analysis.[1][2][3] Its applications are diverse, ranging from single nucleotide polymorphism (SNP) analysis and mutation detection to quantification of gene expression and DNA methylation analysis.[2][4] At the heart of this technology lies the enzymatic cascade initiated by the release of pyrophosphoric acid (PPi), a molecule central to the generation of a detectable signal. These application notes provide a detailed overview of the function of this compound in pyrosequencing, comprehensive experimental protocols, and data interpretation guidelines for professionals in research and drug development.
Principle of Pyrosequencing: The Role of this compound
The fundamental principle of pyrosequencing is the detection of PPi released during the DNA polymerase-catalyzed incorporation of a nucleotide into a growing DNA strand.[1][5][6] This process occurs in a series of enzymatic reactions, creating a light signal that is proportional to the number of nucleotides incorporated.[6][7]
The sequencing process involves the following key steps:
-
Nucleotide Incorporation and PPi Release: A single-stranded DNA (ssDNA) template is hybridized with a sequencing primer. The reaction mixture contains the enzymes DNA polymerase, ATP sulfurylase, luciferase, and apyrase, along with the substrates adenosine (B11128) 5' phosphosulfate (APS) and luciferin (B1168401).[8][9][10] Deoxynucleotide triphosphates (dNTPs) are added sequentially to the reaction. When a complementary dNTP is incorporated into the growing DNA strand by DNA polymerase, a molecule of this compound (PPi) is released.[1][10]
-
ATP Generation: The released PPi is quantitatively converted to ATP by ATP sulfurylase in the presence of APS.[8][10]
-
Light Production: The newly synthesized ATP acts as a substrate for the enzyme luciferase, which catalyzes the conversion of luciferin to oxyluciferin, generating visible light.[7][8][10]
-
Signal Detection: The light produced is detected by a charge-coupled device (CCD) camera and is recorded as a peak in a pyrogram. The height of the peak is directly proportional to the amount of PPi released and, therefore, to the number of nucleotides incorporated.[7]
-
Degradation of Unincorporated Nucleotides: The enzyme apyrase degrades any unincorporated dNTPs and excess ATP, allowing the reaction to be reset for the next nucleotide addition.[7][8][10]
This cycle is repeated with each of the four dNTPs, and the sequence of the template DNA is determined by the order and intensity of the light signals.
Quantitative Data Presentation
The performance of pyrosequencing can be summarized by several key metrics. The following table provides a general overview of the quantitative data that can be expected from modern pyrosequencing platforms.
| Performance Metric | Typical Range | Notes |
| Read Length | 20 - 400 bp | Shorter reads (20-50 bp) are common for SNP and mutation analysis. Longer reads (up to 400 bp) were achievable with platforms like the Roche GS FLX.[7] |
| Accuracy | > 99% | Accuracy can be affected by homopolymeric regions (stretches of identical nucleotides). |
| Signal-to-Noise Ratio | High | The enzymatic cascade provides significant signal amplification. |
| Limit of Detection | ~1-5% for minor variants | Pyrosequencing is highly sensitive for detecting and quantifying minor alleles in a mixed population. |
Experimental Protocols
I. Sample Preparation: PCR Amplification and ssDNA Template Isolation
Objective: To generate biotinylated PCR products and isolate single-stranded DNA templates for pyrosequencing.
Materials:
-
DNA sample (10 ng)
-
PCR primers (one biotinylated, HPLC-purified)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Streptavidin-coated magnetic beads
-
Binding buffer
-
Denaturation solution (e.g., 0.2 M NaOH)
-
Wash buffer
-
Annealing buffer
-
Sequencing primer (0.3 - 0.5 µM)
Protocol:
-
PCR Amplification:
-
Set up a 50 µl PCR reaction containing 10 ng of template DNA, 0.2 µM of each forward and reverse primer (one of which is biotinylated), dNTPs, Taq polymerase, and reaction buffer.
-
Perform PCR with an appropriate annealing temperature and extension time for the target sequence. Shorter amplicons (<200 bp) are generally preferred.[11]
-
Verify the PCR product by agarose (B213101) gel electrophoresis.
-
-
ssDNA Template Isolation:
-
Immobilize the biotinylated PCR product by incubating with streptavidin-coated magnetic beads in binding buffer for 10-15 minutes at room temperature with gentle agitation.
-
Separate the beads from the supernatant using a magnetic stand.
-
Wash the beads with wash buffer to remove unincorporated primers, dNTPs, and polymerase.
-
Denature the DNA by incubating the beads in a denaturation solution for 5 minutes at room temperature.
-
Separate the beads and discard the supernatant containing the non-biotinylated strand.
-
Wash the beads with wash buffer to remove the denaturation solution.
-
Resuspend the beads in annealing buffer containing the sequencing primer.
-
-
Primer Annealing:
-
Heat the bead suspension to 80°C for 2 minutes to denature any secondary structures in the template.
-
Allow the mixture to cool slowly to room temperature to facilitate the annealing of the sequencing primer to the ssDNA template.
-
II. Pyrosequencing Reaction
Objective: To perform the pyrosequencing reaction and detect the light signals generated upon nucleotide incorporation.
Materials:
-
Prepared ssDNA template with annealed sequencing primer
-
Pyrosequencing instrument
-
Enzyme mix (DNA polymerase, ATP sulfurylase, luciferase, apyrase)
-
Substrate mix (APS, luciferin)
-
dNTPs (dATP is often replaced with dATPαS to prevent false signals as dATP is a substrate for luciferase)[10]
Protocol:
-
Instrument Setup:
-
Prepare the pyrosequencing instrument according to the manufacturer's instructions. This includes loading the enzyme and substrate mixes, as well as the individual dNTPs, into the designated cartridges.
-
-
Loading the Plate:
-
Transfer the prepared ssDNA templates to a pyrosequencing reaction plate.
-
-
Sequencing Run:
-
Initiate the sequencing run. The instrument will sequentially dispense the dNTPs into each well of the reaction plate.
-
The CCD camera will detect the light generated from each well upon nucleotide incorporation.
-
The instrument's software will record the light signals and generate a pyrogram for each sample.
-
Data Analysis and Interpretation
The output of a pyrosequencing experiment is a pyrogram, which is a plot of light intensity versus nucleotide dispensation.
-
Peak Height: The height of each peak in the pyrogram is proportional to the number of nucleotides incorporated in a single dispensation. A single peak of a specific height corresponds to the incorporation of one nucleotide, while a peak of double or triple the height indicates the incorporation of two or three identical nucleotides, respectively.
-
Sequence Determination: The sequence of the DNA template is determined by the order of the peaks in the pyrogram.
-
Quantitative Analysis: For applications such as allele quantification or DNA methylation analysis, the software calculates the percentage of each allele or the methylation percentage based on the relative peak heights at the variable position.
Mandatory Visualizations
Caption: The enzymatic cascade in pyrosequencing initiated by this compound.
Caption: A simplified workflow of a typical pyrosequencing experiment.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | - Inefficient PCR amplification- Insufficient template concentration- Enzyme degradation- Incorrect primer design | - Optimize PCR conditions- Quantify PCR product and use sufficient amount- Use fresh enzyme and substrate mixes- Verify primer design and quality |
| High Background Noise | - Contamination of reagents- Primer-dimer formation- Incomplete degradation of unincorporated nucleotides | - Use fresh, high-quality reagents- Optimize PCR to minimize primer-dimers- Ensure apyrase activity is optimal |
| Inaccurate Read Length | - Homopolymer stretches- Signal decay over long reads | - Be cautious when interpreting long homopolymeric regions- For longer reads, consider alternative sequencing technologies |
| Variable Peak Heights | - Inconsistent nucleotide dispensation- Pipetting errors | - Ensure the instrument is properly calibrated and maintained- Use calibrated pipettes and follow protocols carefully |
Conclusion
Pyrosequencing remains a powerful and versatile tool for targeted DNA analysis, with the release and detection of this compound at its core. Its ability to provide quantitative data in real-time makes it particularly valuable for applications in genetic research, clinical diagnostics, and drug development. By understanding the fundamental principles and adhering to optimized protocols, researchers can leverage the full potential of this technology to obtain accurate and reproducible results.
References
- 1. Primer Design for Pyrosequencing [protocols.io]
- 2. Troubleshooting your sequencing results - The University of Nottingham [nottingham.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Pyrosequencing Applications [qiagen.com]
- 5. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrosequencing - Wikipedia [en.wikipedia.org]
- 7. Pyrosequencing as a tool for better understanding of human microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cd-genomics.com [cd-genomics.com]
- 9. hackert.cm.utexas.edu [hackert.cm.utexas.edu]
- 10. How does pyrosequencing work? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyrophosphoric Acid in Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing pyrophosphoric acid, often in the form of its polymeric counterpart, polyphosphoric acid (PPA), as a catalyst and reagent in various cyclization reactions critical to organic synthesis and drug development.
Introduction
This compound (H₄P₂O₇), also known as diphosphoric acid, is a tetraprotic inorganic acid. It is a component of polyphosphoric acid (PPA), which is a viscous liquid mixture of phosphoric acid, this compound, and higher polyphosphoric acids. In practice, commercial PPA is frequently employed as a robust dehydrating agent and a strong Brønsted acid catalyst in a variety of intramolecular cyclization reactions. When heated, this compound itself can equilibrate to form a mixture containing polyphosphoric acids, making the literature on PPA highly relevant to the application of this compound in synthesis. These reagents are particularly effective in promoting reactions that form new carbocyclic and heterocyclic rings, which are foundational structures in many pharmaceutical compounds.
This document details the application of this compound/PPA in key cyclization reactions, providing detailed protocols, comparative data, and mechanistic insights.
Key Cyclization Reactions Catalyzed by this compound/PPA
Several important named reactions in organic chemistry utilize this compound or PPA to facilitate intramolecular cyclization. These reactions are valued for their ability to construct complex molecular architectures from relatively simple precursors.
Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a classic method for synthesizing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. PPA is a highly effective catalyst for this reaction, often serving as both the catalyst and the solvent. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement catalyzed by the acid to form the indole ring.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. PPA is a common dehydrating agent and acid catalyst for this cyclization. The reaction is particularly effective for aromatic rings bearing electron-donating groups.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. While various Brønsted and Lewis acids can be used, PPA can be employed, especially for less reactive substrates.
Data Presentation: Quantitative Analysis of Cyclization Reactions
The following tables summarize representative quantitative data for cyclization reactions catalyzed by polyphosphoric acid (PPA). These conditions can be considered as a starting point for optimizations using this compound.
Table 1: Fischer Indole Synthesis using PPA
| Arylhydrazine Substrate | Carbonyl Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenylhydrazine | Acetophenone | 100 | 1 | 93[2] |
| p-Tolylhydrazine | Propiophenone | 100 | 1.5 | 85 |
| p-Nitrophenylhydrazine | Cyclohexanone | 120 | 2 | 70 |
| Naphthylhydrazine | Acetone | 90 | 1 | 88 |
Table 2: Bischler-Napieralski Reaction using PPA
| β-Arylethylamide Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) |
| N-Acetyl-2-(3,4-dimethoxyphenyl)ethylamine | 100 | 2 | 92 |
| N-Propionyl-2-phenylethylamine | 120 | 3 | 78 |
| N-Benzoyl-2-(3-methoxyphenyl)ethylamine | 110 | 2.5 | 85 |
Experimental Protocols
The following are detailed methodologies for key cyclization reactions using polyphosphoric acid.
Protocol 1: General Procedure for Fischer Indole Synthesis using PPA
Materials:
-
Arylhydrazine (1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Polyphosphoric acid (PPA)
-
Ice-water bath
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the arylhydrazine and the carbonyl compound.
-
Carefully add polyphosphoric acid to the mixture with stirring. The amount of PPA should be sufficient to act as both a solvent and a catalyst (typically 5-10 times the weight of the reactants).
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired indole.
Protocol 2: General Procedure for Bischler-Napieralski Reaction using PPA
Materials:
-
β-Arylethylamide (1.0 eq)
-
Polyphosphoric acid (PPA)
-
Ice-water bath
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Anhydrous potassium carbonate
Procedure:
-
In a round-bottom flask, place the β-arylethylamide.
-
Add polyphosphoric acid (typically 10-20 times the weight of the amide) and stir the mixture.
-
Heat the reaction mixture to the specified temperature (usually between 100-140°C) for the required time, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated ammonium hydroxide solution to a pH of 9-10.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by crystallization or column chromatography.
Visualizations
General Workflow for PPA-Catalyzed Cyclization
Caption: General experimental workflow for a typical PPA-catalyzed cyclization reaction.
Mechanism of the Fischer Indole Synthesis
Caption: Simplified mechanism of the Fischer Indole Synthesis.
References
The Role of Pyrophosphoric Acid as a Dehydrating Agent in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophosphoric acid (H₄P₂O₇), a phosphorus oxoacid, is a powerful dehydrating agent utilized in various organic transformations. It is the anhydride (B1165640) derived from the condensation of two molecules of phosphoric acid. In practice, it is often a component of the more commonly used polyphosphoric acid (PPA), a viscous liquid mixture of phosphoric, pyrophosphoric, and higher polyphosphoric acids.[1] The strong dehydrating properties, coupled with low nucleophilicity and moderate acidity, make this compound and its mixtures effective catalysts for reactions that proceed via the elimination of water, such as intramolecular cyclizations and esterifications.[1] These reactions are fundamental in the synthesis of a wide array of organic compounds, including heterocyclic systems and esters, which are prevalent in pharmaceuticals and natural products.
This document provides detailed application notes and protocols for the use of this compound and related reagents in key organic synthesis reactions.
General Mechanism of Dehydration
This compound catalyzes dehydration reactions by protonating the hydroxyl group of the substrate, converting it into a good leaving group (water). The subsequent elimination of water generates a carbocation intermediate, which then undergoes further reaction, such as cyclization or reaction with a nucleophile, to form the final product.
Caption: General mechanism of acid-catalyzed dehydration.
Application 1: Intramolecular Cyclization Reactions
Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds, particularly heterocyclic systems and carbocyclic ketones. This compound and, more commonly, polyphosphoric acid (PPA) are effective reagents for promoting these reactions by facilitating the removal of a molecule of water to drive the ring closure. A notable example is the Bischler-Napieralski reaction for the synthesis of dihydroisoquinolines.[2]
Quantitative Data for Intramolecular Cyclization
The following table summarizes reaction conditions and yields for intramolecular cyclization reactions using polyphosphoric acid (PPA), which contains this compound. This data can serve as a starting point for optimizing reactions with this compound.
| Substrate | Reagent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide | POCl₃ | Reflux | - | 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | - | [2] |
| β-arylethylamide | PPA | Heating | - | 3,4-dihydroisoquinoline | - | |
| 2-benzylbenzoic acid | POCl₃ | - | - | Anthrone | Excellent | [2] |
| 4-phenylbutyric acid | POCl₃ | - | - | α-tetralone | Excellent | [2] |
| Acid 29 (in synthesis of Emmotin-H) | PPA | - | - | Ketone 30 | 63 | [3] |
Experimental Protocol: General Procedure for Intramolecular Cyclization
This protocol provides a general method for the intramolecular cyclization of a β-arylethylamide using a strong dehydrating acid like PPA. Researchers should optimize the temperature and reaction time for their specific substrate.
Materials:
-
β-arylethylamide substrate
-
Polyphosphoric acid (PPA) or this compound
-
Anhydrous toluene (B28343) or xylene (optional, to aid stirring)
-
Ice
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., dichloromethane (B109758), ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-arylethylamide substrate.
-
Add polyphosphoric acid (typically 5-10 times the weight of the substrate). If the mixture is too viscous, a minimal amount of anhydrous toluene or xylene can be added.
-
Heat the reaction mixture with stirring. The optimal temperature and reaction time will vary depending on the substrate and should be determined by TLC monitoring. Typical conditions range from 80°C to 140°C for 1 to 6 hours.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring to quench the reaction and hydrolyze the PPA. This step is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
References
Application Notes and Protocols for Monitoring Pyrophosphoric Acid-Catalyzed Reactions by ³¹P NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophosphoric acid (PPA) is a versatile catalyst in organic synthesis, often employed in reactions such as esterification, phosphorylation, and condensation. Its ability to act as both a proton source and a dehydrating agent makes it a valuable tool in various chemical transformations. Monitoring the progress of PPA-catalyzed reactions is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring product quality. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that provides real-time, quantitative insights into these reactions. The 100% natural abundance and spin ½ nucleus of phosphorus make ³¹P NMR a highly sensitive and informative method for tracking the fate of phosphorus-containing species throughout a chemical process.
These application notes provide detailed methodologies for utilizing ³¹P NMR to monitor this compound-catalyzed reactions, offering protocols for sample preparation, data acquisition, and analysis.
Key Advantages of ³¹P NMR for Reaction Monitoring
-
High Specificity: ³¹P NMR directly observes the phosphorus nucleus, providing unambiguous signals for PPA, its esters, and other phosphorus-containing intermediates and byproducts. This specificity eliminates interference from other components in the reaction mixture.
-
Quantitative Analysis: The intensity of ³¹P NMR signals is directly proportional to the concentration of the corresponding phosphorus species.[1][2] This allows for accurate determination of reactant consumption, product formation, and the concentration of intermediates, enabling kinetic analysis.[2]
-
Real-Time Monitoring: In situ ³¹P NMR allows for the continuous monitoring of a reaction as it proceeds within the NMR tube, providing a detailed kinetic profile without the need for quenching or sample workup.[2]
-
Mechanistic Insights: By identifying and quantifying transient intermediates, ³¹P NMR can provide valuable information about the reaction mechanism.
General Experimental Workflow
The following diagram illustrates a typical workflow for monitoring a this compound-catalyzed reaction using ³¹P NMR.
Caption: General workflow for monitoring PPA-catalyzed reactions by ³¹P NMR.
Application Note 1: Monitoring the Esterification of a Carboxylic Acid
This protocol details the use of ³¹P NMR to monitor the this compound-catalyzed esterification of a generic carboxylic acid with an alcohol.
Experimental Protocol
-
Reactant and Catalyst Preparation:
-
In a clean, dry vial, dissolve the carboxylic acid (1.0 mmol) and the alcohol (1.2 mmol) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL).
-
Carefully add this compound (5-10 mol%) to the reaction mixture.
-
-
Sample Preparation for NMR:
-
Transfer the reaction mixture to a clean, dry 5 mm NMR tube.
-
If an internal standard is required for absolute quantification, add a known amount of a suitable reference compound (e.g., triphenyl phosphate) that does not react with the components of the reaction mixture and whose signal is resolved from other signals.
-
-
³¹P NMR Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz (or equivalent) equipped with a broadband probe.
-
Nucleus: ³¹P
-
Reference: 85% H₃PO₄ (external or internal).
-
Acquisition Parameters:
-
Pulse Program: zgig (inverse-gated decoupling for quantitative measurements).[3]
-
Number of Scans (NS): 64 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay (D1): 5 x T₁ of the slowest relaxing phosphorus nucleus (typically 10-20 s for accurate quantification).
-
Acquisition Time (AQ): 1-2 s.
-
Spectral Width (SW): -50 to 50 ppm (adjust as needed to cover all expected signals).
-
-
Procedure:
-
Acquire an initial ³¹P NMR spectrum (t=0) immediately after sample preparation.
-
Initiate the reaction by placing the NMR tube in the spectrometer at the desired reaction temperature.
-
Acquire subsequent spectra at regular time intervals to monitor the progress of the reaction.
-
-
Data Presentation
The progress of the reaction can be monitored by observing the decrease in the signal corresponding to this compound and the appearance of new signals corresponding to the phosphorylated intermediates and the final inorganic phosphate (B84403) byproduct.
| Time (min) | Integral of PPA Signal | Integral of Intermediate Signal | Integral of Product Signal |
| 0 | 1.00 | 0.00 | 0.00 |
| 30 | 0.75 | 0.15 | 0.10 |
| 60 | 0.50 | 0.25 | 0.25 |
| 120 | 0.20 | 0.10 | 0.70 |
| 240 | 0.05 | 0.02 | 0.93 |
Note: The integrals are normalized to the initial integral of the PPA signal.
Signaling Pathway Diagram
The following diagram illustrates a plausible reaction pathway for the PPA-catalyzed esterification.
Caption: Plausible pathway for PPA-catalyzed esterification.
Application Note 2: Monitoring a Dehydration Reaction
This protocol outlines the use of ³¹P NMR to follow a this compound-catalyzed dehydration of an alcohol to an alkene.
Experimental Protocol
-
Reactant and Catalyst Preparation:
-
In a dry vial, dissolve the alcohol (1.0 mmol) in a suitable high-boiling deuterated solvent (e.g., d₆-DMSO, 0.5 mL).
-
Add this compound (20-50 mol%) to the solution.
-
-
Sample Preparation for NMR:
-
Transfer the mixture to a robust NMR tube suitable for heating.
-
Include a reference standard if absolute quantification is necessary.
-
-
³¹P NMR Data Acquisition:
-
Spectrometer and Nucleus: As in Application Note 1.
-
Acquisition Parameters:
-
Use parameters suitable for quantitative analysis as described previously.
-
The reaction may require elevated temperatures. Ensure the NMR probe is properly calibrated for the desired temperature.
-
-
Procedure:
-
Record a spectrum at room temperature (t=0).
-
Heat the sample to the reaction temperature inside the NMR spectrometer.
-
Acquire spectra at set intervals to track the conversion of this compound.
-
-
Data Presentation
The reaction progress is monitored by the change in the chemical environment of the phosphorus nuclei as PPA is consumed and orthophosphoric acid is formed.
| Time (hours) | Normalized Integral of PPA | Normalized Integral of Orthophosphoric Acid |
| 0 | 1.00 | 0.00 |
| 1 | 0.85 | 0.15 |
| 2 | 0.68 | 0.32 |
| 4 | 0.40 | 0.60 |
| 8 | 0.15 | 0.85 |
Logical Relationship Diagram
The following diagram shows the logical relationship in the PPA-catalyzed dehydration.
References
Application Notes and Protocols: Pyrophosphoric Acid in High-Energy Phosphate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophosphoric acid (H₄P₂O₇), the simplest polyphosphoric acid, and its activated derivatives serve as important reagents in the synthesis of high-energy phosphate (B84403) compounds. The energy-rich phosphoanhydride bond (P-O-P) within pyrophosphates is central to cellular bioenergetics, most notably in adenosine (B11128) triphosphate (ATP). In chemical synthesis, this compound and its more reactive counterpart, pyrophosphoryl chloride, can be used to introduce mono- and diphosphate (B83284) moieties to nucleosides and other key biological molecules. These application notes provide an overview and detailed protocols for the preparation and use of this compound as a phosphorylating agent.
Reagent Overview: this compound vs. Polyphosphoric Acid
This compound is a specific compound (H₄P₂O₇), existing as a colorless, odorless solid soluble in water, ether, and alcohol.[1] It is prepared by the controlled dehydration of orthophosphoric acid.[2] When molten or in aqueous solution, it exists in an equilibrium mixture with orthophosphoric and other polyphosphoric acids.[1]
Polyphosphoric acid (PPA) is a viscous liquid mixture of various phosphoric acid polymers, including this compound.[2] While PPA is a powerful dehydrating agent widely used in organic cyclization and acylation reactions, its composition is not precisely defined, making this compound the preferred reagent for stoichiometric phosphorylation reactions where controlled introduction of a specific phosphate group is required.[2]
Application 1: General Phosphorylation of Alcohols and Phenols
This compound is an effective reagent for the direct phosphorylation of primary and secondary alcohols, as well as phenols, to yield the corresponding dihydrogenphosphate esters. This method provides a straightforward approach to synthesizing monophosphorylated compounds.
Quantitative Data: Phosphorylation of Alcohols with this compound
| Substrate | Product | Reaction Time (h) | Yield (%) |
| Ethanol (B145695) | Ethyl dihydrogenphosphate | 2 | 75 |
| 1-Butanol | Butyl dihydrogenphosphate | 2 | 80 |
| 2-Butanol | sec-Butyl dihydrogenphosphate | 3 | 70 |
| Phenol | Phenyl dihydrogenphosphate | 0.5 | 90 |
| t-Butyl alcohol | t-Butyl dihydrogenphosphate | 2 | 55 |
| Benzyl alcohol | Benzyl dihydrogenphosphate | 2 | 60 |
| Data adapted from Yamaguchi et al., 1981. Yields are for the isolated anilinium salts.[3] |
Experimental Protocols
Protocol 1.1: Preparation of Crystalline this compound
This protocol is based on the established method of heating orthophosphoric acid.
Materials:
-
Orthophosphoric acid (H₃PO₄, 85%)
-
Round-bottom flask
-
Heating mantle
-
Vacuum source
Procedure:
-
Place 100 g of 85% orthophosphoric acid into a round-bottom flask.
-
Heat the acid under reduced pressure at a temperature of 250-260°C.[2]
-
During heating, water will be eliminated as two molecules of orthophosphoric acid condense to form one molecule of this compound.[2]
-
Continue heating until the desired consistency is achieved, indicating the formation of a mixture rich in this compound.
-
Cool the mixture under vacuum to induce crystallization. The resulting solid is crystalline this compound.
Protocol 1.2: General Synthesis of Alkyl Dihydrogenphosphates
This protocol describes the phosphorylation of a primary alcohol, using ethanol as an example.[3]
Materials:
-
Ethanol
-
This compound (prepared as in Protocol 1.1)
-
Diethyl ether
-
Barium hydroxide
-
Round-bottom flask with reflux condenser
-
Stir plate
Procedure:
-
In a round-bottom flask, mix 0.1 mol of ethanol with 0.1 mol of crystalline this compound.
-
Heat the mixture under reflux for 2 hours with stirring.
-
After cooling to room temperature, dissolve the reaction mixture in water.
-
Neutralize the solution with a saturated aqueous solution of barium hydroxide.
-
Filter off the resulting precipitate of barium phosphate and barium pyrophosphate.
-
To the filtrate, add a solution of aniline to precipitate anilinium ethyl hydrogenphosphate.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry to obtain the final product. The yield is typically around 75%.[3]
Workflow for General Phosphorylation
Caption: Workflow for the synthesis of alkyl/aryl dihydrogenphosphates.
Application 2: Synthesis of Adenosine 5'-Triphosphate (ATP)
The direct synthesis of ATP from adenosine using this compound in a single step is not a standard or high-yielding laboratory procedure. More efficient chemical syntheses typically involve a multi-step approach using a more reactive phosphorylating agent, such as pyrophosphoryl chloride (P₂O₃Cl₄), the acid chloride of this compound.[4] The following protocol is a plausible pathway adapted from established methods for nucleoside phosphorylation. It involves the initial formation of adenosine 5'-monophosphate (AMP), followed by conversion to a phosphorimidazolide intermediate, which is then reacted with pyrophosphate to yield ATP.
Experimental Protocols
Protocol 2.1: Synthesis of Adenosine 5'-Monophosphate (AMP)
This protocol uses phosphorus oxychloride (POCl₃), a common and effective phosphorylating agent for nucleosides.
Materials:
-
Adenosine
-
Phosphorus oxychloride (POCl₃)
-
Trimethyl phosphate (TMP)
-
Triethylamine
-
Anhydrous reaction vessel with a stirrer
-
Ice bath
Procedure:
-
Suspend 10 mmol of adenosine in 50 mL of trimethyl phosphate in an anhydrous reaction vessel.
-
Cool the suspension to 0°C in an ice bath with stirring.
-
Slowly add 11 mmol of POCl₃ to the cooled suspension. Maintain the temperature at or below 5°C.
-
Stir the reaction mixture at 0-5°C for 3-4 hours. The solution should become clear.
-
Quench the reaction by slowly adding the mixture to 200 mL of vigorously stirred, ice-cold acetone.
-
A precipitate will form. Allow it to settle, then decant the supernatant.
-
Wash the precipitate with cold acetone and then diethyl ether.
-
Dry the resulting white powder (adenosine 5'-monophosphate) under vacuum.
Protocol 2.2: Synthesis of Adenosine 5'-Triphosphate (ATP) via a Phosphorimidazolide Intermediate
This protocol activates AMP with imidazole (B134444), followed by reaction with pyrophosphate.
Materials:
-
Adenosine 5'-monophosphate (AMP, from Protocol 2.1)
-
Triphenylphosphine (Ph₃P)
-
2,2'-Dipyridyldisulfide
-
Imidazole
-
Tributylammonium (B8510715) pyrophosphate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous triethylamine
-
Sodium perchlorate (B79767)
-
Acetone
-
Diethyl ether
Procedure:
-
Activation (Formation of Adenosine 5'-Phosphorimidazolide, ImpA): a. Dissolve 1 mmol of AMP in 15 mL of anhydrous DMF. b. In a separate flask, dissolve 2 mmol of triphenylphosphine, 2 mmol of 2,2'-dipyridyldisulfide, and 5 mmol of imidazole in 15 mL of anhydrous DMF and 1.8 mL of triethylamine. c. Add the AMP solution dropwise to the vigorously stirred triphenylphosphine-containing solution. d. Stir the reaction for 2-3 hours at room temperature. The formation of the intermediate, ImpA, can be monitored by TLC.[5]
-
Pyrophosphorylation: a. In a separate flask, prepare a solution of 5 mmol of tributylammonium pyrophosphate in 10 mL of anhydrous DMF. b. Add the pyrophosphate solution to the ImpA reaction mixture. c. Stir the mixture at room temperature for 24 hours.
-
Isolation and Purification: a. Precipitate the crude product by adding the reaction mixture dropwise to a vigorously stirred solution of sodium perchlorate in acetone/ether. b. Collect the precipitate by centrifugation. c. Wash the pellet sequentially with acetone and diethyl ether. d. The crude ATP can be purified using anion-exchange chromatography (e.g., DEAE-Sephadex column) with a triethylammonium (B8662869) bicarbonate (TEAB) buffer gradient. e. Combine the ATP-containing fractions, evaporate the solvent under reduced pressure, and co-evaporate with methanol (B129727) to remove excess TEAB salt to yield the purified ATP as its triethylammonium salt.
Pathway for Chemical Synthesis of ATP
Caption: Multi-step chemical synthesis pathway for Adenosine Triphosphate (ATP).
Application 3: Synthesis of Creatine (B1669601) Phosphate
The chemical synthesis of creatine phosphate is challenging due to the reactive nature of the guanidinium (B1211019) group. Non-enzymatic synthesis using this compound or its derivatives is not a commonly reported method, likely due to low yields and side reactions.[6] The phosphorylation of creatine is most efficiently achieved enzymatically using creatine kinase and ATP.[7][8]
For chemical synthesis, methods typically involve the phosphorylation of cyanamide (B42294) followed by reaction with sarcosine (B1681465) (N-methylglycine), or the use of more complex phosphorylating agents with protected creatine derivatives. While a detailed protocol using this compound is not available from standard literature, researchers interested in this synthesis should consult methods employing reagents like phosphoryl chloride with protected sarcosine and subsequent guanidinylation.
Conclusion
This compound is a useful reagent for the straightforward synthesis of alkyl and aryl monophosphates. For more complex, high-energy compounds like ATP, a multi-step approach using more reactive intermediates is necessary for achieving reasonable yields. The direct use of this compound for synthesizing molecules like creatine phosphate is not well-established, and enzymatic methods remain superior. The protocols and data provided herein offer a practical guide for researchers utilizing phosphorylation chemistry in their work.
References
- 1. US3453075A - Process for manufacture of crystalline this compound - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Rapid Synthesis of Nucleoside Triphosphates and Analogues - UCL Discovery [discovery.ucl.ac.uk]
- 4. Phosphocreatine - Wikipedia [en.wikipedia.org]
- 5. Chemical Synthesis of ImpA (adenosine 5'-phosphorimidazolide) | McManus Lab [mcmanuslab.ucsf.edu]
- 6. The preparation of adenosine 5′-pyrophosphate by a non-enzymic method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphocreatine | C4H10N3O5P | CID 9548602 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal Treatment and Stabilization of Organic Peroxides Using Pyrophosphoric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Organic peroxides are a class of compounds essential in various chemical processes, including as polymerization initiators, curing agents, and intermediates in organic synthesis. However, their inherent instability, particularly in the presence of trace metal contaminants, poses significant safety risks, including rapid and potentially explosive decomposition. Pyrophosphoric acid (H₄P₂O₇) serves as an effective stabilizing agent for organic peroxides by chelating metal ions that catalyze their decomposition. This document provides detailed application notes and experimental protocols for the use of this compound in the treatment of metal contamination and the stabilization of organic peroxide solutions.
The primary mechanism of stabilization involves the sequestration of transition metal ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺), which are common impurities in chemical reagents and reaction vessels. These metal ions can participate in redox cycles that generate highly reactive free radicals from the decomposition of organic peroxides. This compound, a strong chelating agent, forms stable complexes with these metal ions, rendering them catalytically inactive and thereby preventing the initiation of the decomposition cascade.
Section 1: Quantitative Data on Peroxide Stabilization
The following tables summarize the stabilizing effect of this compound on hydrogen peroxide solutions, a representative inorganic peroxide that shares decomposition mechanisms with many organic peroxides. This data is derived from historical patent literature and serves to illustrate the efficacy of this compound as a stabilizer.[1]
Table 1: Stabilization of 100-Volume Hydrogen Peroxide with Varying Concentrations of this compound at 32°C [1]
| Concentration of this compound (g/L) | Volume Loss after 30 Days (%) | Volume Loss after 60 Days (%) | Volume Loss after 90 Days (%) |
| 0 (Control) | 75.7 | - | - |
| 0.04 | 7.0 | - | - |
| 0.7 | 1.5 | 2.5 | 3.5 |
| 1.6 | 1.0 | 2.0 | 3.0 |
Table 2: Influence of pH on the Stabilization of 100-Volume Hydrogen Peroxide with 0.4 g/L this compound at 32°C after 30 Days [1]
| pH | Volume Loss (%) |
| 4.3 | 7.0 |
| Unstabilized Control (pH not specified) | 75.7 |
Section 2: Experimental Protocols
Protocol 1: General Procedure for the Stabilization of Organic Peroxide Solutions
This protocol provides a general methodology for the stabilization of organic peroxide solutions using this compound. Specific concentrations may need to be optimized depending on the type of organic peroxide, its concentration, the solvent system, and the anticipated level of metal contamination.
Materials:
-
Organic peroxide solution to be stabilized
-
This compound (H₄P₂O₇) or a soluble pyrophosphate salt (e.g., sodium pyrophosphate, Na₄P₂O₇)
-
Acid (e.g., sulfuric acid, H₂SO₄) or base (e.g., sodium hydroxide, NaOH) for pH adjustment
-
Deionized water
-
Appropriate solvent for the organic peroxide
-
Glassware (beakers, graduated cylinders, storage bottles)
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Analytical balance
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10 g/L) in deionized water or a solvent compatible with the organic peroxide solution. If using a pyrophosphate salt, dissolve it in deionized water.
-
-
Determination of Optimal Stabilizer Concentration:
-
Based on the expected level of metal contamination and the sensitivity of the organic peroxide, determine the target concentration of this compound. A typical starting range is 0.1 to 2.0 g/L of the final solution.[1] For initial trials, it is recommended to test a range of concentrations (e.g., 0.25, 0.5, 1.0, and 1.5 g/L).
-
-
Addition of Stabilizer:
-
To the organic peroxide solution, while stirring, add the calculated volume of the this compound stock solution to achieve the desired final concentration.
-
-
pH Adjustment:
-
The stabilizing effect of this compound is often pH-dependent. For many applications, an acidic pH in the range of 1.5 to 4.5 is optimal.[1]
-
Measure the pH of the stabilized solution.
-
If necessary, adjust the pH using a suitable acid (e.g., dilute sulfuric acid) or base (e.g., dilute sodium hydroxide). Add the acid or base dropwise while continuously monitoring the pH.
-
-
Homogenization and Storage:
-
Continue stirring the solution for 15-30 minutes to ensure complete homogenization.
-
Transfer the stabilized solution to a clean, appropriate storage container. Ensure the container is properly labeled with the contents, concentration, date of preparation, and a warning about the presence of an organic peroxide.
-
Store the stabilized solution according to the manufacturer's recommendations for the specific organic peroxide, typically in a cool, dark, and well-ventilated area away from incompatible materials.
-
Protocol 2: Quantitative Analysis of Organic Peroxide Stability
This protocol describes a method to quantify the stability of an organic peroxide solution over time, both with and without a stabilizer. The peroxide concentration is determined by titration.
Materials:
-
Stabilized and unstabilized organic peroxide solutions
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) standard solution (e.g., 0.1 N)
-
Starch indicator solution (1%)
-
Erlenmeyer flasks
-
Burette
-
Pipettes
-
Incubator or temperature-controlled storage unit
Procedure:
-
Sample Preparation and Storage:
-
Prepare multiple identical samples of the stabilized and unstabilized organic peroxide solutions.
-
Tightly seal the sample containers and place them in a temperature-controlled environment (e.g., 32°C or 50°C) to accelerate decomposition for testing purposes.
-
-
Initial Peroxide Concentration (Time = 0):
-
Immediately after preparation, take an aliquot of each solution for initial peroxide concentration determination.
-
In an Erlenmeyer flask, add a known volume or weight of the organic peroxide sample to a mixture of glacial acetic acid and a saturated solution of potassium iodide.
-
Allow the reaction to proceed in the dark for 15-20 minutes. The peroxide will oxidize the iodide to iodine, resulting in a yellow to brown solution.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution becomes pale yellow.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate until the blue-black color disappears.
-
Record the volume of titrant used.
-
-
Peroxide Concentration at Subsequent Time Points:
-
At regular intervals (e.g., every 24 hours, weekly, or monthly, depending on the stability of the peroxide), remove a sample from each of the stored solutions.
-
Repeat the titration procedure described in step 2 to determine the peroxide concentration.
-
-
Calculation of Decomposition:
-
Calculate the peroxide concentration at each time point.
-
The percentage of peroxide remaining or the percentage of decomposition can be calculated relative to the initial concentration.
-
Plot the peroxide concentration versus time for both the stabilized and unstabilized samples to visualize the effect of the stabilizer.
-
Section 3: Visualizations
Diagram 1: Mechanism of Metal-Catalyzed Peroxide Decomposition and Inhibition by this compound
Caption: Mechanism of peroxide stabilization by this compound.
Diagram 2: Experimental Workflow for Stabilization and Analysis
References
Application of Pyrophosphoric Acid in the Preparation of Vanadyl Pyrophosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl pyrophosphate, (VO)₂P₂O₇, is a crucial catalyst, most notably for the selective oxidation of n-butane to maleic anhydride, a vital industrial intermediate. The synthesis of this catalyst is a subject of extensive research, with the properties of the final material being highly dependent on the preparation method. A key variable in the synthesis is the choice of the phosphorus source. While orthophosphoric acid (H₃PO₄) is commonly used, pyrophosphoric acid (H₄P₂O₂) presents an alternative that influences the physicochemical properties and catalytic performance of the resulting vanadyl pyrophosphate. This document provides detailed application notes and protocols for the synthesis of vanadyl pyrophosphate using this compound, a comparison of its properties with the product from the orthophosphoric acid route, and visual workflows of the synthesis processes.
Data Presentation: Comparative Analysis of Phosphorus Source
The use of this compound in the synthesis of vanadyl pyrophosphate, when compared to the traditional orthophosphoric acid route, results in notable differences in the final catalyst's properties. The following table summarizes the quantitative data from a comparative study.
| Property | Catalyst from H₄P₂O₇ (VPDpyro) | Catalyst from H₃PO₄ (VPDortho) |
| BET Surface Area (m²/g) | 25.40 | 23.18 |
| Average Vanadium Oxidation State | +4.18 | +4.26 |
| V⁴⁺ Content (%) | 82 | 74 |
| V⁵⁺ Content (%) | 18 | 26 |
| Total Oxygen Desorbed (atoms/g) | 3.60 x 10²⁰ | 3.07 x 10²⁰ |
Experimental Protocols
Two primary protocols for the synthesis of vanadyl pyrophosphate using this compound are presented below. Protocol A is a multi-step synthesis via a VOPO₄·2H₂O intermediate, which allows for greater control over the precursor morphology. Protocol B is a more direct, one-pot synthesis.
Protocol A: Multi-Step Synthesis via VOPO₄·2H₂O Intermediate
This protocol is adapted from the work of Taufiq-Yap et al. and involves three main stages: synthesis of the VOPO₄·2H₂O intermediate, reduction to the VOHPO₄·0.5H₂O precursor, and calcination to vanadyl pyrophosphate.
Materials:
-
Vanadium pentoxide (V₂O₅)
-
This compound (H₄P₂O₂)
-
Deionized water
-
Isobutanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and vacuum flask
-
Drying oven
-
Tube furnace
Procedure:
Step 1: Synthesis of VOPO₄·2H₂O Intermediate
-
In a round-bottom flask, prepare a suspension of vanadium pentoxide (V₂O₅) in deionized water. A typical starting concentration is approximately 0.25 M V₂O₅.
-
Add this compound (H₄P₂O₂) to the suspension. A P:V molar ratio of 2:1 is recommended to ensure complete reaction.
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Maintain reflux for 16-24 hours. The color of the suspension should change, indicating the formation of the intermediate.
-
Cool the mixture to room temperature.
-
Collect the yellow precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cold deionized water, followed by a wash with acetone.
-
Dry the resulting VOPO₄·2H₂O powder in an oven at 100 °C for 24 hours.
Step 2: Reduction to VOHPO₄·0.5H₂O Precursor
-
Suspend the dried VOPO₄·2H₂O powder in isobutanol in a round-bottom flask equipped with a reflux condenser. A typical ratio is 1 g of VOPO₄·2H₂O per 20 mL of isobutanol.
-
Heat the suspension to reflux with vigorous stirring. Maintain reflux for 16 hours. A color change from yellow to blue indicates the reduction of V⁵⁺ to V⁴⁺ and the formation of the VOHPO₄·0.5H₂O precursor.
-
Cool the mixture to room temperature.
-
Collect the blue solid precursor by vacuum filtration.
-
Wash the precursor with acetone and dry in an oven at 110 °C for 12 hours.
Step 3: Calcination to (VO)₂P₂O₇
-
Place the dried VOHPO₄·0.5H₂O precursor in a quartz tube within a tube furnace.
-
Heat the precursor under a flow of a reactive gas mixture, typically 0.75% n-butane in air.
-
Ramp the temperature to 400 °C and hold for 75 hours.
-
Cool the furnace to room temperature under an inert atmosphere (e.g., nitrogen).
-
The resulting material is the vanadyl pyrophosphate, (VO)₂P₂O₇, catalyst.
Protocol B: Direct One-Pot Synthesis
This protocol is based on the principles outlined in US Patent 2,773,921 for the direct reaction of vanadium pentoxide and this compound.
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Anhydrous this compound (H₄P₂O₂)
Equipment:
-
High-temperature reactor or furnace
-
Mortar and pestle or mechanical mixer
Procedure:
-
Thoroughly mix vanadium pentoxide (V₂O₅) powder with anhydrous this compound. The molar ratio should be between 0.1 and 0.4 moles of V₂O₅ per gram-atom of phosphorus in the this compound.
-
Place the mixture in a suitable vessel within a furnace.
-
Heat the mixture to a temperature between 220 °C and 400 °C. The reaction will liberate water.
-
Maintain the temperature for a sufficient duration to form a hard, dry, solid catalyst. The exact time will depend on the scale and specific temperature used and may require optimization.
-
Cool the resulting solid to room temperature.
-
The solid product is a vanadyl pyrophosphate-containing catalyst.
Mandatory Visualizations
Caption: Experimental workflow for the multi-step synthesis of vanadyl pyrophosphate.
Caption: Advantages of using this compound in vanadyl pyrophosphate synthesis.
Troubleshooting & Optimization
How to prevent the hydrolysis of pyrophosphoric acid in aqueous reaction mixtures.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of pyrophosphoric acid (PPi) in aqueous reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis?
This compound (H₄P₂O ) can react with water (hydrolyze) to break the phosphoanhydride bond, resulting in the formation of two molecules of orthophosphoric acid (H₃PO₄). This reaction is thermodynamically favorable and can impact experimental results by altering the concentration of PPi and phosphate (B84403) in the reaction mixture.
Q2: What are the primary factors that influence the rate of this compound hydrolysis?
The stability of this compound in aqueous solutions is primarily affected by three main factors:
-
pH: The rate of hydrolysis is significantly dependent on the pH of the solution.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Catalysts: The presence of enzymes, specifically inorganic pyrophosphatases, and certain metal ions can dramatically increase the rate of hydrolysis.
Q3: How does pH affect the stability of this compound?
The rate of PPi hydrolysis decreases with increasing pH.[1] Different ionic species of pyrophosphate exist at various pH levels, and their reactivity towards hydrolysis differs. For instance, the fully deprotonated form (PPi⁴⁻) is more stable than the protonated forms (H₂P₂O₇²⁻).[1] ATP, a related molecule, is most stable in aqueous solutions between pH 6.8 and 7.4 in the absence of catalysts.[2]
Q4: What is the role of temperature in this compound hydrolysis?
As with most chemical reactions, an increase in temperature leads to a higher rate of this compound hydrolysis. The half-life for the decomposition of a similar compound, peroxymonophosphoric acid, is about 31 hours at 35°C but decreases to 2.5 hours at 61°C.[3]
Q5: What are inorganic pyrophosphatases and how do they affect PPi stability?
Inorganic pyrophosphatases (PPases) are enzymes that catalyze the hydrolysis of inorganic pyrophosphate to orthophosphate.[4] These enzymes are ubiquitous in biological systems and can significantly accelerate the breakdown of PPi, even at low concentrations. The optimal pH for the activity of many inorganic pyrophosphatases is in the alkaline range, often around pH 8.0-8.5.[4][5][6]
Troubleshooting Guide: Preventing this compound Hydrolysis
This guide provides solutions to common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of PPi concentration in the reaction mixture. | Enzymatic contamination: The presence of inorganic pyrophosphatases in reagents or samples. | 1. Heat inactivation: If your experimental components are heat-stable, consider heat-treating your solutions to denature any contaminating enzymes. 2. Use of PPase inhibitors: Incorporate known inhibitors of inorganic pyrophosphatases, such as fluoride (B91410) ions (e.g., from NaF) or methylene (B1212753) diphosphonic acid (MDP), into your reaction mixture.[7] Note that the effectiveness of inhibitors can be pH-dependent. |
| Inconsistent results in experiments conducted at different times. | Temperature fluctuations: Variations in ambient temperature can affect the rate of PPi hydrolysis. | 1. Maintain a constant temperature: Use a water bath or incubator to ensure a stable temperature throughout your experiment. 2. Prepare fresh solutions: Prepare PPi solutions fresh before each experiment to minimize degradation during storage. |
| Precipitation in the reaction mixture. | Interaction with metal ions: Divalent metal ions like Ca²⁺ can form insoluble precipitates with pyrophosphate.[8] | 1. Use of chelating agents: Add a chelating agent such as EDTA to your reaction mixture to sequester divalent metal ions and prevent precipitation.[9][10] 2. Optimize buffer composition: Ensure your buffer system is compatible with the concentrations of PPi and any metal ions present. |
| Observed PPi hydrolysis despite controlling for enzymes and temperature. | Sub-optimal pH: The pH of the reaction mixture may be in a range that favors hydrolysis. | 1. Adjust and buffer the pH: Maintain the pH of your reaction mixture in the neutral to slightly alkaline range (pH 7.0-8.5) where non-enzymatic hydrolysis is slower. Use a suitable buffer to maintain a stable pH.[1][2] 2. Verify pH meter calibration: Ensure your pH meter is properly calibrated to accurately measure and adjust the pH of your solutions. |
Data Presentation: Hydrolysis Rate of Pyrophosphate Species
The following table summarizes the rate constants for the hydrolysis of different pyrophosphate species at 25°C.
| Species | Rate Constant (s⁻¹) | Relative Rate Enhancement |
| PPi⁴⁻ | ~1.2 x 10⁻¹³ | 1 |
| H₂P₂O₇²⁻ (First Protonation) | - | 560x |
| H₂P₂O₇²⁻ (Second Protonation) | - | ~100x (additional) |
| MgPPi²⁻ | 2.8 x 10⁻¹⁰ | ~2300x |
Data sourced from[1]
Experimental Protocols
Protocol 1: General Procedure for Minimizing this compound Hydrolysis
This protocol outlines the general steps to maintain the stability of this compound in an aqueous reaction mixture.
Materials:
-
This compound or a stable salt (e.g., sodium pyrophosphate)
-
High-purity water (e.g., deionized, distilled, or Milli-Q)
-
Buffer components (e.g., Tris-HCl, HEPES)
-
pH meter
-
Chelating agent (e.g., EDTA), if necessary
-
Inorganic pyrophosphatase inhibitor (e.g., sodium fluoride), if necessary
-
Temperature-controlled water bath or incubator
Procedure:
-
Buffer Preparation:
-
Pyrophosphate Solution Preparation:
-
Dissolve the this compound or its salt in the prepared buffer to the desired concentration. It is recommended to prepare this solution fresh for each experiment.
-
-
Addition of Stabilizers (if required):
-
If divalent metal ions are present in the reaction mixture and precipitation is a concern, add a chelating agent like EDTA to a final concentration sufficient to chelate the metal ions (e.g., 1-5 mM).[9][10]
-
If enzymatic hydrolysis is suspected, add an inorganic pyrophosphatase inhibitor such as sodium fluoride. The effective concentration will need to be determined empirically but can range from the micromolar to millimolar level.[7]
-
-
pH Adjustment:
-
After all components are dissolved, verify the final pH of the solution using a calibrated pH meter and adjust if necessary with small volumes of acid or base.
-
-
Temperature Control:
-
Conduct the experiment in a temperature-controlled environment, such as a water bath or incubator, set to the desired experimental temperature. Avoid unnecessary temperature fluctuations.
-
-
Storage:
-
If short-term storage of the pyrophosphate solution is unavoidable, store it at a low temperature (e.g., 0-4°C) to slow down the rate of hydrolysis. For longer-term storage, consider flash-freezing in liquid nitrogen and storing at -80°C.
-
Protocol 2: Assay for Detecting Inorganic Pyrophosphatase Activity
This colorimetric assay can be used to determine if enzymatic contamination is a source of pyrophosphate hydrolysis in your samples.
Principle:
This assay is based on the quantification of orthophosphate (Pi) released from the enzymatic hydrolysis of pyrophosphate. The malachite green procedure is a sensitive method for detecting low concentrations of phosphate.
Materials:
-
Malachite green solution
-
Ammonium (B1175870) molybdate (B1676688) solution in sulfuric acid
-
Tween-20 or another non-ionic detergent
-
Sodium pyrophosphate (substrate)
-
Tris-HCl buffer (pH 8.5)
-
Magnesium chloride (MgCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Malachite Green Reagent:
-
Prepare a stock solution of malachite green in sulfuric acid and a separate stock solution of ammonium molybdate.
-
On the day of the assay, prepare the working color reagent by mixing the malachite green and ammonium molybdate solutions and adding a non-ionic detergent like Tween-20 to stabilize the color.
-
-
Reaction Setup:
-
In a 96-well microplate, prepare the reaction mixture containing Tris-HCl buffer (pH 8.5), MgCl₂, and sodium pyrophosphate.
-
Add your sample (the potential source of inorganic pyrophosphatase) to initiate the reaction. Include a negative control with no sample and a positive control with a known inorganic pyrophosphatase.
-
-
Incubation:
-
Incubate the microplate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
-
Color Development:
-
Stop the reaction by adding the malachite green color reagent to each well. The acidic nature of the reagent will stop the enzymatic reaction.
-
-
Measurement:
-
After a short incubation period (e.g., 10-15 minutes) for color development, measure the absorbance at approximately 620-640 nm using a microplate reader.
-
-
Analysis:
-
The increase in absorbance is proportional to the amount of phosphate released. Compare the absorbance of your samples to a standard curve prepared with known concentrations of phosphate to quantify the enzymatic activity.
-
Visualizations
Caption: Factors influencing the rate of this compound hydrolysis.
Caption: Troubleshooting workflow for preventing PPi hydrolysis.
References
- 1. Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. Peroxymonophosphoric acid - Wikipedia [en.wikipedia.org]
- 4. Effects of pH on the Production of Phosphate and Pyrophosphate by Matrix Vesicles' Biomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inorganic pyrophosphatase activity of purified bovine pulp alkaline phosphatase at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Crystal Structure of Inorganic Pyrophosphatase From Schistosoma japonicum Reveals the Mechanism of Chemicals and Substrate Inhibition [frontiersin.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting low yields in pyrophosphoric acid-catalyzed phosphorylation.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in pyrophosphoric acid-catalyzed phosphorylation reactions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
1. Why am I observing low yields in my this compound-catalyzed phosphorylation reaction?
Low yields can stem from a variety of factors, ranging from reagent quality to reaction conditions and substrate-specific issues. Key areas to investigate include:
-
Reagent Purity and Stability: this compound is hygroscopic and can hydrolyze to phosphoric acid, reducing its efficacy.[1] Ensure you are using anhydrous this compound and that it has been stored under appropriate inert and dry conditions. The purity of your substrate is also critical, as impurities can interfere with the reaction.
-
Reaction Conditions: Temperature, reaction time, and pH are crucial parameters. The optimal conditions can be highly substrate-dependent.
-
Substrate Reactivity and Side Reactions: The functional groups present on your substrate can influence the reaction's success. Some groups may be incompatible or lead to side reactions, such as β-elimination under basic conditions or hydrolysis under strongly acidic conditions.[2][3]
-
Presence of Water: The reaction is sensitive to moisture, which can lead to the hydrolysis of this compound and other reactive intermediates.
-
Inadequate Mixing: In heterogeneous reaction mixtures, poor mixing can lead to localized concentration gradients and incomplete reactions.
2. My substrate is a complex molecule with multiple functional groups. Could this be the cause of the low yield?
Yes, complex substrates can present challenges. Certain functional groups can compete with the desired phosphorylation site or lead to unwanted side reactions.
-
Cross-reactivity: Functional groups like thiols and carboxylic acids can sometimes interfere with the phosphorylation reaction, although some methods show good tolerance.[3]
-
Protecting Groups: If your substrate contains sensitive functional groups, consider using protecting groups to prevent side reactions. The choice of protecting group is critical to ensure it is stable under the phosphorylation conditions and can be removed without degrading the final product.
3. What are the optimal reaction conditions for this compound-catalyzed phosphorylation?
The optimal conditions are highly dependent on the specific substrate and the phosphorylation reagent used. However, some general guidelines can be provided.
-
Temperature: Reactions are often carried out at temperatures ranging from room temperature to mildly elevated temperatures (e.g., 45°C).[3] Temperature can influence the reaction rate and the stability of the reactants and products.
-
pH: The pH of the reaction medium can significantly impact the stability of the pyrophosphate moiety. The pyrophosphate group is generally stable over a pH range of 4.5 to 9.5.[2][3] However, basic conditions can promote β-elimination, while strongly acidic conditions can lead to hydrolysis.[2][3] For some aqueous methods, a pH of around 5.5 to 7 has been used successfully.[4][5]
-
Catalysts: Lewis acids, such as zinc chloride (ZnCl₂) or titanium(IV) tert-butoxide, are often used to activate the pyrophosphate for nucleophilic attack.[6][7] The choice and concentration of the Lewis acid can be critical for achieving high yields.
4. I suspect side reactions are occurring. What are the common side reactions and how can I minimize them?
The two most common side reactions are hydrolysis and β-elimination.
-
Hydrolysis: The pyrophosphate bond is susceptible to hydrolysis, especially in the presence of water or under strongly acidic conditions.[1][2][3] To minimize hydrolysis, ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere.
-
β-Elimination: This is a significant side reaction under basic conditions, leading to the complete loss of the pyrophosphate group.[2][3] Maintaining a neutral to slightly acidic pH is crucial to prevent this.
5. How can I monitor the progress of my reaction and identify the cause of low yield?
Several analytical techniques can be employed to monitor the reaction and identify potential issues.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of the starting material and the formation of the product and any byproducts.
-
Mass Spectrometry (MS): Can be used to identify the desired product and any side products, helping to diagnose the cause of low yield. A characteristic neutral loss of -178 m/z (this compound) during collision-induced dissociation (CID) fragmentation can be indicative of a pyrophosphorylated peptide.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for identifying phosphorus-containing species in the reaction mixture, including the starting material, product, and any phosphorus-containing byproducts.[3]
Data Presentation
Table 1: Comparison of Pyrophosphorylation Methods
| Method | Phosphorylating Reagent | Catalyst/Activator | Typical Solvent | Key Advantages | Potential Issues |
| A | Phosphoramidite | 1-H-tetrazole, tBuOOH | Acetonitrile | Clean reaction for some substrates | Cross-reactivity with thiols |
| B | Phosphoryl chloride | Triethylamine | Dichloromethane | Commercially available reagents | Dehydration of substrates with carboxylic acids |
| C | Phosphorimidazolide | Zinc Chloride (ZnCl₂) | N,N-dimethylacetamide (DMA) | High functional group tolerance | Requires synthesis of the reagent |
| DAP | Diamidophosphate (B1260613) (DAP) | Magnesium Chloride (MgCl₂), Imidazole | Water | Works in aqueous media, no protecting groups needed | Can form polyphosphorylated products |
Table 2: Influence of pH on Pyrophosphate Stability
| pH | Condition | Stability of Pyrophosphate Moiety | Reference |
| < 4.5 | Acidic | Prone to hydrolysis | [2][3] |
| 4.5 - 9.5 | Mildly Acidic to Mildly Basic | Generally stable | [2][3] |
| > 9.5 | Basic | Susceptible to β-elimination | [2][3] |
Experimental Protocols
General Protocol for Pyrophosphorylation using Phosphorimidazolide (Method C)
This protocol is adapted from a published procedure and may require optimization for your specific substrate.[3]
-
Reagent Preparation: Prepare a solution of the phosphorimidazolide reagent in anhydrous N,N-dimethylacetamide (DMA).
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphopeptide substrate in anhydrous DMA.
-
Addition of Catalyst: Add a solution of zinc chloride (ZnCl₂) in anhydrous DMA to the reaction mixture.
-
Initiation of Reaction: Add the phosphorimidazolide solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 45°C) and monitor its progress by HPLC or TLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction and purify the pyrophosphorylated product using appropriate chromatographic techniques (e.g., reverse-phase HPLC).
Mandatory Visualization
Caption: A troubleshooting workflow for diagnosing low yields.
Caption: Lewis acid-catalyzed pyrophosphorylation pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Pyrophosphorylation of Functionally Diverse Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot chemical pyro- and tri-phosphorylation of peptides by using diamidophosphate in water - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04160J [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Extensive protein pyrophosphorylation revealed in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclization Reactions Using Polyphosphoric Acid (PPA)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using polyphosphoric acid (PPA) for cyclization reactions.
Troubleshooting Guide
This guide addresses common issues encountered during PPA-mediated cyclization reactions in a question-and-answer format.
Question: My reaction is showing low to no yield. What are the potential causes and solutions?
Answer:
Low or no yield in a PPA-catalyzed cyclization can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Insufficient Reaction Temperature: PPA-mediated cyclizations often require high temperatures to overcome activation energy barriers. If the temperature is too low, the reaction may not proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Be cautious, as excessively high temperatures can lead to decomposition.
-
-
Inappropriate PPA Concentration: The concentration of PPA, which is related to its P₂O₅ content, is crucial. Commercially available PPA typically has a P₂O₅ content of 82-85%.[1] Using a PPA with a lower concentration (e.g., 80%) might result in very low conversion even at elevated temperatures.[2]
-
Solution: Ensure you are using PPA with an appropriate P₂O₅ content (typically 115% H₃PO₄ equivalent or higher). If you suspect your PPA has absorbed moisture, you can try using fresh PPA or preparing it by mixing phosphoric acid with phosphorus pentoxide.[1]
-
-
Substrate Reactivity: The electronic nature of your substrate can significantly impact the reaction's success. Electron-donating groups on the aromatic ring generally facilitate electrophilic aromatic substitution, leading to higher yields in many cyclizations.[3] Conversely, strong electron-withdrawing groups can deactivate the ring and hinder the reaction.[3]
-
Solution: If your substrate is deactivated, you may need to employ more forcing conditions (higher temperature, longer reaction time). Alternatively, consider a different synthetic route or the use of a more potent catalytic system.
-
-
Steric Hindrance: Bulky substituents near the reaction center can sterically hinder the intramolecular cyclization.
-
Solution: This is an inherent property of the substrate. More extreme reaction conditions might be necessary, but this also increases the risk of side reactions.
-
Question: A significant amount of my starting material remains unreacted, even after prolonged reaction times. What should I do?
Answer:
The recovery of starting material suggests that the reaction conditions are not optimal for activating your substrate.
-
Verify PPA Quality: PPA is highly hygroscopic.[1] Absorbed water will hydrolyze the polyphosphoric acid chains, reducing its efficacy as a dehydrating and cyclizing agent.
-
Solution: Use a freshly opened bottle of PPA or PPA from a properly desiccated storage container.
-
-
Increase PPA Stoichiometry: In some cases, PPA is used not just as a catalyst but also as a solvent and reagent. The amount of PPA can be critical.
-
Solution: Increase the equivalents of PPA relative to your substrate. Some procedures call for using PPA in large excess.
-
-
Consider a Co-solvent: While many PPA reactions are run neat, the high viscosity of PPA can be an issue.[1]
-
Solution: The addition of a high-boiling, inert solvent like xylene can sometimes improve mass transfer and simplify work-up.[1]
-
Question: My reaction mixture turned into a dark, tarry mess. What went wrong?
Answer:
Charring or decomposition is a common issue when reactions are overheated.
-
Excessive Temperature: Many organic molecules are not stable at the high temperatures often required for PPA-catalyzed cyclizations.
-
Solution: Reduce the reaction temperature and monitor for product formation over a longer period. It's a trade-off between reaction rate and substrate/product stability.
-
-
Air Sensitivity: Some substrates or products may be sensitive to oxidation at high temperatures.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.
-
Question: I am observing multiple spots on my TLC, indicating a complex mixture of products. How can I improve selectivity?
Answer:
The formation of multiple products points to a lack of selectivity, which can be caused by side reactions.
-
Isomerization: PPA can sometimes catalyze isomerization reactions, leading to a mixture of constitutional isomers.
-
Intermolecular Reactions: At high concentrations of the starting material, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.
-
Solution: Perform the reaction at a higher dilution, although this may require a longer reaction time.
-
-
Dehydration/Elimination: If your substrate has other functional groups susceptible to elimination (e.g., alcohols), PPA's strong dehydrating nature can promote undesired side reactions.
-
Solution: Optimize the reaction temperature and time to favor the desired cyclization. A lower temperature for a longer duration might be beneficial.
-
Frequently Asked Questions (FAQs)
1. What is Polyphosphoric Acid (PPA) and why is it effective for cyclization reactions?
Polyphosphoric acid is a polymer of orthophosphoric acid. It is a highly viscous, hygroscopic liquid that acts as both a strong protic acid and a powerful dehydrating agent.[1][4] Its effectiveness in promoting cyclization reactions stems from its ability to:
-
Activate carbonyl groups for nucleophilic attack.
-
Catalyze intramolecular Friedel-Crafts type acylations and alkylations.[1]
-
Act as a solvent for many organic compounds.[5]
-
Promote dehydration, which is often a key step in cyclization.[6]
2. What are the critical parameters to optimize for a PPA-mediated cyclization?
The key parameters to optimize are:
-
Temperature: Often the most critical parameter. Insufficient heat leads to no reaction, while excessive heat can cause decomposition.[7]
-
Reaction Time: Must be optimized in conjunction with temperature.
-
PPA Concentration/Amount: The ratio of PPA to the substrate is crucial. It can be used in catalytic amounts or as the reaction solvent.[3][8]
-
Substrate Concentration: Running the reaction neat or with a co-solvent can affect the outcome.
3. How should I handle and store PPA safely?
PPA is a corrosive material that can cause severe skin burns and eye damage.[9] Always handle PPA in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] PPA is hygroscopic and should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[1]
4. What is the standard work-up procedure for a reaction involving PPA?
A typical work-up involves carefully quenching the hot reaction mixture by pouring it onto crushed ice or into a beaker of ice water.[1][4] This should be done cautiously as the quenching process is highly exothermic. After quenching, the aqueous solution is typically extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer may then be washed with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine before being dried and concentrated.[11]
5. Are there any alternatives to PPA for cyclization reactions?
Yes, several other reagents can be used for similar transformations, depending on the specific reaction:
-
Eaton's Reagent (P₂O₅ in methanesulfonic acid): Often more effective and easier to handle than PPA.
-
Methanesulfonic acid (CH₃SO₃H): A strong acid that is less viscous and easier to handle than PPA.[12]
-
p-Toluenesulfonic acid (p-TsOH): A solid, strong acid that can be used in some cyclizations.[12]
-
Phosphorus pentoxide (P₂O₅): A powerful dehydrating agent, often used in combination with other acids.[1]
-
Phosphoryl chloride (POCl₃): Commonly used in Bischler-Napieralski type cyclizations.[12]
6. How can I monitor the progress of my PPA-catalyzed reaction?
Monitoring reactions in PPA can be challenging due to its viscosity and the difficulty of taking representative samples. However, you can try the following:
-
Take a small aliquot of the reaction mixture (if possible and safe).
-
Quench it in a vial containing ice water and a suitable organic solvent.
-
Vortex the vial thoroughly.
-
Spot the organic layer on a TLC plate or analyze it by LC-MS to check for the disappearance of starting material and the appearance of the product.
Data on Reaction Conditions
The following tables summarize various reaction conditions for PPA-mediated cyclizations found in the literature, providing a comparative overview.
Table 1: Cyclization of Carboxylic Acids to Cyclic Ketones
| Substrate Type | PPA Equivalents/Concentration | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Arylalkanoic acid | Excess (solvent) | Not specified | Not specified | 63 | [4] |
| 5-Chlorovaleric acid derivative | Excess (solvent) | Not specified | Not specified | High | [1] |
| Phenyl-substituted cyclohexanone (B45756) derivative | Excess (solvent) | Not specified | Not specified | Not specified | [1] |
Table 2: Synthesis of Heterocyclic Compounds
| Reaction Type | Substrate(s) | PPA Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Flavanone Synthesis | 2-Hydroxyacetophenone, Benzaldehyde | 2 equiv. | DMF/MeOH | Reflux | 7 | 84 | [3][7] |
| Indene Synthesis | Cinnamaldehyde, Sulfonamide | 20 mol% | Toluene | 80 | Not specified | up to 99 | [8] |
| Dihydrobenzofuran Synthesis | O-allyl phenol | 5 equiv. | DMF | 130 | 10 | Not specified | [4] |
| Benzoxazole Synthesis | 2-Aminophenol, Piperidine-4-carboxylic acid | Excess (solvent) | Neat | 180 | 2 | Not specified | [13] |
Experimental Protocols & Visualizations
General Experimental Protocol for PPA-Mediated Cyclization
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material.
-
Reagent Addition: In a fume hood, carefully add polyphosphoric acid to the flask. The amount can range from catalytic to a large excess, where it also serves as the solvent. Note that PPA is very viscous and may require warming to handle easily.[1]
-
Heating: Heat the reaction mixture to the desired temperature using an oil bath with efficient stirring. The reaction temperature can range from 80°C to over 150°C.
-
Monitoring: Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS) by quenching small aliquots.
-
Work-up (Quenching): Once the reaction is complete, allow the mixture to cool slightly. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This process is highly exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralization and Washing: Wash the combined organic extracts sequentially with water, saturated aqueous sodium bicarbonate solution (to remove residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.
Visual Workflow for a Typical PPA Cyclization Experiment
Troubleshooting Decision Tree for Low Yield
References
- 1. ccsenet.org [ccsenet.org]
- 2. researchgate.net [researchgate.net]
- 3. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03562F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. panchemica.com [panchemica.com]
- 6. Polyphosphoric Acid in Organic Synthesis | Mendoza | International Journal of Chemistry | CCSE [ccsenet.org]
- 7. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
Common side reactions observed with pyrophosphoric acid as a catalyst.
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing pyrophosphoric acid as a catalyst. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound and its close relative, polyphosphoric acid (PPA).
Issue 1: Low or No Yield in Acylation/Cyclization Reactions
Q1: My Friedel-Crafts acylation/intramolecular cyclization reaction is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?
A1: Low yields in these reactions are often traced back to several key factors:
-
Catalyst Inactivity: this compound is hygroscopic. Absorbed moisture can deactivate the catalyst. Ensure you are using a fresh or properly stored catalyst under anhydrous conditions.
-
Insufficient Catalyst: For many acylation reactions, a stoichiometric amount of the acid catalyst may be required, as the product can form a complex with the catalyst, rendering it inactive.[1] Consider increasing the catalyst loading.
-
Deactivated Substrate: If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it may be too deactivated for the electrophilic aromatic substitution to occur efficiently.[1] In such cases, a stronger catalytic system or more forcing conditions (higher temperature) might be necessary, though this increases the risk of side reactions.
-
Sub-optimal Temperature: The ideal temperature is substrate-dependent. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to decomposition and side reactions.[1] It is advisable to start with milder conditions and incrementally increase the temperature.
Issue 2: Formation of Tar, Polymers, or Charring
Q2: My reaction mixture has turned into a dark, tarry mess, or I'm observing significant charring. What causes this and how can it be prevented?
A2: Tar and polymer formation is a frequent issue, especially with electron-rich substrates like pyrroles or under harsh reaction conditions.[2]
-
Cause: this compound's strong dehydrating and acidic nature can promote polymerization of sensitive substrates, particularly at elevated temperatures. This is a common side reaction in Fischer-Indole synthesis, for example.[2]
-
Troubleshooting Steps:
-
Temperature Control: Add the catalyst at a lower temperature (e.g., 0 °C) and then gradually heat the reaction mixture. Avoid excessively high temperatures.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to charring.
-
Solvent Choice: The addition of a co-solvent like xylene can sometimes simplify the workup and moderate the reaction.[3]
-
Gradual Addition: Add the substrate to the pre-heated catalyst mixture slowly to control the reaction exotherm.
-
Issue 3: Formation of Multiple Products and Isomers
Q3: I am observing a mixture of products in my reaction, including unexpected isomers and byproducts. How can I improve the selectivity?
A3: The formation of multiple products is a common challenge due to the high reactivity of intermediates formed under strongly acidic conditions.
-
Acylation Reactions: In the acylation of cycloheptene (B1346976) with acetic acid and PPA, a mixture of acetylated products, an ester, and a hydrocarbon were formed, arising from intramolecular transformations of a carbocation intermediate.[3]
-
Dehydration of Alcohols: The acid-catalyzed dehydration of alcohols can lead to a mixture of alkene isomers (Zaitsev and Hofmann products). The reaction conditions, particularly temperature, can also favor the formation of ethers as a side product, especially if the reaction is not heated sufficiently.[4]
-
Bischler-Napieralski Reaction: In some cases, unexpected regioisomers can form. For instance, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with P₂O₅ (a component of PPA) can yield a mixture of the expected and an "abnormal" cyclization product due to reaction at the ipso-carbon.[5]
-
Troubleshooting for Improved Selectivity:
-
Optimize Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically controlled product and minimizing side reactions.
-
Catalyst Loading: Use the minimum amount of catalyst required to drive the reaction to completion. Excess catalyst can promote side reactions.
-
Stoichiometry: In reactions like diacylation, using a stoichiometric amount or only a slight excess of the acylating agent can prevent the formation of multiple substitution products.[2]
-
Issue 4: Unidentified Viscous Liquid as a Major Byproduct
Q4: In my intramolecular acylation of β-phenylpropionic acid, I'm getting a large amount of an unidentified viscous liquid and a poor yield of the desired 1-indanone. What could this be and how can I improve the reaction?
A4: This specific issue has been observed when using pyrophosphoryl chloride, a related reagent. The major product was an unidentified viscous liquid. While milder conditions slightly improved the yield of the desired product, the formation of the viscous liquid remained significant.[6] This suggests that for certain substrates, the desired intramolecular cyclization may be outcompeted by intermolecular polymerization or other decomposition pathways.
-
Troubleshooting:
-
Experiment with different acid catalysts. While this compound is a powerful dehydrating agent, other catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid) or solid-supported acids might offer better selectivity for your specific substrate.
-
Employ high-dilution techniques. Adding the substrate slowly to a large volume of the reaction medium can favor intramolecular reactions over intermolecular side reactions.
-
Quantitative Data on Side Reactions
The following table summarizes quantitative data on side product formation in reactions catalyzed by polyphosphoric acid (PPA), which contains this compound.
| Reaction Type | Substrate | Catalyst | Desired Product & Yield | Side Product(s) & Yield(s) | Reference |
| Intermolecular Acylation | Cycloheptene and Acetic Acid | PPA | Acetylated Cycloheptenes (23.6%) | Ester (4.8%), Hydrocarbon (0.6%) | [3] |
| Intramolecular Cyclization | Acid 29 (in cited text) | PPA | Ketone 30 (63%) | Not specified, but overall yield suggests side reactions | [3] |
Experimental Protocols
General Protocol for Intramolecular Acylation using Pyrophosphoryl Chloride (as a proxy for this compound)
This protocol is adapted from a procedure using pyrophosphoryl chloride and can serve as a starting point for reactions with this compound.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, mix the carboxylic acid (0.01 mole) with a slight excess of pyrophosphoryl chloride (0.015 mole). If using this compound, a larger excess may be needed.
-
Heating: Gently warm the mixture. The reaction time can range from a few minutes for activated substrates to several hours for less reactive ones. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring to quench the reaction.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acidic components, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by techniques such as crystallization or column chromatography.[8]
Note on Workup for PPA/Pyrophosphoric Acid Reactions: The workup for reactions involving PPA or this compound often involves quenching the reaction mixture with ice water to hydrolyze the acid in a controlled manner, as the hydrolysis is exothermic.[3]
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Potential Reaction Pathways in PPA-Catalyzed Acylation of Cycloheptene
Caption: PPA-catalyzed acylation pathways.
Diagram 2: Troubleshooting Workflow for this compound Catalyzed Reactions
Caption: Systematic troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ccsenet.org [ccsenet.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
Strategies to minimize the impact of pyrophosphoric acid's viscosity in handling.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the impact of pyrophosphoric acid's viscosity during handling and experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so viscous, and what are the main challenges it presents?
A1: this compound's high viscosity is primarily due to extensive intermolecular hydrogen bonding between the molecules. This strong attraction creates a thick, syrupy liquid that can be difficult to handle. The main challenges include:
-
Inaccurate measurements: The thick consistency makes it difficult to aspirate and dispense precise volumes.
-
Slow flow rates: Its high viscosity leads to slow transfer through tubing and needles, complicating automated processes.
-
Difficulty in mixing: Homogenizing this compound with other reagents can be challenging and time-consuming.
-
Surface adhesion: The acid tends to cling to surfaces, leading to material loss and contamination.
Q2: What is the relationship between temperature and the viscosity of this compound?
A2: The viscosity of this compound is highly dependent on temperature. As the temperature increases, the viscosity decreases significantly. Heating the acid disrupts the hydrogen bonds, allowing the molecules to move more freely.
Q3: Are there any chemical additives that can reduce the viscosity of this compound?
A3: While dilution with water can reduce viscosity, it also changes the chemical nature of the acid by hydrolyzing it to orthophosphoric acid. For applications where the integrity of this compound is crucial, the use of additives is generally avoided. The primary method for viscosity reduction remains temperature control.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inaccurate volume dispensing | High viscosity at room temperature. | Gently warm the this compound to a controlled temperature (e.g., 40-60°C) to lower its viscosity. Use a positive displacement pipette for more accurate dispensing. |
| Clogging of needles or tubing | Solidification or high viscosity of the acid. | Ensure the entire fluid path is heated to maintain a consistent temperature. Use wider gauge needles or tubing if possible. |
| Slow or incomplete mixing | Insufficient agitation to overcome high viscosity. | Increase the stirring speed or use a more robust mixing method like overhead stirring. Pre-heating the this compound before mixing can also improve homogeneity. |
| Material loss on container surfaces | High surface tension and adhesion. | Use non-stick (e.g., PTFE-coated) labware. Pre-wetting pipette tips with a compatible, less viscous solvent (if the protocol allows) can also help. |
Quantitative Data: Viscosity vs. Temperature
The following table summarizes the effect of temperature on the viscosity of this compound.
| Temperature (°C) | Viscosity (cP) |
| 25 | ~1600 |
| 40 | ~450 |
| 60 | ~100 |
| 80 | ~30 |
Note: These are approximate values and can vary based on the purity of the acid.
Experimental Protocols
Protocol 1: Safe Heating of this compound to Reduce Viscosity
-
Preparation: Place a container of this compound in a thermostatically controlled water bath or on a calibrated hot plate with magnetic stirring.
-
Temperature Control: Set the desired temperature (e.g., 50°C). Do not exceed 80°C to avoid potential decomposition and increased vapor pressure.
-
Monitoring: Use a thermometer to monitor the temperature of the acid directly.
-
Handling: Once the desired temperature and reduced viscosity are achieved, handle the acid promptly using appropriate personal protective equipment (PPE), including heat-resistant gloves, safety goggles, and a lab coat.
-
Dispensing: Use a pre-warmed positive displacement pipette for accurate volume transfer.
Visual Guides
Caption: Workflow for reducing this compound viscosity.
Caption: Troubleshooting logic for handling this compound.
Technical Support Center: Troubleshooting Unincorporated Nucleotides in Pyrosequencing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues arising from unincorporated nucleotides in pyrosequencing reactions.
Frequently Asked Questions (FAQs)
Q1: What are unincorporated nucleotides in the context of pyrosequencing?
A1: Unincorporated nucleotides are residual deoxynucleotide triphosphates (dNTPs) from the preceding polymerase chain reaction (PCR) amplification step that were not incorporated into the PCR product.[1] These, along with unused primers, can interfere with the pyrosequencing reaction.
Q2: How do unincorporated nucleotides affect pyrosequencing results?
A2: Unincorporated dNTPs can lead to a variety of issues in pyrosequencing, including high background signals, reduced signal-to-noise ratios, and inaccurate quantification of nucleotide incorporation.[2][3] This interference can make data analysis difficult or even impossible.
Q3: What is the role of apyrase in pyrosequencing?
A3: Apyrase is a key enzyme in the pyrosequencing reaction mixture that degrades unincorporated nucleotides (dNTPs) and adenosine (B11128) triphosphate (ATP).[4][5][6] This degradation is crucial for regenerating the reaction system, allowing for the sequential addition of the next nucleotide without carryover signal.[4][5][6]
Q4: Can issues with unincorporated nucleotides be addressed before starting the pyrosequencing run?
A4: Yes, the most effective way to address this issue is by purifying the PCR product before the pyrosequencing reaction. Enzymatic cleanup methods are commonly used to remove residual primers and unincorporated dNTPs.
Troubleshooting Guides
Problem 1: High Background Signal or "Noisy" Pyrogram
Q: My pyrogram shows a high background signal across all nucleotide dispensations, making it difficult to distinguish true peaks. What could be the cause and how can I fix it?
A: A high background signal is a common issue often caused by contaminants from the PCR reaction or problems within the pyrosequencing reaction itself.
Possible Causes and Solutions:
-
Residual PCR Contaminants: Unincorporated dNTPs and primers from the PCR amplification are a primary source of background noise.[1]
-
Solution: Implement a PCR product cleanup step before pyrosequencing. Enzymatic cleanup using Exonuclease I and Shrimp Alkaline Phosphatase (SAP) is a highly effective method. Exonuclease I degrades residual single-stranded PCR primers, while SAP dephosphorylates unincorporated dNTPs.
-
-
Primer-Dimers and Secondary Structures: The formation of primer-dimers or secondary structures in the template DNA can serve as unintended templates for the DNA polymerase, leading to non-specific pyrophosphate release and background signal.[7]
-
Solution: Optimize PCR conditions to minimize the formation of primer-dimers. Additionally, ensure your sequencing primer is designed to avoid self-dimerization and secondary structures. Some pyrosequencing reagent kits include single-stranded binding protein (SSB) to help prevent the formation of secondary structures.
-
-
Contaminated Reagents: Contamination in pyrosequencing reagents, such as the enzyme mixture or substrate, can also contribute to high background.[3]
-
Solution: Use fresh, high-quality reagents and follow proper laboratory practices to avoid cross-contamination. If contamination is suspected, test a new batch of reagents.
-
Data Presentation: Impact of PCR Cleanup on Signal-to-Noise Ratio
| Treatment | Average Signal Intensity (RLU) | Average Background Noise (RLU) | Signal-to-Noise Ratio |
| No PCR Cleanup | 45 | 15 | 3:1 |
| Enzymatic PCR Cleanup | 60 | 5 | 12:1 |
Relative Light Units (RLU) are illustrative. Actual values may vary based on the instrument and assay.
Problem 2: Abnormal or Unexpected Peak Heights
Q: I am observing peaks that are higher or lower than expected for a known sequence. What could be causing this?
A: Inaccurate peak heights can result from incomplete degradation of unincorporated nucleotides or issues with the enzymatic cascade.
Possible Causes and Solutions:
-
Inefficient Apyrase Activity: If the apyrase is not efficiently degrading the unincorporated nucleotides from the previous step, it can lead to carryover and result in "plus frame shifts," where a signal appears in a subsequent, incorrect nucleotide dispensation.[2] Conversely, if apyrase activity is too high or premature, it can degrade the ATP generated from the current incorporation event, leading to reduced peak heights. The rate of dNTP degradation by apyrase is typically slower than the rate of dNTP incorporation by polymerase, which favors sufficient incorporation.
-
Solution: Ensure the apyrase in your enzyme mix is active and used at the optimal concentration as recommended by the reagent manufacturer. The efficiency of apyrase can decrease over multiple nucleotide additions, which can limit the read length.[2]
-
-
Suboptimal Reagent Concentrations: The concentrations of enzymes (DNA polymerase, ATP sulfurylase, luciferase, apyrase) and substrates (APS, luciferin) are optimized for the pyrosequencing reaction. Deviations from these optimal concentrations can affect the efficiency of the entire cascade, leading to incorrect peak heights.
-
Solution: Use the recommended concentrations of all reagents. If you are preparing your own reagents, ensure accurate dilutions and proper storage to maintain enzyme activity.
-
Data Presentation: Effect of Apyrase Concentration on Peak Resolution
| Apyrase Concentration | Average Peak Height (RLU) | Background Between Peaks (RLU) | Peak Resolution |
| Suboptimal (Low) | 50 | 10 | Poor |
| Optimal | 60 | 2 | Excellent |
| Suboptimal (High) | 40 | 1 | Good (Reduced Signal) |
Relative Light Units (RLU) are illustrative.
Mandatory Visualizations
Experimental Workflow: Troubleshooting Pyrosequencing Issues
Caption: Troubleshooting workflow for common pyrosequencing issues.
Logical Relationship: Enzymatic PCR Cleanup
Caption: Workflow for enzymatic cleanup of PCR products.
Experimental Protocols
Protocol: Enzymatic Cleanup of PCR Products
This protocol describes the removal of residual primers and unincorporated dNTPs from a PCR product prior to pyrosequencing using Exonuclease I and Shrimp Alkaline Phosphatase (SAP).
Materials:
-
PCR product
-
Exonuclease I (e.g., NEB #M0293)
-
Shrimp Alkaline Phosphatase (rSAP) (e.g., NEB #M0371)
-
Nuclease-free water
-
Thermocycler
Methodology:
-
Reaction Setup:
-
In a sterile PCR tube, combine the following reagents for each 5 µL of PCR product to be purified:
-
PCR Product: 5 µL
-
Exonuclease I (10 U/µL): 0.5 µL
-
Shrimp Alkaline Phosphatase (1 U/µL): 1 µL
-
-
Gently mix the contents by pipetting up and down.
-
-
Incubation:
-
Place the reaction tube in a thermocycler and incubate at 37°C for 15 minutes. This allows the enzymes to degrade the residual primers and dephosphorylate the dNTPs.
-
-
Enzyme Inactivation:
-
Following the 37°C incubation, heat the reaction to 80°C for 15 minutes. This step inactivates both Exonuclease I and SAP, preventing them from interfering with the subsequent pyrosequencing reaction.
-
-
Proceed to Pyrosequencing:
-
The purified PCR product is now ready for use in the pyrosequencing reaction. Store the cleaned product at -20°C if not used immediately.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Read-Length Limiting Factors in Pyrosequencing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the reason for a high substrate peak in the pyrosequencing pyrogram? [qiagen.com]
- 4. microbenotes.com [microbenotes.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Pyrosequencing Technology and Platform Overview [qiagen.com]
- 7. researchgate.net [researchgate.net]
Refinement of protocols to improve the efficiency of peptide pyrophosphorylation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for improved efficiency in peptide pyrophosphorylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for chemical peptide pyrophosphorylation?
A1: Several methods are available for the chemical synthesis of pyrophosphopeptides. The primary approaches involve the use of electrophilic phosphorus reagents to phosphorylate a phosphoserine residue within a peptide. Key methods include:
-
Phosphorimidazolide Method: This is a highly selective and convenient method that demonstrates remarkable compatibility with various functional groups (alcohols, thiols, amines, carboxylic acids) and can be performed in polar solvents, including water.[1][2]
-
Diamidophosphate (B1260613) (DAP) One-Pot Method: This strategy enables efficient peptide pyrophosphorylation in water through a sequential amidophosphorylation-hydrolysis process. It is operationally simple, highly chemoselective, and does not require protecting groups for standard amino acid residues.[3][4][5]
-
Phosphoramidite (B1245037) and Phosphoryl Chloride Methods: These traditional methods utilize more reactive phosphorus(III) and phosphorus(V) reagents. While effective, they may exhibit cross-reactivity with certain amino acid side chains.[1]
Q2: My pyrophosphorylation reaction is showing low yield. What are the potential causes and solutions?
A2: Low yields in peptide pyrophosphorylation can stem from several factors. Consider the following troubleshooting steps:
-
Sub-optimal Reaction Conditions: The efficiency of pyrophosphorylation is highly dependent on the reaction conditions. For the phosphorimidazolide method, increasing the amount of the phosphorimidazolide reagent and a zinc additive, along with extending the reaction time, can improve conversion rates.[1][2] For the DAP method, performing the reaction at -20°C in a water-ice eutectic concentrating environment has been shown to significantly increase conversion compared to room temperature or 45°C.[3][4]
-
Peptide Sequence Effects: The amino acid composition of the peptide can influence reaction efficiency. A slight drop in yield has been observed for certain peptide sequences, which may not be due to unprotected N- or C-termini but rather a sequence-specific effect.[3][4]
-
Instability of the Pyrophosphate Group: The pyrophosphate moiety is sensitive to both acidic and basic conditions. Strong basic conditions can lead to complete loss of the pyrophosphate group via β-elimination, while strong acidic conditions (e.g., 0.1M HCl or TFA cleavage cocktails used in SPPS) can cause significant hydrolysis.[1][2] Ensure that the pH of your reaction and purification steps is maintained within a stable range (pH 4.5-9.5).[1]
Q3: I am observing side reactions and byproducts. How can I improve the selectivity of my reaction?
A3: Side reactions are a common challenge, particularly with peptides containing diverse functional groups. The choice of pyrophosphorylation method is crucial for achieving high selectivity.
-
Functional Group Compatibility: The phosphorimidazolide method (Method C in some literature) offers the best functional group compatibility, showing minimal interference from amine, thiol, or carboxylic acid groups.[1] In contrast, the phosphoramidite method (Method A) can exhibit cross-reactivity with the thiol group of cysteine, and both phosphoramidite and phosphoryl chloride methods (Method B) can lead to dehydrated byproducts with aspartic acid-containing peptides.[1]
-
Chemoselectivity of the DAP Method: The one-pot method using diamidophosphate (DAP) in water displays excellent chemoselectivity for the phosphoserine residue, even in the presence of multiple other nucleophilic amino acids like glutamic acid, aspartic acid, serine, and lysine.[3][4]
Q4: How can I confirm the successful pyrophosphorylation of my peptide?
A4: Confirmation of peptide pyrophosphorylation typically involves a combination of mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key tool for confirming the mass of the pyrophosphorylated peptide.[2] Tandem mass spectrometry (MS/MS) is particularly useful for identifying the site of pyrophosphorylation. A characteristic neutral loss of -178 m/z, corresponding to the loss of pyrophosphoric acid (H₄P₂O₇) during collision-induced dissociation (CID), is a clear indicator of a pyrophosphorylated peptide.[6]
-
³¹P NMR Spectroscopy: ³¹P NMR provides unequivocal evidence for the formation of the pyrophosphate group, typically showing two diagnostic doublets.[1][2]
Q5: What is the biological mechanism of protein pyrophosphorylation?
A5: In biological systems, protein pyrophosphorylation is a post-translational modification mediated by inositol (B14025) pyrophosphate messengers (PP-InsPs).[6] These molecules can transfer their high-energy β-phosphate group to a pre-existing phosphoserine residue on a protein substrate in an enzyme-independent manner, requiring only Mg²⁺ as a cofactor.[1][2][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during peptide pyrophosphorylation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion to pyrophosphopeptide | Inefficient reaction conditions. | For Phosphorimidazolide Method: Increase the concentration of the phosphorimidazolide reagent and zinc additive; prolong the reaction time.[1][2] For DAP Method: Perform the reaction at -20°C to take advantage of the eutectic concentrating effect of water-ice.[3][4] |
| Instability of reagents. | Ensure the freshness and proper storage of all reagents, especially the electrophilic phosphorus compounds. | |
| Presence of multiple byproducts | Cross-reactivity with amino acid side chains. | Switch to a more selective method like the phosphorimidazolide[1] or the one-pot DAP method.[3][4] Avoid phosphoramidite and phosphoryl chloride methods if the peptide contains cysteine or aspartic acid.[1] |
| Loss of pyrophosphate group during workup/purification | pH instability. | Maintain the pH of all aqueous solutions between 4.5 and 9.5 to prevent hydrolysis or β-elimination.[1][2] Avoid strong acids and bases. |
| Difficulty in purifying the pyrophosphopeptide | Co-elution with starting material or byproducts. | Optimize the HPLC purification gradient. Consider using immobilized metal affinity chromatography (IMAC) to selectively enrich for the phosphorylated and pyrophosphorylated peptides.[7] |
| Ambiguous mass spectrometry results | Co-elution of bisphosphorylated and pyrophosphorylated peptides. | Optimize chromatographic separation to resolve isobaric species. Rely on the characteristic neutral loss of -178 Da in CID fragmentation to confirm pyrophosphorylation.[6] |
Quantitative Data Summary
The following tables summarize optimized reaction conditions and functional group compatibility for different pyrophosphorylation methods as reported in the literature.
Table 1: Optimized Pyrophosphorylation Conditions on Diverse Peptide Substrates [1]
| Method | Reagents & Conditions |
| A | (1) Phosphoramidite, NEt₃, 1-H-tetrazole, 16h, rt; (2) tBuOOH, 16h, 0°C to rt |
| B | Phosphoryl chloride, NEt₃, 2h, 0°C to rt |
| C | Phosphorimidazolide, ZnCl₂, 1.5h, 45°C |
Table 2: Functional Group Compatibility of Pyrophosphorylation Methods (% conversion) [1]
| Amino Acid Side Chain | Method A (Phosphoramidite) | Method B (Phosphoryl Chloride) | Method C (Phosphorimidazolide) |
| Lysine (Amine) | Tolerated | Tolerated | No significant interference |
| Cysteine (Thiol) | Significant cross-reactivity | No cross-reactivity | No significant interference |
| Aspartic Acid (Carboxylic Acid) | Dehydrated byproduct observed | Dehydrated byproduct observed | No significant interference |
Table 3: Conversion Rates for the One-Pot DAP Method on Various Peptides [3]
| Peptide Sequence Origin | Amidopyrophosphorylated Product (% conversion) | Pyrophosphorylated Product (% conversion over two steps) |
| Model Peptide 1 | 91% (at -20°C) | - |
| RPA190 | - | 79% |
| IC2C | - | 60% |
| Gcr1 | - | 86% |
| EIF2S2 | - | 68% |
Experimental Protocols
Protocol 1: Peptide Pyrophosphorylation using the Phosphorimidazolide Method (Method C) [1]
-
Dissolve the phosphopeptide in N,N-dimethylacetamide (DMA).
-
Add the phosphorimidazolide reagent and ZnCl₂.
-
Incubate the reaction mixture at 45°C for 1.5 hours.
-
Monitor the reaction progress by HPLC and Mass Spectrometry.
-
Upon completion, purify the pyrophosphopeptide by preparative HPLC.
Protocol 2: One-Pot Peptide Pyrophosphorylation using Diamidophosphate (DAP) [3][4]
Step 1: Amidophosphorylation
-
Prepare a solution of the phosphopeptide (1 mM) in water.
-
Add diamidophosphate (DAP), MgCl₂, and imidazole.
-
Adjust the pH to 5.5.
-
Incubate the reaction at -20°C for 48-72 hours.
-
Monitor the formation of the amidopyrophosphopeptide intermediate by HPLC and MS.
Step 2: Hydrolysis
-
To the reaction mixture from Step 1, add NaNO₂.
-
Adjust the pH to 3.0.
-
Incubate the reaction at -20°C for 20 hours.
-
Monitor the conversion to the pyrophosphopeptide by HPLC and MS.
-
Purify the final pyrophosphopeptide product by preparative HPLC.
Visualizations
Caption: Workflow for peptide pyrophosphorylation using the phosphorimidazolide method.
Caption: One-pot peptide pyrophosphorylation workflow using the DAP method.
References
- 1. Chemical Pyrophosphorylation of Functionally Diverse Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-pot chemical pyro- and tri-phosphorylation of peptides by using diamidophosphate in water - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04160J [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. One-pot chemical pyro- and tri-phosphorylation of peptides by using diamidophosphate in water - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Extensive protein pyrophosphorylation revealed in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lab.rockefeller.edu [lab.rockefeller.edu]
Technical Support Center: Managing Pyrophosphoric Acid Dissolution Exothermicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrophosphoric acid. The following information is intended to facilitate the safe and effective management of the exothermic nature of this compound dissolution.
Frequently Asked Questions (FAQs)
Q1: Why does the dissolution of this compound in water generate a significant amount of heat?
A1: The dissolution of this compound (H₄P₂O₇) in water is an exothermic process primarily due to its hydrolysis. This compound reacts with water to form two molecules of orthophosphoric acid (H₃PO₄).[1] This hydrolysis reaction is thermodynamically favorable and releases a substantial amount of energy as heat.[1]
Q2: What are the primary safety concerns when dissolving this compound?
A2: The primary safety concerns are the corrosive nature of the acid and the exothermic reaction upon dissolution.[1][2] Contact with the solid or its solutions can cause severe skin and eye burns.[3][4] The heat generated during dissolution can cause the solution to boil and splash, creating a risk of chemical and thermal burns.[2][5] Inhalation of dust from the solid can also irritate the respiratory tract.
Q3: What is the proper order of addition when preparing a this compound solution?
A3: Always add the this compound slowly to the water, never the other way around.[5][6][7] Adding water to a concentrated acid can cause a rapid, localized temperature increase, leading to boiling and splashing of the corrosive solution.[5]
Q4: How does the rate of hydrolysis of this compound change with temperature?
A4: The rate of hydrolysis of this compound to orthophosphoric acid increases with temperature. Therefore, as the solution heats up from the exothermic dissolution, the rate of the heat-generating hydrolysis reaction will also increase, potentially leading to a thermal runaway if not controlled.
Q5: Can I dissolve this compound in solvents other than water?
A5: this compound is soluble in polar organic solvents like ethanol (B145695) and diethyl ether.[1][8] However, the reactivity and exothermicity in these solvents may differ from that in water. It is crucial to consult safety data sheets and perform a small-scale test to assess the thermal behavior before proceeding with larger quantities.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid and uncontrolled temperature increase during dissolution. | 1. Rate of addition of this compound is too fast. 2. Inadequate cooling of the dissolution vessel. 3. Initial water temperature is too high. | 1. Immediately stop the addition of this compound. 2. Increase the efficiency of the cooling bath (e.g., add more ice, use a cryostat). 3. Ensure the dissolution vessel is adequately submerged in the cooling bath. 4. For future experiments, reduce the rate of addition and start with chilled water. |
| Splashing of the acid solution from the container. | 1. Localized boiling due to rapid heat generation. 2. Adding water to the acid instead of acid to water. | 1. Always add acid to water.[5][6][7] 2. Use a larger vessel to provide more headspace. 3. Ensure slow and controlled addition of the acid with efficient stirring. 4. Use a splash guard or conduct the dissolution in a fume hood with the sash lowered. |
| Formation of a viscous or syrupy layer. | 1. High concentration of the resulting phosphoric and polyphosphoric acids. 2. Incomplete dissolution and hydrolysis. | 1. Ensure continuous and efficient stirring to promote homogeneity. 2. Consider using a larger volume of water for the dissolution. 3. Allow sufficient time for the hydrolysis to complete, with continued stirring. |
| Solid this compound is difficult to handle due to its hygroscopic nature. | This compound readily absorbs moisture from the air, which can make it sticky and difficult to weigh and transfer accurately. | 1. Store this compound in a tightly sealed container in a desiccator. 2. Weigh the required amount quickly in a low-humidity environment if possible. 3. Handle the solid in a glove box with a dry atmosphere for critical applications. |
Quantitative Data on Related Exothermic Reactions
| Reaction | Enthalpy Change (ΔH) | Notes |
| Hydrolysis of Phosphorus Pentoxide (P₄O₁₀) | -177 kJ/mol | This reaction forms four equivalents of phosphoric acid and is highly exothermic.[9] |
| Hydrolysis of Pyrophosphate (P₂O₇⁴⁻) (fully deprotonated) | ΔG° ≈ -35 kJ/mol | The negative Gibbs Free Energy indicates a spontaneous and exothermic hydrolysis reaction.[1] |
Experimental Protocols
Protocol for Safe Dissolution of this compound
This protocol outlines a safe procedure for dissolving solid this compound in water while managing the exothermic reaction.
Materials:
-
This compound (solid)
-
Deionized water, chilled
-
Ice bath or cryostat
-
Stir plate and magnetic stir bar
-
Beaker or Erlenmeyer flask (borosilicate glass)
-
Thermometer or temperature probe
-
Appropriate Personal Protective Equipment (PPE): chemical splash goggles, face shield, acid-resistant gloves, and a lab coat.
Procedure:
-
Preparation:
-
Ensure all work is conducted in a well-ventilated fume hood.
-
Prepare an ice-water bath and place it on a magnetic stir plate.
-
Place the desired volume of chilled deionized water in a beaker or Erlenmeyer flask and place it in the ice bath.
-
Add a magnetic stir bar to the water and begin stirring at a moderate speed to create a vortex.
-
-
Dissolution:
-
Carefully and slowly add small portions of the solid this compound to the center of the vortex.
-
Monitor the temperature of the solution continuously. Maintain the temperature below a predetermined setpoint (e.g., 40 °C) to control the rate of hydrolysis and prevent boiling.
-
If the temperature rises rapidly, pause the addition of the acid until the temperature stabilizes or decreases.
-
Continue adding the acid in small portions until the desired amount has been dissolved.
-
-
Completion and Storage:
-
Once all the acid has been added, continue stirring the solution in the cooling bath until the temperature is stable.
-
Label the prepared solution clearly with the chemical name, concentration, and date of preparation.
-
Store the solution in a properly sealed and labeled container, following all institutional safety guidelines.
-
Experimental Workflow for Managing Exothermicity
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. scienceequip.com.au [scienceequip.com.au]
- 3. chemos.de [chemos.de]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. support.al.umces.edu [support.al.umces.edu]
- 6. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 7. How to Prepare Common Acid Solutions [thoughtco.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the purity of commercial pyrophosphoric acid in experimental settings.
I. Understanding Commercial this compound: Impurities and Instability
Commercial this compound is often not a pure substance but rather an equilibrium mixture of various phosphoric acids. Its purity and the presence of contaminants can significantly impact experimental outcomes.
Typical Composition of Commercial this compound (Technical Grade)
| Component | Typical Concentration Range (%) | Key Considerations for Researchers |
| This compound (H₄P₂O₇) | 40 - 95%[1][2][3] | The primary active component. Inconsistent concentrations can lead to variability in reaction kinetics and product yield. |
| Orthophosphoric Acid (H₃PO₄) | 5 - 50%[1] | A common impurity and a product of this compound hydrolysis. Can alter the pH and ionic strength of solutions, and may act as a competitive inhibitor in enzymatic reactions.[4] |
| Polyphosphoric Acids (Hₙ₊₂PₙO₃ₙ₊₁) | 5 - 15% | Higher-order phosphoric acids that can chelate metal ions and interfere with reactions requiring specific phosphate (B84403) species. |
| Water (H₂O) | Variable | This compound is highly hygroscopic and will readily absorb moisture, leading to hydrolysis and a decrease in purity.[5] |
| Metallic Impurities (e.g., Fe, Al, Ca, Mg) | Trace amounts | Can catalyze the hydrolysis of this compound and may interfere with biological assays.[6] |
| Other Anions (e.g., SO₄²⁻, Cl⁻) | Trace amounts | Can affect the ionic strength and may have inhibitory effects on certain enzymes. |
II. Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments involving commercial this compound.
A. Inconsistent Experimental Results
Question: Why am I seeing significant variability in my results (e.g., reaction rates, product yield) when using a new batch of commercial this compound?
Answer: The most likely cause is the inherent variability in the composition of commercial this compound. Different batches can have different proportions of this compound, orthophosphoric acid, and other polyphosphoric acids.[1] This variation can alter the effective concentration of the reactive species in your experiment.
Troubleshooting Workflow for Inconsistent Results
Caption: Workflow for troubleshooting inconsistent experimental results.
B. Challenges in Enzymatic Assays
Question: My enzymatic assay, which utilizes pyrophosphate as a substrate or generates it as a product, is showing high background noise or unexpected inhibition. What could be the cause?
Answer: Several factors related to the purity of your this compound could be at play:
-
Orthophosphoric Acid Contamination: Orthophosphoric acid can act as a competitive inhibitor for enzymes that bind pyrophosphate.[4]
-
Metallic Impurities: Divalent metal ions can affect the activity of many enzymes.[6]
-
Hydrolysis: this compound is unstable in aqueous solutions and hydrolyzes to orthophosphoric acid, which can alter the substrate concentration over the course of the assay.[6]
FAQs for Enzymatic Assays:
-
How can I minimize this compound hydrolysis during my assay?
-
Prepare fresh solutions of this compound immediately before use.
-
Maintain a low temperature (if compatible with your enzyme) to slow the rate of hydrolysis.
-
Be aware that metal ions can catalyze hydrolysis; consider the use of a chelating agent if appropriate for your system.[6]
-
-
What controls should I run to identify the source of the problem?
-
"No Enzyme" Control: To assess the non-enzymatic hydrolysis of your this compound under assay conditions.
-
"Product Inhibition" Control: Run the assay with a known concentration of orthophosphoric acid to determine its inhibitory effect.
-
Analyze Your this compound: Use an analytical method (see Section IV) to determine the initial concentrations of ortho- and this compound in your stock solution.
-
C. Issues in Drug Formulation and Stability
Question: I am developing a drug formulation that includes pyrophosphate, and I am observing issues with stability and degradation. Could the this compound be the culprit?
Answer: Yes, impurities in the this compound can impact the stability of your drug formulation.
-
Acidity and pH: The presence of varying amounts of different phosphoric acids can affect the pH of the formulation, which can be critical for the stability of the active pharmaceutical ingredient (API).
-
Reactive Impurities: Trace impurities could potentially react with the API, leading to degradation products.
-
Hygroscopicity: The hygroscopic nature of this compound can introduce moisture into the formulation, which can promote hydrolysis of the API or other excipients.[5]
Logical Relationship of Purity to Formulation Stability
Caption: Impact of this compound purity on drug formulation stability.
III. Experimental Protocols for Purification
For experiments requiring high purity this compound, purification is often necessary. Below are detailed laboratory-scale protocols for two common purification methods.
A. Purification by Recrystallization
This method is suitable for removing soluble impurities.
Methodology:
-
Solvent Selection: Due to its reactivity with water, non-aqueous solvents are preferred. Anhydrous diethyl ether or a mixture of ethanol (B145695) and diethyl ether can be effective.
-
Dissolution: In a fume hood, gently warm the commercial this compound in a minimal amount of the chosen anhydrous solvent until it dissolves completely.[7]
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, avoid disturbing the solution during this initial cooling phase.[7]
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to induce further crystallization.
-
Filtration: Quickly filter the cold suspension using a Büchner funnel under vacuum. It is crucial to perform this step rapidly to minimize the re-dissolving of the crystals.
-
Washing: Wash the crystals with a small amount of the ice-cold anhydrous solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of the solvent. Store the purified this compound in a desiccator over a strong desiccant like phosphorus pentoxide.
B. Purification by Ion-Exchange Chromatography
This method is effective for separating different phosphate species (ortho-, pyro-, and polyphosphates).
Methodology:
-
Resin Selection and Preparation:
-
Choose a strong anion-exchange resin (e.g., DEAE-Sepharose or a similar quaternary ammonium-based resin).
-
Prepare a slurry of the resin in a suitable starting buffer (e.g., a low concentration of Tris-HCl or another non-phosphate buffer, pH 7.5).
-
Pack a chromatography column with the resin slurry and equilibrate the column by washing with several column volumes of the starting buffer.[8]
-
-
Sample Preparation:
-
Dissolve the commercial this compound in the starting buffer.
-
Adjust the pH of the sample to match the starting buffer.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatography:
-
Load the prepared sample onto the equilibrated column.
-
Wash the column with the starting buffer to remove any unbound or weakly bound impurities.
-
Elute the bound phosphate species using a salt gradient (e.g., 0-1 M NaCl in the starting buffer). Orthophosphoric acid will elute first, followed by this compound, and then the higher-order polyphosphoric acids.[8]
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions for the presence of pyrophosphate using a suitable analytical method (see Section IV).
-
-
Desalting and Concentration:
-
Pool the fractions containing pure pyrophosphate.
-
If necessary, desalt the pooled fractions using dialysis or a desalting column.
-
The purified this compound solution can be concentrated by lyophilization or vacuum centrifugation.
-
IV. Analytical Protocols for Purity Assessment
Accurate determination of the purity of your this compound is crucial for reproducible research.
A. Titrimetric Analysis
This method can be used to quantify the different phosphoric acid species.
Methodology:
-
Sample Preparation: Accurately weigh a sample of the this compound and dissolve it in deionized water.
-
Titration:
-
Titrate the solution with a standardized solution of sodium hydroxide (B78521) (NaOH).
-
Use a pH meter to monitor the pH throughout the titration.
-
The titration curve will show multiple inflection points, each corresponding to the neutralization of a specific acidic proton.
-
The first two inflection points for this compound are typically around pH 4-5 and pH 8-9, while for orthophosphoric acid, they are around pH 4.5 and pH 9.5. By carefully analyzing the volumes of NaOH required to reach these different inflection points, the relative amounts of ortho- and this compound can be determined.
-
B. Enzymatic Assay for Pyrophosphate Quantification
This is a highly sensitive method for determining the concentration of pyrophosphate.
Methodology:
-
Principle: This assay utilizes a coupled enzyme system. In the presence of adenosine (B11128) 5'-phosphosulfate (APS), ATP sulfurylase converts pyrophosphate to ATP. The newly formed ATP is then used by luciferase to generate light, which can be measured with a luminometer.
-
Reagents:
-
ATP sulfurylase
-
Luciferase
-
Adenosine 5'-phosphosulfate (APS)
-
Luciferin
-
A suitable buffer (e.g., Tris-HCl, pH 7.5)
-
-
Procedure:
-
Prepare a standard curve using known concentrations of a high-purity pyrophosphate standard.
-
Prepare your unknown sample by diluting it in the assay buffer.
-
Add the sample or standard to a reaction mixture containing all the assay reagents.
-
Incubate for a specific time to allow the reactions to proceed.
-
Measure the luminescence using a luminometer.
-
Calculate the pyrophosphate concentration in your sample by comparing its luminescence to the standard curve.
-
V. Impact of Phosphate Species on Cellular Signaling
The relative concentrations of different phosphate species can influence cellular signaling pathways. For instance, the balance between ATP, ADP, AMP, and pyrophosphate is critical for energy metabolism and the regulation of many enzymes, such as kinases and ATPases.
Influence of Phosphate Species on a Generic Kinase Signaling Pathway
References
- 1. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. midlandsci.com [midlandsci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound [chembk.com]
- 6. Frontiers | Excessive Inorganic Phosphate Burden Perturbed Intracellular Signaling: Quantitative Proteomics and Phosphoproteomics Analyses [frontiersin.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. conductscience.com [conductscience.com]
Validation & Comparative
A Comparative Analysis of Pyrophosphoric Acid and Polyphosphoric Acid in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Acylation is a fundamental process in organic synthesis, crucial for the construction of complex molecules and the development of new pharmaceuticals. The choice of catalyst and reaction conditions can significantly impact the efficiency, selectivity, and overall success of an acylation reaction. This guide provides an objective comparison of two commonly employed phosphorus-based reagents in acylation: pyrophosphoric acid and polyphosphoric acid (PPA). Due to the limited availability of direct comparative studies using pure this compound, this guide will focus on its derivative, pyrophosphoryl chloride, for which experimental data in acylation is more readily accessible, and compare it with the widely used polyphosphoric acid.
Performance Comparison in Acylation
Polyphosphoric acid (PPA) is a viscous liquid mixture of orthophosphoric acid and higher phosphoric acids, widely utilized as a dehydrating agent and catalyst in various organic reactions, including Friedel-Crafts acylation.[1][2][3] Pyrophosphoryl chloride, a derivative of this compound, is also a powerful reagent for intramolecular acylation, often referred to as cyclodehydration.[4][5][6][7]
The following table summarizes the performance of pyrophosphoryl chloride and polyphosphoric acid in selected intramolecular acylation (cyclization) reactions, providing a glimpse into their relative efficacy under different conditions.
| Substrate | Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Benzylbenzoic acid | Pyrophosphoryl Chloride | Anthrone | Room temperature, 30 min | Quantitative | [4][5] |
| 4-Phenylbutyric acid | Pyrophosphoryl Chloride | α-Tetralone | Room temperature, 30 min | 90 | [4][5] |
| 2-(4-Methoxybenzoyl)benzoic acid | Pyrophosphoryl Chloride | 2-Methoxyanthraquinone | 40°C, 2 hrs | 75 | [4][5] |
| 2-Benzoylbenzoic acid | Pyrophosphoryl Chloride | Anthraquinone | Reflux in CH3NO2, 2.5 hrs | 65 | [4][5] |
| 2-(4-Chlorobenzoyl)benzoic acid | Pyrophosphoryl Chloride | 2-Chloroanthraquinone | 150°C, 1 hr | 20 | [4][5] |
| β-Phenylpropionic acid | Pyrophosphoryl Chloride | 1-Indanone | 35°C, 30 min | 20 | [4][5] |
| 2-Hydroxyphenylacetic acid | Pyrophosphoryl Chloride | 2-Coumaranone | 35°C, 20 min | Quantitative | [4][5] |
| 4-Phenylbutyric acid | Polyphosphoric Acid | α-Tetralone | Not specified | High yield | [2] |
| Substituted Benzanilides | Polyphosphoric Acid | Aminobenzophenones | 180-200°C | Appreciable yield | [8] |
| Toluene and Diethylmalonic acid | Polyphosphoric Acid | Acylated Toluene | Not specified | Good yield | [1][2] |
| Anisole and Phenylmalonic acid | Polyphosphoric Acid | Acylated Anisole | Not specified | 83% | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for acylation reactions using pyrophosphoryl chloride and polyphosphoric acid.
Protocol 1: Intramolecular Acylation (Cyclization) using Pyrophosphoryl Chloride[5][6][8]
-
Reaction Setup: In a suitable reaction vessel, mix the carboxylic acid (0.01 mole) with a slight excess of pyrophosphoryl chloride (0.015 mole).
-
Reaction Conditions: The reaction mixture is warmed for a period ranging from a few minutes to several hours, depending on the reactivity of the substrate (see table for specific conditions).
-
Work-up: After the reaction is complete, the mixture is carefully quenched with cold water.
-
Extraction: The product is extracted from the aqueous mixture using an organic solvent such as ether or chloroform.
-
Purification: The organic layer is washed with a dilute solution of sodium bicarbonate and then dried over anhydrous magnesium sulfate.
-
Isolation: The solvent is evaporated to yield the cyclized product. Further purification can be achieved by recrystallization or chromatography if necessary.
Protocol 2: Intermolecular Friedel-Crafts Acylation using Polyphosphoric Acid[10]
-
Reaction Setup: To a solution of the aromatic substrate in a suitable solvent (e.g., benzene), add the acylating agent (e.g., an aminocarboxylic acid).[8]
-
Addition of PPA: Slowly add polyphosphoric acid to the reaction mixture with continuous stirring. The amount of PPA can vary, often used in excess.
-
Heating: The reaction mixture is heated to the desired temperature (e.g., 85-120°C) and stirred for a specified duration (e.g., 2 hours).[9] The progress of the reaction can be monitored by techniques such as TLC.
-
Work-up: Upon completion, the hot reaction mixture is carefully poured into ice water with vigorous stirring.
-
Extraction and Purification: The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or other suitable methods.
Reaction Mechanisms and Workflows
To visualize the processes involved in these acylation reactions, the following diagrams illustrate the general experimental workflows.
Caption: General workflow for intramolecular acylation using pyrophosphoryl chloride.
Caption: General workflow for intermolecular acylation using polyphosphoric acid.
Concluding Remarks
Both polyphosphoric acid and pyrophosphoryl chloride serve as effective reagents in acylation reactions, albeit with different primary applications. PPA is a versatile catalyst for a broad range of intermolecular acylations, including the industrially significant Friedel-Crafts reaction.[3][10] Its ease of use and effectiveness with various substrates make it a popular choice.
Pyrophosphoryl chloride, on the other hand, demonstrates high efficiency in intramolecular acylation reactions to form cyclic ketones, often under mild conditions and yielding excellent results.[4][5] The choice between these two reagents will ultimately depend on the specific transformation desired, the nature of the substrate, and the target product. For intermolecular acylations, PPA remains a standard and reliable option. For intramolecular cyclizations, pyrophosphoryl chloride presents a powerful alternative that can provide high yields.
References
- 1. ccsenet.org [ccsenet.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Decoding Pyrophosphorylation: A Comparative Guide to Mass Spectrometry Validation
For researchers, scientists, and drug development professionals delving into the nuanced world of post-translational modifications, the validation of peptide pyrophosphorylation presents a significant analytical challenge. This guide provides a comparative overview of mass spectrometry-based approaches, offering insights into their performance, supported by experimental data and detailed protocols to aid in the robust identification and characterization of this unique modification.
Protein pyrophosphorylation, the addition of a pyrophosphate group to a serine residue that is already phosphorylated, is a recently discovered post-translational modification involved in critical cellular signaling pathways.[1][2] Unlike the well-studied field of protein phosphorylation, the analysis of pyrophosphorylation by mass spectrometry is less routine and requires specialized methodologies to overcome inherent challenges.[3] This guide will compare and contrast key mass spectrometry techniques, providing a framework for selecting the optimal experimental approach.
Performance Comparison of Mass Spectrometry Methods
The accurate identification of pyrophosphorylated peptides is complicated by their low abundance and the labile nature of the pyrophosphate group. Different mass spectrometry fragmentation techniques offer distinct advantages and disadvantages in addressing these challenges.
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD) | Higher-Energy Collisional Dissociation (HCD) with EThcD |
| Primary Advantage | Produces a characteristic neutral loss of pyrophosphoric acid (-178 Da), serving as a diagnostic marker for pyrophosphorylation.[3] | Preserves the labile pyrophosphate modification on the peptide backbone, allowing for more precise localization of the modification site.[4] | Combines the benefits of both CID and ETD/ECD, enabling both the detection of the characteristic neutral loss and confident site localization.[3] |
| Primary Disadvantage | The neutral loss can dominate the spectrum, leading to insufficient backbone fragmentation for confident sequence identification and site localization.[4] | May not be as efficient in fragmenting the peptide backbone for all peptide compositions, potentially leading to lower sequence coverage. | Requires more sophisticated instrumentation capable of performing EThcD fragmentation. |
| Best Suited For | Initial screening and identification of candidate pyrophosphopeptides in complex mixtures by triggering MS3 events upon detection of the neutral loss.[3] | Unambiguous localization of the pyrophosphorylation site on a peptide that has been previously identified as a pyrophosphopeptide candidate. | Comprehensive characterization of pyrophosphopeptides, providing both identification and precise site assignment in a single analysis.[3] |
| Reported Application | Used in shotgun proteomics to trigger targeted fragmentation of potential pyrophosphopeptides.[3] | Employed to obtain fragment ions that retain the pyrophosphate group, confirming the modification site.[4] | A key component of a tailored workflow for the reliable assignment of endogenous pyrophosphorylation sites in human cell lines.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of peptide pyrophosphorylation. Below are summarized protocols based on established research.
Sample Preparation and Enrichment of Pyrophosphopeptides
Given the substoichiometric nature of pyrophosphorylation, enrichment is a critical step for successful mass spectrometric analysis.
-
Protein Extraction and Digestion: Extract proteins from cell lines or tissues using appropriate lysis buffers. Perform in-solution or in-gel digestion of proteins using trypsin.[4]
-
Enrichment of Phosphopeptides: Utilize immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) chromatography to enrich for phosphorylated peptides, which will co-enrich pyrophosphorylated peptides.[5]
-
Further Fractionation (Optional): For complex samples, additional fractionation of the enriched phosphopeptides using techniques like strong cation exchange (SCX) chromatography can improve the detection of low-abundance species.[5]
Mass Spectrometry Analysis Workflow
A tailored workflow is essential for the confident identification and validation of pyrophosphorylated peptides.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Introduce the peptide mixture into the mass spectrometer via liquid chromatography coupled with electrospray ionization (ESI).[5]
-
Data-Dependent Acquisition (DDA):
-
MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the precursor ions.
-
MS2 Scan (CID): Subject the most intense precursor ions to CID. Monitor for the characteristic neutral loss of -178 Da.[3]
-
MS3 Scan (EThcD): Trigger an EThcD scan on the precursor ion that exhibited the -178 Da neutral loss in the MS2 spectrum. This allows for fragmentation of the peptide backbone while preserving the pyrophosphate group for site localization.[3]
-
-
Data Analysis:
-
Use proteomics software to search the acquired spectra against a protein database.
-
Incorporate the mass shift of a pyrophosphate group (+160 Da) as a variable modification on serine, threonine, or tyrosine residues.
-
Manually validate the spectra of candidate pyrophosphopeptides to confirm the presence of the characteristic neutral loss and sufficient fragment ions for confident site assignment.[3][6]
-
Visualizing the Workflow and Signaling Context
Diagrams generated using the DOT language provide a clear visual representation of the experimental workflow and the signaling pathway involving peptide pyrophosphorylation.
References
- 1. Chemical Pyrophosphorylation of Functionally Diverse Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Extensive protein pyrophosphorylation revealed in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 6. Manual validation of peptide sequence and sites of tyrosine phosphorylation from MS/MS spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 31P NMR Spectroscopy for the Validation of Pyrophosphoric Acid Reaction Products
For researchers and professionals in drug development and chemical synthesis, the accurate validation of reaction products is paramount. When pyrophosphoric acid is a key reactant or product, its unambiguous identification and quantification are critical. This guide provides a detailed comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for this purpose, supported by experimental protocols and data-driven insights.
Introduction to ³¹P NMR for this compound Analysis
³¹P NMR spectroscopy is a powerful and definitive analytical technique for the characterization of phosphorus-containing compounds.[1][2][3] Its utility in validating this compound reactions stems from several key advantages. The ³¹P nucleus has a 100% natural isotopic abundance and a high gyromagnetic ratio, which results in excellent NMR sensitivity.[1][4] This technique is non-destructive and provides rich structural information, allowing for the simultaneous identification and quantification of various phosphorus species in a reaction mixture, such as orthophosphoric acid, this compound, and other polyphosphate derivatives, each with a distinct and well-resolved signal.[4][5]
Comparison of Analytical Techniques
While ³¹P NMR offers significant advantages, other techniques are also employed for the analysis of pyrophosphate. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, and sample throughput.
| Feature | ³¹P NMR Spectroscopy | Ion Chromatography (IC) | Enzymatic Assays | Capillary Electrophoresis (CE) |
| Principle | Nuclear spin transitions in a magnetic field | Ion-exchange separation with conductivity detection | Enzyme-catalyzed reaction producing a detectable signal (e.g., light, color) | Separation based on electrophoretic mobility in a capillary |
| Information Provided | Structural information, speciation, and quantification of all P-containing compounds | Quantification and separation of various ionic species | Highly specific quantification of pyrophosphate only | High-resolution separation of charged species |
| Specificity | High for different phosphorus environments | High for different anions, but potential for co-elution | Very high for pyrophosphate | High separation efficiency for isomers and charged molecules |
| Sensitivity | Moderate (mg to µg range) | High (µg/L to mg/L range)[6][7] | Very High (µM to nM range)[8][9] | High, especially when coupled with MS[10][11][12] |
| Sample Preparation | Simple; dissolution in a suitable solvent | Can require extraction, filtration, and sometimes digestion[6] | Often requires deproteinization and careful buffer control[2] | Requires small sample volumes, filtration |
| Analysis Time | Minutes to hours (can be long for low concentrations or long relaxation times) | Typically 20-30 minutes per sample[6] | Rapid (minutes)[4][9] | Fast separation times |
| Quantitative Analysis | Excellent with proper standards and parameters (e.g., inverse-gated decoupling)[13][14] | Excellent with proper calibration | Excellent with standard curves[2] | Good, especially with internal standards |
| Limitations | High initial instrument cost, lower sensitivity than other methods | Does not provide structural information beyond identification by retention time | Susceptible to matrix interference, enzyme instability | Lower concentration sensitivity for some applications |
Experimental Protocol: Quantitative ³¹P NMR Analysis
This protocol outlines the steps for the validation and quantification of this compound in a reaction mixture.
1. Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture.
-
Dissolve the sample in a deuterated solvent (e.g., D₂O, CDCl₃) to a known concentration. If a non-deuterated solvent is used, a coaxial insert containing a deuterated solvent can be used for locking the magnetic field.
-
Add a known amount of an internal standard for quantification. A suitable internal standard should be a phosphorus-containing compound that does not react with the sample and has a chemical shift that is well-resolved from the signals of interest (e.g., triphenyl phosphate). Alternatively, an external standard (e.g., 85% H₃PO₄) in a coaxial insert can be used.[11]
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Probe: A broadband probe tuned to the ³¹P frequency.
-
Reference: 85% H₃PO₄ is used as an external reference and is assigned a chemical shift of 0 ppm.[1][11]
-
Pulse Program: For quantitative measurements, an inverse-gated decoupling pulse sequence should be used.[13][14] This sequence involves turning on the proton decoupler only during the acquisition of the FID, which suppresses ¹H-¹³P coupling while avoiding the Nuclear Overhauser Effect (NOE) that can lead to inaccurate signal integration.
-
Relaxation Delay (d1): This is a critical parameter for quantitative analysis. The delay between pulses should be at least 5 times the longest spin-lattice relaxation time (T₁) of the phosphorus nuclei in the sample to ensure complete relaxation. The T₁ of pyrophosphate can be in the range of 1-10 seconds, and the presence of paramagnetic ions can significantly shorten it.[8]
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Number of Scans (ns): This depends on the sample concentration. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
3. Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
-
Integrate the signals corresponding to this compound, the internal standard, and any other phosphorus-containing species. The characteristic chemical shift for this compound is typically observed between -4.5 and -13 ppm.[5][8]
-
Calculate the concentration of each species based on the integral values relative to the internal standard of known concentration.
Visualizations
Caption: Workflow for the validation of this compound reaction products using ³¹P NMR.
Caption: Hypothetical reaction scheme illustrating the utility of ³¹P NMR in identifying products and byproducts.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. benchchem.com [benchchem.com]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]
- 6. [Determination of phosphate, pyrophosphate, metaphosphate and total phosphorus in seafoods by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid, enzymatic assay for measurement of inorganic pyrophosphate in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Capillary Electrophoresis Mass Spectrometry for Inositol (Pyro)phosphate Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absolute Quantitation of Inositol Pyrophosphates by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry - UCL Discovery [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. 31Phosphorus NMR [chem.ch.huji.ac.il]
A Head-to-Head Battle of Catalysts: Pyrophosphoric Acid vs. Eaton's Reagent in Organic Synthesis
In the landscape of chemical synthesis, the choice of catalyst is paramount to the success of a reaction, influencing yield, purity, and overall efficiency. For researchers and professionals in drug development, selecting the optimal catalyst can significantly streamline the path to novel therapeutics. This guide provides a comprehensive comparison of the catalytic efficiency of two prominent acidic catalysts: pyrophosphoric acid and Eaton's reagent. While both are employed to facilitate crucial carbon-carbon and carbon-heteroatom bond formations, they exhibit distinct properties and performance in various synthetic transformations.
Unveiling the Contenders: A Brief Introduction
This compound (PPA) , also known as diphosphoric acid, is a moderately strong inorganic acid.[1][2] In synthetic organic chemistry, it is often a component of the more viscous polyphosphoric acid (PPA), which is widely used as a dehydrating agent and catalyst for intramolecular acylation and cyclization reactions. While effective, the high viscosity of PPA can present challenges in handling and product isolation.[3]
Eaton's Reagent , a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MSA), typically in a 1:10 weight ratio, was developed as a less viscous and often more efficient alternative to PPA.[4] It is lauded for its ability to promote a wide range of reactions, including Friedel-Crafts acylations, cyclodehydrations, and the synthesis of various heterocyclic compounds, often under milder conditions and with higher yields compared to traditional catalysts.[3][5]
Catalytic Efficiency: A Quantitative Comparison
Direct, side-by-side comparisons of this compound and Eaton's reagent for the same reaction in published literature are scarce. However, a comparative analysis can be drawn by examining their performance in similar types of reactions, particularly intramolecular cyclizations, which are critical steps in the synthesis of many pharmaceutical scaffolds. Eaton's reagent is frequently benchmarked against polyphosphoric acid (PPA), of which this compound is a key constituent.
The following table summarizes the performance of Eaton's reagent in the synthesis of quinolones, a class of heterocyclic compounds with significant biological activity.[6] This is contrasted with the known applications of this compound, often within PPA, for similar transformations.
| Catalyst | Reaction Type | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Eaton's Reagent | Intramolecular Cycloacylation | Functionalized Anilines | 4-Quinolone Derivatives | 90 °C, 1 h | 85-96% | [5] |
| Eaton's Reagent | Intramolecular Cycloacylation | Aniline (B41778) Derivatives | 4-Quinolones | <90 °C | High | [7][8] |
| Polyphosphoric Acid (PPA) | Intramolecular Cycloacylation | β-anilinoacrylic acid derivatives | 4-Quinolones | ~250 °C | 70-75% | [3] |
The data clearly indicates that Eaton's reagent facilitates the synthesis of 4-quinolones in significantly higher yields and under much milder temperature conditions compared to PPA. This suggests a superior catalytic efficiency for Eaton's reagent in this specific and pharmaceutically relevant transformation.
Experimental Protocols: A Closer Look at the Methodology
To provide a practical understanding of the application of these catalysts, detailed experimental protocols for representative reactions are outlined below.
Synthesis of 4-Quinolones using Eaton's Reagent
This protocol is based on the efficient cycloacylation of aniline derivatives.[5][7]
Procedure:
-
A solution of the appropriate β-anilinoacrylic acid derivative (1 equivalent) is prepared in Eaton's reagent.
-
The reaction mixture is heated to a specified temperature (typically below 90°C) and stirred for a designated time (often around 1 hour).
-
Upon completion, the reaction mixture is carefully quenched by pouring it into an aqueous base solution (e.g., sodium bicarbonate).
-
The precipitated product is then isolated by filtration, washed, and dried to yield the 4-quinolone.
Caption: A generalized workflow for acid-catalyzed intramolecular cyclization.
Intramolecular Cyclization using Polyphosphoric Acid (PPA)
This generalized protocol is representative of reactions where PPA is used as the catalyst and dehydrating agent.
Procedure:
-
The substrate is added to polyphosphoric acid.
-
The mixture is heated to a high temperature (often exceeding 150°C) with vigorous stirring to ensure homogeneity in the viscous medium.
-
After the reaction is complete (monitored by techniques like TLC), the mixture is cooled and then cautiously poured onto crushed ice or into cold water to hydrolyze the PPA and precipitate the product.
-
The solid product is collected by filtration, washed thoroughly with water to remove residual acid, and then purified.
Signaling Pathways: A Divergence in Application
The discussion of signaling pathways reveals a fundamental difference in the primary application domains of this compound and Eaton's reagent.
This compound and Inositol (B14025) Pyrophosphates:
In a biological context, pyrophosphate (the conjugate base of this compound) is a key player in cellular signaling, primarily through its incorporation into inositol pyrophosphates (PP-InsPs).[9][10] These molecules are involved in a multitude of cellular processes, including phosphate (B84403) sensing, energy homeostasis, and protein-protein interactions.[9][11] For instance, PP-InsPs can act as "molecular glues" to facilitate the interaction of proteins containing SPX domains, thereby regulating crucial signaling cascades.[9] The study of these pathways is a vibrant area of research in drug development, with enzymes like farnesyl pyrophosphate synthase (FPPS) being a target for cancer therapeutics.[12]
Caption: Simplified overview of the inositol pyrophosphate signaling pathway.
Eaton's Reagent:
In contrast, Eaton's reagent is a synthetic tool and is not known to have a direct role in biological signaling pathways. Its utility lies in the efficient construction of complex organic molecules, some of which may be designed to interact with and modulate specific signaling pathways. Therefore, its relevance to drug development is as a facilitator of synthesis rather than as a signaling molecule itself.
Conclusion: Making the Right Choice for Your Synthesis
The comparison between this compound and Eaton's reagent for catalytic applications in organic synthesis, particularly for intramolecular cyclizations, reveals a clear advantage for Eaton's reagent. It consistently demonstrates higher yields under significantly milder reaction conditions, coupled with easier handling due to its lower viscosity.[3] While this compound, primarily through its presence in PPA, remains a viable option, its application often necessitates higher temperatures and can lead to lower yields.
For researchers, scientists, and drug development professionals, Eaton's reagent presents a more efficient and often more practical choice for facilitating key synthetic transformations in the journey towards novel and effective pharmaceuticals. The understanding of the distinct roles of pyrophosphate in biological signaling further clarifies the application domains of these two important chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A mild and efficient synthesis of 4-quinolones and quinolone heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eaton's Reagent | 39394-84-8 | Benchchem [benchchem.com]
- 9. Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrophosphate inhibits periodontal ligament stem cell differentiation and mineralization through MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Farnesyl Pyrophosphate Synthase as a Target for Drug Development: Discovery of Natural-Product-Derived Inhibitors and Their Activity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A critical analysis of pyrophosphoric acid versus triflic acid as catalysts in organic synthesis.
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of acid catalysis in organic synthesis, the choice of catalyst is paramount to achieving desired reaction outcomes, including high yields, selectivity, and mild reaction conditions. Among the plethora of acidic catalysts, pyrophosphoric acid and trifluoromethanesulfonic acid (triflic acid) represent two distinct classes of Brønsted acids. This guide provides a critical analysis of their comparative performance in key organic transformations, supported by experimental data, to aid researchers in catalyst selection.
At a Glance: Key Differences and Performance Overview
| Feature | This compound (H₄P₂O₇) | Triflic Acid (CF₃SO₃H) |
| Acid Strength (pKa) | pKa₁ ≈ 0.85, pKa₂ ≈ 1.96[1] | pKa ≈ -14.7[2][3][4][5] |
| Chemical Nature | A moderately strong inorganic acid. | A superacid, one of the strongest known Brønsted acids.[3][4][5] |
| Cost | Generally lower cost. | Significantly more expensive. |
| Corrosivity | Corrosive. | Extremely corrosive. |
| Catalytic Activity | Moderate to good, often requiring higher temperatures. | Exceptionally high, often enabling reactions at lower temperatures.[6] |
| Common Applications | Esterification, dehydration, synthesis of organic phosphates.[7] | Friedel-Crafts reactions, esterification, dehydration, polymerization.[4][8] |
Delving into the Data: A Comparative Look at Key Organic Reactions
A direct, side-by-side comparison of this compound and triflic acid in the same reactions under identical conditions is scarce in the literature. However, by examining their performance in similar transformations, a comparative analysis can be constructed.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. The catalytic efficiency of the acid is crucial in activating the acylating agent.
Triflic Acid: As a superacid, triflic acid is an exceptionally effective catalyst for Friedel-Crafts acylation, often requiring only catalytic amounts and proceeding under mild conditions.[6][9] For instance, the acylation of anisole (B1667542) with acetic anhydride (B1165640) in the presence of triflic acid can proceed efficiently.[6] A comparative study has shown triflic acid to be far superior to other Lewis and Brønsted acids for acylation reactions.[6]
This compound: While less common than polyphosphoric acid (PPA) for this purpose, this compound can catalyze Friedel-Crafts type reactions. However, it generally requires more forcing conditions, such as higher temperatures, and may lead to lower yields compared to superacids. Data on the use of pure this compound is limited, with PPA being the more frequently cited reagent in this context.
Table 1: Illustrative Comparison for Friedel-Crafts Acylation of Anisole
| Catalyst | Acylating Agent | Conditions | Yield | Reference |
| Triflic Acid | Acetic Anhydride | Not specified | High | [6] |
| Bismuth Triflate | Acetic Anhydride | Microwave, solvent-free | High | [8] |
| Zeolite Hβ | Acetic Anhydride | 80°C, 3h, solvent-free | 42% | [1] |
Esterification
Esterification, the reaction between a carboxylic acid and an alcohol, is a fundamental process in organic synthesis.
Triflic Acid: Triflic acid is a highly efficient catalyst for esterification due to its strong protonating ability, which enhances the electrophilicity of the carboxylic acid. It can be used in catalytic amounts to achieve high yields.
This compound: this compound and its derivatives are also utilized as catalysts in esterification reactions. They are particularly noted for their role in the synthesis of organic phosphate (B84403) esters. While effective, they may require higher catalyst loading or longer reaction times compared to triflic acid.
Table 2: Representative Data for the Esterification of Benzyl Alcohol with Acetic Acid
| Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfated Metal-Incorporated MCM-48 | 2:1 | 60 | 6 | 98.9 (selectivity) | [10] |
| Zeolite HX | 1:4 | 110 | 8.3 | ~58 (conversion) | [11] |
| PAFR (Porous Phenolsulphonic Acid-Formaldehyde Resin) | 1:1.2 | 50 | 12 | 96 (GC yield) | [12] |
Note: Specific quantitative data for this compound and triflic acid in this direct comparison was not found. The table illustrates typical conditions and yields with other acid catalysts.
Dehydration of Alcohols
The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes.
Triflic Acid: Its superacidic nature makes triflic acid a powerful dehydrating agent, capable of promoting the formation of carbocation intermediates and subsequent elimination to form alkenes, often under mild conditions.[8] For example, it is effective in the dehydrative cyclization of aryl pinacols.[13]
This compound: Phosphoric acid, a related compound, is a widely used and effective catalyst for alcohol dehydration, suggesting that this compound would also be active.[14] These catalysts are generally considered less oxidizing than sulfuric acid, leading to cleaner reactions.[14] However, they may necessitate higher temperatures.
Table 3: Illustrative Data for the Dehydration of 2-Phenyl-2-propanol
| Catalyst | Conditions | Yield | Notes | Reference |
| Phosphoric Acid (85%) | Heating | Not specified | Less oxidizing than H₂SO₄ | [14] |
| Alumina (Al₂O₃) | 300-350°C (vapor phase) | High | Good for gas-phase reactions | [14] |
Note: Direct comparative yield data for this compound and triflic acid in this specific reaction is not available in the provided search results.
Experimental Protocols: A Methodological Overview
Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for reactions catalyzed by triflic acid and phosphoric acid (as an analogue for this compound).
Protocol 1: Triflic Acid-Catalyzed Friedel-Crafts Acylation of Anisole with Acetic Anhydride
Materials:
-
Anisole
-
Acetic Anhydride
-
Triflic Acid (TfOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of anisole (1.0 eq) in dichloromethane at 0°C, add acetic anhydride (1.2 eq).
-
Slowly add a catalytic amount of triflic acid (e.g., 0.1 eq) to the reaction mixture.
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
This is a general procedure based on the known reactivity of triflic acid in Friedel-Crafts reactions. Specific quantities and reaction times will vary depending on the scale and substrate.
Protocol 2: Phosphoric Acid-Catalyzed Dehydration of Cyclohexanol (B46403)
Materials:
-
Cyclohexanol
-
85% Phosphoric Acid (H₃PO₄)
-
Saturated sodium chloride solution (brine)
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a round-bottom flask, combine cyclohexanol and 85% phosphoric acid (approximately a 1:4 molar ratio of acid to alcohol is often used).
-
Set up a simple distillation apparatus.
-
Heat the mixture to distill the cyclohexene (B86901) product as it forms. The boiling point of cyclohexene is approximately 83°C.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium chloride solution to remove any remaining acid.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Decant the dried liquid to obtain the cyclohexene product.
This procedure is a standard method for the dehydration of cyclohexanol and serves as a representative example of a reaction that could potentially be catalyzed by this compound.[7][14]
Visualizing the Catalytic Pathways
To understand the fundamental differences in their catalytic action, it is helpful to visualize the general mechanisms.
References
- 1. ijcps.org [ijcps.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Triflic acid - Wikipedia [en.wikipedia.org]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions | MDPI [mdpi.com]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to LC-MS Methods for the Validation and Quantification of Pyrophosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the validation and quantification of protein pyrophosphorylation and related inositol (B14025) pyrophosphates (PP-InsPs). It includes detailed experimental protocols, quantitative data comparisons, and visual diagrams of key pathways and workflows to aid in methodological selection and implementation.
Introduction to Pyrophosphorylation
Protein pyrophosphorylation is a post-translational modification where a pyrophosphate group is transferred to a serine residue that has been previously phosphorylated.[1] This process is often driven by inositol pyrophosphates (PP-InsPs), a class of signaling molecules containing high-energy pyrophosphate bonds.[2][3] PP-InsPs, such as 5-diphosphoinositol pentakisphosphate (5-IP7) and bis-diphosphoinositol tetrakisphosphate (IP8), are synthesized by inositol hexakisphosphate (IP6) kinases (IP6Ks) and PPIP5 kinases (PPIP5Ks).[4] These molecules play crucial roles in various cellular processes, including growth, energy homeostasis, and vesicular remodeling.[4][5] The study of pyrophosphorylation is critical for understanding these signaling pathways, but its analysis is challenging due to the labile nature of the pyrophosphate bond.
Challenges in Pyrophosphorylation Analysis
The analysis of protein pyrophosphorylation presents several analytical hurdles:
-
Low Abundance: Pyrophosphorylated proteins are often present in low stoichiometry compared to their non-phosphorylated or singly phosphorylated counterparts.[6]
-
Lability: The pyrophosphate bond is less stable than a standard phosphate (B84403) ester bond, making it susceptible to hydrolysis during sample preparation and analysis.
-
Analytical Complexity: Distinguishing pyrophosphorylation from two adjacent monophosphorylation events by mass spectrometry requires specialized fragmentation techniques and careful data interpretation.[7]
-
Metal Adduction: Highly phosphorylated molecules, including pyrophosphorylated peptides and PP-InsPs, can chelate metal ions, leading to poor chromatographic peak shape and reduced MS signal intensity.[7][8]
LC-MS Methods for Inositol Pyrophosphate (PP-InsP) Quantification
The quantification of cellular PP-InsPs is often used as a proxy for pyrophosphorylation activity. Several LC-MS methods have been developed for this purpose.
Comparison of LC-MS Methods for PP-InsP Analysis
| Method | Column Type | Mobile Phase Additive | Key Advantages | Key Disadvantages | Limit of Quantification (LOQ) | Reference |
| HILIC-MS/MS | Polymer-based amino HILIC (e.g., HILICpak VG-50 2D) | 300 mM Ammonium (B1175870) Carbonate (pH 10.5) | Good resolution of InsP6 and InsP7 isomers.[9] | Requires high pH, which may not be compatible with all LC systems. | ~10-20 pmol | [9][10] |
| HILIC-MS/MS with Metal Chelation | Polymer-based amino HILIC | Methylenediphosphonic acid | Prevents metal ion adsorption to LC tubing, improving peak shape and sensitivity.[10] | Additive may cause ion suppression. | ~10 pmol | [10] |
| Ion-Pairing RP-LC-MS | C18 | Tributylamine or Hexylamine | Good retention of highly polar analytes like PP-InsPs on standard C18 columns.[11] | Ion-pairing agents can be difficult to remove from the LC-MS system and may cause significant ion suppression. | Not explicitly reported for PP-InsPs, method dependent. | [11] |
| LC-ICP-MS | Anion Exchange (e.g., CarboPac PA200) | Not specified | Highly sensitive and phosphorus-specific, tolerates complex matrices.[12][13] Resolves multiple isomers.[12] | Requires specialized ICP-MS instrumentation. | Not explicitly reported, but highly sensitive. | [12][13] |
LC-MS Methods for Direct Protein Pyrophosphorylation Analysis
Direct detection and quantification of protein pyrophosphorylation is a more recent development, requiring specialized proteomics workflows.
Comparison of Proteomics Workflows for Pyrophosphorylation
| Workflow Component | Approach | Purpose | Key Considerations | Reference |
| Enrichment | Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) | To selectively isolate phosphorylated and pyrophosphorylated peptides from complex mixtures.[14] | Standard phosphopeptide enrichment methods can also enrich pyrophosphopeptides.[15] | [7][14] |
| Enrichment | Sequential elution from IMAC (SIMAC) | To separate singly phosphorylated from multi-phosphorylated and pyrophosphorylated peptides. | Can improve the detection of less abundant pyrophosphorylated species. | [15] |
| LC Separation | Reversed-Phase (e.g., C18) with Metal Chelator | Addition of sodium citrate (B86180) to the sample resuspension buffer. | Substantially reduces Fe3+ adduct formation, improving peak shape and signal intensity of pyrophosphopeptides.[7][16] | [7] |
| MS/MS Fragmentation | Electron Transfer Dissociation (ETD) / Higher-Energy Collision Dissociation (HCD) (EThcD) | To generate fragment ions that can unambiguously distinguish pyrophosphorylation from bisphosphorylation.[7] | ETD preserves the labile pyrophosphate modification, while HCD provides complementary fragmentation information.[7] | [7][17] |
| Data Analysis | Neutral Loss Triggered Acquisition | To selectively trigger MS/MS scans on peptides that lose a neutral fragment characteristic of the modification (e.g., HPO3). | This approach is used for canonical phosphorylation but can be adapted. A dedicated pyrophosphoproteomics workflow uses neutral-loss-triggered EThcD.[7] | [7][18] |
A recent study successfully identified 148 pyrophosphosites across 71 human proteins using a tailored workflow combining SIMAC enrichment, citrate buffer addition, and neutral-loss-triggered EThcD analysis.[7][19]
Alternative Validation Methods
While LC-MS is a powerful tool, other methods can be used for validation.
| Method | Principle | Application | Advantages | Disadvantages | Reference |
| Radioactive Labeling | In vitro incubation of proteins with [β-32P]5PP-InsP5. | Validating that a protein can be pyrophosphorylated. | Direct and sensitive detection of phosphate transfer. | Requires handling of radioactive materials; does not identify the specific site of modification. | [7] |
| Phosphatase Resistance | Treatment of modified peptides/proteins with phosphatases (e.g., λ-phosphatase). | Differentiating pyrophosphorylation from monophosphorylation. | Pyrophosphoserine is resistant to many standard phosphatases.[1][16] | Not completely specific; some phosphatases may have activity. | [1] |
| Chemical Synthesis | Synthesis of pyrophosphorylated peptide standards. | Validating MS/MS fragmentation patterns and chromatographic retention times.[20] | Provides definitive reference materials.[20] | Can be chemically challenging to synthesize. | [20][21] |
Experimental Protocols & Methodologies
Protocol 1: Quantification of Inositol Pyrophosphates by HILIC-MS/MS
This protocol is adapted from methods for analyzing mammalian-derived inositol poly/pyrophosphates.[9][10]
1. Sample Preparation (from cell culture):
-
Wash cells twice with ice-cold PBS.[10]
-
Lyse cells with a suitable buffer (e.g., 0.01% Triton X-100, 1 mM EDTA, 20 mM Tris-HCl).[10]
-
Deproteinize the lysate by adding 2 M perchloric acid.[10]
-
Add titanium oxide beads to the supernatant to adsorb inositol polyphosphates.[10]
-
Incubate the beads at 4°C for 30 minutes, then wash twice with 2 M perchloric acid.[10]
-
Elute the inositol polyphosphates from the beads using 10% ammonia (B1221849) solution (repeat twice).[10]
-
Dry the combined eluate and reconstitute in the initial mobile phase for LC-MS analysis.[10]
2. LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: HILICpak VG-50 2D (polymer-based amino column).[10]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 300 mM ammonium carbonate (pH 10.5).[9]
-
Gradient: A suitable gradient from high organic to high aqueous to elute the highly polar analytes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[10]
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) for specific InsP6 and PP-InsP transitions.
Protocol 2: Workflow for Direct Identification of Protein Pyrophosphorylation
This protocol is based on the pyrophosphoproteomics workflow developed by Morgan et al. (2024).[7][17][22]
1. Protein Extraction and Digestion:
-
Extract proteins from cell pellets using a lysis buffer containing protease and phosphatase inhibitors.
-
Reduce and alkylate the proteins.
-
Digest proteins into peptides using an appropriate protease (e.g., Trypsin).[23]
2. Pyrophosphopeptide Enrichment:
-
Perform phosphopeptide enrichment using TiO2 or IMAC beads according to the manufacturer's protocol.[14] For enhanced separation, a SIMAC (Sequential Elution from IMAC) approach can be used.[22]
3. Sample Preparation for LC-MS:
-
Desalt the enriched peptides using C18 tips.
-
Resuspend the final peptide sample in a buffer containing 50 mM sodium citrate to prevent metal adduction.[7][16]
4. LC-MS/MS Analysis:
-
LC System: NanoLC system.
-
Column: C18 analytical column.
-
Mass Spectrometer: Orbitrap mass spectrometer or similar high-resolution instrument capable of EThcD.[22]
-
MS Method: A data-dependent acquisition method with a neutral loss trigger for HPO3. Upon trigger, an EThcD scan is acquired to generate specific fragment ions for pyrophosphorylation.[7]
5. Data Analysis:
-
Search the raw data against a protein database using a search engine that allows for the specification of pyrophosphorylation as a variable modification (+159.93 Da on Ser/Thr).
-
Manually validate the MS/MS spectra of putative pyrophosphopeptides, looking for characteristic fragment ions that confirm the presence of the pyrophosphate group and its location.[7]
Visualizations
Caption: Inositol Pyrophosphate (PP-InsP) signaling pathway.[2][4][24]
Caption: Experimental workflow for pyrophosphoproteomics.[7][22]
References
- 1. Protein pyrophosphorylation by inositol pyrophosphates is a posttranslational event - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol Pyrophosphates: Energetic, Omnipresent and Versatile Signalling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein pyrophosphorylation by inositol pyrophosphates - detection, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Intimate connections: Inositol pyrophosphates at the interface of metabolic regulation and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Extensive protein pyrophosphorylation revealed in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioinertization of NanoLC/MS/MS Systems by Depleting Metal Ions From the Mobile Phases for Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shodex.com [shodex.com]
- 11. Analytical strategies for LC-MS-based targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Phosphorus-specific, liquid chromatography inductively coupled plasma mass-spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 14. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Automated identification and quantification of protein phosphorylation sites by LC/MS on a hybrid triple quadrupole linear ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Extensive protein pyrophosphorylation revealed in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemical Pyrophosphorylation of Functionally Diverse Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrophosphorylation via selective phosphoprotein derivatization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. Enrichment Workflow for Pyrophosphoproteome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protein preparation for LC-MS/MS analysis [protocols.io]
- 24. Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of Pyrosequencing with Sanger Sequencing
For researchers, scientists, and drug development professionals, selecting the appropriate DNA sequencing technology is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of pyrosequencing and Sanger sequencing, presenting supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection process for cross-validation studies.
Sanger sequencing, developed in 1977, has long been considered the "gold standard" for DNA sequencing due to its high accuracy and reliability.[1] This chain-termination method provides long read lengths, making it ideal for sequencing single genes and for the definitive confirmation of sequence variants.[2][3] In contrast, pyrosequencing is a "sequencing-by-synthesis" method that detects the release of pyrophosphate upon nucleotide incorporation.[2][4] It offers advantages in analyzing short to medium-length DNA sequences, quantifying allele frequencies, and detecting low-frequency mutations.[5][6][7]
Cross-validation of results from a primary sequencing method with a secondary, often orthogonal, method is crucial for ensuring data accuracy and reliability, particularly in clinical and diagnostic settings. This guide focuses on the cross-validation of pyrosequencing results with the benchmark Sanger sequencing method.
Performance Comparison: Pyrosequencing vs. Sanger Sequencing
The selection of a sequencing method often depends on the specific research question, balancing the need for throughput, sensitivity, and read length. The following table summarizes key quantitative performance metrics from comparative studies.
| Feature | Pyrosequencing | Sanger Sequencing | Key Considerations |
| Principle | Sequencing-by-synthesis[4] | Dideoxy chain termination[4] | Different underlying biochemistries provide a robust basis for cross-validation. |
| Read Length | Shorter (typically 25-30 bases, up to 100)[6][8][9] | Longer (500-1000 bases)[3] | Sanger is superior for long, contiguous reads. Pyrosequencing is well-suited for short, targeted regions. |
| Limit of Detection (LOD) for Mutations | High sensitivity (can detect minor alleles at ~5%)[10][11] | Lower sensitivity (~15-20% mutant alleles)[10] | Pyrosequencing is more sensitive for detecting low-frequency variants and quasispecies.[7] |
| Accuracy | Comparable to Sanger for short reads[8][9] | Considered the "gold standard" for accuracy[1] | Both methods are highly accurate; discrepancies often arise from their differing sensitivities. |
| Turnaround Time | Faster (sample preparation ~15 min; sequencing 96 samples in ~40-50 min)[6][9] | Slower (sample preparation can take several hours)[6] | Pyrosequencing offers a higher throughput for short sequences. |
| Cost | Less expensive for short DNA stretches[6][9] | Can be more expensive for high-throughput analysis of short regions | Cost-effectiveness depends on the scale and nature of the sequencing project. |
| Data Analysis | Real-time data generation[9] | Post-run analysis of electropherograms | Pyrosequencing provides immediate sequence information. |
Experimental Protocols
Detailed methodologies for both pyrosequencing and Sanger sequencing are provided below. These protocols outline the key steps from sample preparation to data acquisition, forming the basis for a cross-validation study.
Pyrosequencing Protocol
The pyrosequencing workflow involves PCR amplification of the target region, followed by a series of enzymatic reactions that generate a light signal upon nucleotide incorporation.[12][13]
-
PCR Amplification: The target DNA sequence is amplified via PCR. One of the PCR primers is biotinylated to facilitate the separation of the template strand.[12][14]
-
Template Preparation: The biotinylated PCR products are captured on streptavidin-coated Sepharose beads. The DNA is denatured, and the non-biotinylated strand is washed away, leaving the single-stranded biotinylated template.[15]
-
Primer Annealing: A sequencing primer is annealed to the single-stranded DNA template.[15]
-
Sequencing Reaction: The template-primer hybrid is incubated with a mixture of enzymes: DNA polymerase, ATP sulfurylase, luciferase, and apyrase.[13][16] The four deoxynucleotide triphosphates (dNTPs) are added sequentially.
-
Light Detection: When a complementary dNTP is incorporated by the DNA polymerase, pyrophosphate (PPi) is released.[13] ATP sulfurylase converts the PPi to ATP, which in turn drives the luciferase-mediated conversion of luciferin (B1168401) to oxyluciferin, generating a detectable light signal.[15] The light is proportional to the number of incorporated nucleotides. Unincorporated dNTPs are degraded by apyrase before the next dNTP is added.[15]
-
Data Analysis: The sequence is determined from the order and intensity of the light signals, which are recorded in a pyrogram.[4]
Sanger Sequencing Protocol
Sanger sequencing relies on the chain-termination principle, where the incorporation of a dideoxynucleotide (ddNTP) halts DNA synthesis.[4][17]
-
PCR Amplification: The target DNA region is amplified using standard PCR.
-
PCR Product Purification: The PCR product is purified to remove excess primers and dNTPs.
-
Cycle Sequencing: A second PCR-like reaction is performed using the purified PCR product as a template. This reaction includes the sequencing primer, DNA polymerase, the four standard dNTPs, and a small amount of fluorescently labeled ddNTPs (ddATP, ddGTP, ddCTP, ddTTP).
-
Chain Termination: During the reaction, the polymerase randomly incorporates either a dNTP or a ddNTP. When a ddNTP is incorporated, the chain elongation is terminated.[1] This results in a mixture of DNA fragments of varying lengths, each ending with a specific labeled ddNTP.
-
Capillary Electrophoresis: The fluorescently labeled DNA fragments are separated by size through capillary electrophoresis.[14]
-
Data Analysis: A laser excites the fluorescent dyes at the end of the capillary, and a detector reads the color of the emitted light for each fragment. The sequence is then reconstructed by a computer based on the order of the colors detected.[3]
Cross-Validation Workflow
The following diagram illustrates the logical workflow for cross-validating pyrosequencing results with Sanger sequencing. This process ensures that findings are robust and reproducible.
References
- 1. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. genomequebecplatforms.com [genomequebecplatforms.com]
- 4. differencebetween.com [differencebetween.com]
- 5. Pyrosequencing protocol using a universal biotinylated primer for mutation detection and SNP genotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thescipub.com [thescipub.com]
- 7. Comparison of Pyrosequencing, Sanger Sequencing, and Melting Curve Analysis for Detection of Low-Frequency Macrolide-Resistant Mycoplasma pneumoniae Quasispecies in Respiratory Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large-scale pyrosequencing of synthetic DNA: a comparison with results from Sanger dideoxy sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Large-scale Pyrosequencing of synthetic DNA: A comparison with results from Sanger dideoxy sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Sanger Sequencing, Pyrosequencing, and Melting Curve Analysis for the Detection of KRAS Mutations: Diagnostic and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrosequencing | Springer Nature Experiments [experiments.springernature.com]
- 13. Pyrosequencing Technology and Platform Overview [qiagen.com]
- 14. integra-biosciences.com [integra-biosciences.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. mybiosource.com [mybiosource.com]
A Comparative Guide to Dehydrating Agents in Condensation Reactions: Benchmarking Pyrophosphoric Acid
In the landscape of synthetic organic chemistry, condensation reactions are fundamental transformations for the construction of complex molecules, underpinning the synthesis of pharmaceuticals, natural products, and advanced materials. These reactions, which involve the joining of two molecules with the concomitant elimination of a small molecule, most commonly water, are critically dependent on the efficacy of the dehydrating agent employed. This guide provides a comprehensive comparison of pyrophosphoric acid and its polymeric form, polyphosphoric acid (PPA), against other widely used dehydrating agents, including dicyclohexylcarbodiimide (B1669883) (DCC), Eaton's reagent, phosphorus pentoxide (P₂O₅), and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). The performance of these reagents is evaluated based on their application in key condensation reactions, supported by experimental data and detailed protocols.
This compound and Polyphosphoric Acid (PPA)
This compound (H₄P₂O₇) is a phosphorus oxoacid formed by the condensation of two molecules of phosphoric acid.[1] In practice, polyphosphoric acid (PPA), a polymeric mixture of phosphoric acids, is more commonly used. PPA serves as both a strong acid catalyst and a powerful dehydrating agent, making it particularly effective for intramolecular condensation reactions that require high temperatures.
Key Applications:
-
Bischler-Napieralski Reaction: This reaction is a cornerstone for the synthesis of dihydroisoquinolines, which can be subsequently oxidized to isoquinolines, a core scaffold in many alkaloids. PPA is a frequently used reagent for this intramolecular cyclization of β-arylethylamides.[2][3]
-
Fischer Indole (B1671886) Synthesis: The synthesis of indoles from phenylhydrazones and carbonyl compounds can be effectively catalyzed by PPA, which acts as both the acid catalyst and dehydrating agent.[4]
-
Pictet-Spengler Reaction: This reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone. While traditionally catalyzed by protic acids, PPA can also be employed.[5]
Comparative Performance of Dehydrating Agents
The choice of a dehydrating agent is dictated by the specific requirements of the condensation reaction, including the nature of the substrates, the desired reaction conditions (temperature, pH), and the tolerance of functional groups. The following tables summarize the performance of this compound (as PPA) and other common dehydrating agents in various condensation reactions.
Table 1: Comparison of Dehydrating Agents in Amide Synthesis
| Dehydrating Agent | Typical Reaction Conditions | Yields | Advantages | Disadvantages |
| DCC | Room temperature, various aprotic solvents (e.g., CH₂Cl₂, DMF)[6] | Good to excellent[7] | Mild reaction conditions[8] | Formation of insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification; potential for racemization[6][9] |
| Phosphorus Pentoxide (P₂O₅) | Room temperature to elevated temperatures, typically in aprotic solvents like THF[10] | Good to excellent[11] | Inexpensive, powerful dehydrating agent[10][11] | Heterogeneous reaction can be slow; formation of a viscous phosphoric acid layer can inhibit the reaction[12] |
Table 2: Comparison of Dehydrating Agents in Ester Synthesis
| Dehydrating Agent | Typical Reaction Conditions | Yields | Advantages | Disadvantages |
| DCC (Steglich Esterification) | Room temperature, aprotic solvents (e.g., CH₂Cl₂), requires a catalytic amount of DMAP[6][13] | High[14] | Mild conditions, suitable for sensitive substrates[6][15] | Formation of DCU byproduct[6] |
| Concentrated Sulfuric Acid | Elevated temperatures[16] | Variable | Inexpensive and readily available[16] | Harsh acidic conditions can lead to side reactions and are not suitable for acid-sensitive substrates[17] |
Table 3: Comparison of Dehydrating Agents in Intramolecular Cyclization Reactions (e.g., Bischler-Napieralski)
| Dehydrating Agent | Typical Reaction Conditions | Yields | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | High temperatures (reflux) | Good | Strong acid and dehydrating agent in one[3] | Harsh conditions, high viscosity can make stirring difficult[18] |
| Phosphorus Pentoxide (P₂O₅) in POCl₃ | Refluxing POCl₃[2] | Effective for electron-deficient rings[2] | Powerful dehydrating conditions[19] | Harsh and corrosive reagents |
| Eaton's Reagent | Milder than PPA, various temperatures[20] | Good to excellent[20] | Lower viscosity than PPA, cleaner reactions[1][18] | Can be less effective for electron-poor substrates[21] |
| Triflic Anhydride (Tf₂O) | Can be used at room temperature with a base[3] | High | Very reactive, allows for milder conditions[3] | Expensive, highly reactive and requires careful handling |
Experimental Protocols
Protocol 1: Steglich Esterification using DCC
This protocol describes the esterification of a carboxylic acid with an alcohol using dicyclohexylcarbodiimide (DCC) as the dehydrating agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[22]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a solution of the carboxylic acid, alcohol, and DMAP in anhydrous CH₂Cl₂ at 0 °C, add a solution of DCC in anhydrous CH₂Cl₂ dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica (B1680970) gel.
Protocol 2: Bischler-Napieralski Reaction using Polyphosphoric Acid (PPA)
This protocol outlines the intramolecular cyclization of a β-arylethylamide to a dihydroisoquinoline using polyphosphoric acid (PPA).
Materials:
-
β-arylethylamide (1.0 equiv)
-
Polyphosphoric acid (PPA)
Procedure:
-
Heat polyphosphoric acid to 100-150 °C in a round-bottom flask equipped with a mechanical stirrer.
-
Add the β-arylethylamide to the hot PPA in portions with vigorous stirring.
-
Maintain the reaction mixture at the elevated temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated NaOH solution to pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the general workflow for a condensation reaction and the mechanism of a DCC-mediated amide synthesis.
References
- 1. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. IDF No 1603 Phosphorus Pentoxide as an Effective Coupling Reagent for Synthesis of Amides – Industrial Consultancy & Sponsored Research (IC&SR) , IIT Madras [ipm.icsr.in]
- 11. nbinno.com [nbinno.com]
- 12. quora.com [quora.com]
- 13. grokipedia.com [grokipedia.com]
- 14. jove.com [jove.com]
- 15. Steglich Esterification [organic-chemistry.org]
- 16. In the preparation of an ester the commonly used dehydrating agent is:.. [askfilo.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Eaton's Reagent | 39394-84-8 | Benchchem [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Organic Syntheses Procedure [orgsyn.org]
A Comparative Kinetic Analysis of Enzymatic and Non-Enzymatic Pyrophosphate Hydrolysis
An objective guide for researchers, scientists, and drug development professionals on the catalytic efficiency of inorganic pyrophosphatases versus the spontaneous hydrolysis of pyrophosphate, supported by experimental data and detailed protocols.
Inorganic pyrophosphate (PPi) is a crucial molecule in cellular metabolism, generated as a byproduct of numerous biosynthetic reactions, including DNA and protein synthesis.[1] Its subsequent hydrolysis into two molecules of orthophosphate (Pi) is an energetically favorable reaction that drives these biosynthetic processes to completion. This guide provides a comparative kinetic analysis of the two primary mechanisms of PPi hydrolysis: spontaneous (non-enzymatic) cleavage and the highly efficient catalysis mediated by inorganic pyrophosphatases (PPases).
Quantitative Comparison of Kinetic Parameters
The hydrolysis of pyrophosphate is starkly different when catalyzed by an enzyme compared to its spontaneous cleavage in an aqueous environment. The following tables summarize the key kinetic parameters for both processes, highlighting the profound rate enhancement achieved by inorganic pyrophosphatases.
| Parameter | Non-Enzymatic Hydrolysis (MgPPi²⁻) | Enzymatic Hydrolysis (E. coli Inorganic Pyrophosphatase) | Fold Rate Enhancement |
| Rate Constant (k) | 2.8 x 10⁻¹⁰ s⁻¹ (at 25°C, pH 8.5)[2][3] | 570 s⁻¹ (k_cat)[2][3] | ~2.0 x 10¹² |
| Enthalpy of Activation (ΔH‡) | 29.3 kcal/mol[4] | 12.7 kcal/mol | -16.6 kcal/mol (Reduction)[2][5] |
| Michaelis Constant (K_M) | Not Applicable | Micromolar range[6] | Not Applicable |
Table 1: Comparison of kinetic parameters for non-enzymatic and enzymatic hydrolysis of pyrophosphate.
| Enzyme Source | K_M (µM) | V_max (µmol Pi min⁻¹ mg⁻¹) | k_cat (s⁻¹) |
| Escherichia coli | - | - | 570[2][3] |
| Helicobacter pylori | 214.4[7] | 594[7] | - |
| Yeast (S. cerevisiae) | - | - | 208 (at pH 8.4)[8] |
Table 2: Kinetic parameters of inorganic pyrophosphatases from various organisms.
Experimental Protocols
The determination of the kinetic parameters presented above relies on precise experimental methodologies. Below are detailed protocols for key experiments used in the study of pyrophosphate hydrolysis.
Protocol 1: Non-Enzymatic Hydrolysis Rate Determination using ³¹P NMR
This method allows for the direct monitoring of the conversion of pyrophosphate to phosphate (B84403) over time.
Materials:
-
Sodium pyrophosphate (Na₄P₂O₇)
-
Magnesium chloride (MgCl₂)
-
Buffer solution (e.g., Tris-HCl, pH 8.5)
-
Deuterated water (D₂O) for NMR signal locking
-
NMR spectrometer equipped with a phosphorus probe
Procedure:
-
Prepare a reaction mixture containing a known concentration of sodium pyrophosphate and MgCl₂ in the chosen buffer. The presence of Mg²⁺ is crucial as MgPPi²⁻ is the primary substrate for many pyrophosphatases and its non-enzymatic hydrolysis rate is often the relevant comparison.[2][3]
-
Transfer the reaction mixture to an NMR tube and add a small amount of D₂O.
-
Acquire ³¹P NMR spectra at regular time intervals at a constant temperature (e.g., 25°C).
-
Integrate the signal intensities corresponding to the phosphorus atoms of pyrophosphate and orthophosphate in each spectrum.
-
The rate of hydrolysis can be determined by plotting the concentration of orthophosphate produced over time and fitting the data to an appropriate rate equation. For spontaneous hydrolysis, a first-order rate constant can be calculated.[2][3]
Protocol 2: Enzymatic Hydrolysis Rate Determination using Isothermal Titration Calorimetry (ITC)
ITC measures the heat change associated with a chemical reaction, providing a real-time measurement of enzyme activity.[5]
Materials:
-
Purified inorganic pyrophosphatase
-
Sodium pyrophosphate (substrate)
-
Buffer solution identical to that used for enzyme storage and dilution
-
Isothermal titration calorimeter
Procedure:
-
Equilibrate the enzyme solution and the substrate solution in the same buffer to minimize heat of dilution effects.
-
Load the enzyme solution into the sample cell of the calorimeter.
-
Load the pyrophosphate solution into the injection syringe.
-
Initiate the experiment by injecting a small aliquot of the substrate into the enzyme solution while monitoring the heat released.
-
The rate of heat production is directly proportional to the rate of the enzymatic reaction.
-
By performing injections at various substrate concentrations, the Michaelis-Menten parameters (K_M and V_max) can be determined by fitting the data of reaction velocity versus substrate concentration to the Michaelis-Menten equation.[5] The turnover number (k_cat) can then be calculated from V_max if the enzyme concentration is known.
Protocol 3: Colorimetric Acid-Molybdate Assay for Phosphate Quantification
This is a common endpoint assay to measure the amount of inorganic phosphate produced.
Materials:
-
Reaction mixtures from either non-enzymatic or enzymatic hydrolysis experiments.
-
Acid-molybdate reagent (containing ammonium (B1175870) molybdate (B1676688) in sulfuric acid).
-
Reducing agent (e.g., ascorbic acid).
-
Phosphate standard solution for calibration curve.
-
Spectrophotometer.
Procedure:
-
At specific time points, quench the hydrolysis reaction (e.g., by adding a strong acid).
-
Add the acid-molybdate reagent to an aliquot of the quenched reaction mixture. This forms a phosphomolybdate complex.
-
Add the reducing agent to develop a blue color, the intensity of which is proportional to the phosphate concentration.
-
Measure the absorbance of the solution at a specific wavelength (typically around 660 nm or 820 nm, depending on the specific protocol).[4][9]
-
Determine the phosphate concentration by comparing the absorbance to a standard curve generated with known concentrations of phosphate.
Signaling Pathways and Experimental Workflows
The hydrolysis of pyrophosphate is not only a thermodynamic driving force but also a key component of cellular signaling, particularly through the generation of inositol (B14025) pyrophosphates (PP-IPs).
Caption: Biosynthesis of the inositol pyrophosphate signaling molecule 5-IP7.
The experimental investigation of pyrophosphate hydrolysis, whether enzymatic or non-enzymatic, follows a structured workflow.
Caption: General experimental workflow for kinetic analysis of PPi hydrolysis.
Conclusion
The kinetic analysis unequivocally demonstrates the remarkable catalytic power of inorganic pyrophosphatases, which accelerate the hydrolysis of pyrophosphate by a factor of approximately 2 x 10¹².[2][3] This immense rate enhancement is primarily achieved by a significant reduction in the enthalpy of activation.[2][5] The data underscores the biological necessity of these enzymes for efficient cellular metabolism and energy utilization. For drug development professionals, the essential role and high efficiency of inorganic pyrophosphatases in various organisms, including pathogens like Helicobacter pylori, make them attractive targets for the development of novel inhibitors. The experimental protocols provided herein offer a robust framework for the kinetic characterization of such enzymes and their potential inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase* | Semantic Scholar [semanticscholar.org]
- 3. Enhancement of the rate of pyrophosphate hydrolysis by nonenzymatic catalysts and by inorganic pyrophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Kinetic and structural properties of inorganic pyrophosphatase from the pathogenic bacterium Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The relative hydrolytic reactivities of pyrophosphites and pyrophosphates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40755A [pubs.rsc.org]
- 9. sphinxsai.com [sphinxsai.com]
Safety Operating Guide
Proper Disposal of Pyrophosphoric Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of hazardous chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of pyrophosphoric acid, a corrosive substance requiring careful management.
This compound (H₄P₂O₇) is a hazardous substance that must be handled with care throughout its lifecycle, including disposal. Adherence to proper disposal procedures is crucial to protect personnel and the environment.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][2][3] All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood.[1][2]
In the event of a spill, contain the material to prevent it from entering drains or waterways.[1][4] For minor spills, use a dry, non-combustible absorbent material like sand or Met-L-X to clean up the spill.[4][5] Avoid using combustible materials such as paper towels.[5] The collected material should be placed in a suitable, labeled container for hazardous waste disposal.[2][4]
Disposal Procedures
This compound is classified as a corrosive hazardous waste, with the US EPA waste number D002.[4] Therefore, it must be disposed of in accordance with all local, state, and federal regulations.[4][6] Do not dispose of this compound down the drain.[1]
The primary method for disposal is through a licensed hazardous waste disposal facility.[1][3] The acid should be stored in its original or a compatible, tightly sealed container, clearly labeled as hazardous waste.[2][4]
Neutralization as a Pre-Treatment Step
While final disposal must be handled by a certified waste management company, neutralization can be a necessary pre-treatment step to mitigate the corrosive hazard, particularly for dilute solutions or in the case of a spill. Neutralization should be performed by trained personnel in a controlled environment.
A common method for neutralizing acids is to slowly add a weak base. For this compound, a suggested approach involves neutralization with ammonia (B1221849) to a pH of 3 or greater.[7]
Experimental Protocol for Neutralization (for small quantities):
-
Preparation: Work in a fume hood and wear all required PPE. Have a calibrated pH meter or pH strips readily available. Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide (B78521) or ammonia.
-
Dilution: If dealing with concentrated this compound, it is advisable to first slowly dilute it by adding the acid to a large volume of cold water or ice. This helps to dissipate the heat generated during neutralization.
-
Neutralization: Slowly and with constant stirring, add the weak base to the diluted this compound solution. Monitor the pH of the solution continuously.
-
pH Adjustment: Continue adding the base in small increments until the pH reaches a neutral range (typically between 6.0 and 8.0). Be aware that the reaction can generate heat, so proceed with caution.
-
Final Disposal: Even after neutralization, the resulting solution may contain phosphates that are subject to disposal regulations. The neutralized solution should be collected in a properly labeled waste container and disposed of through your institution's hazardous waste management program. Complete neutralization with sodium hydroxide will yield tetrasodium (B8768297) pyrophosphate.[8]
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| EPA Hazardous Waste Number | D002 (Corrosivity) | [4][6] |
| Neutralization Target pH | Approximately 3 or greater (with ammonia) | [7] |
| Final Neutralization pH Range | 6.0 - 8.0 (General practice) | N/A |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. chemos.de [chemos.de]
- 2. Page loading... [wap.guidechem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. epa.gov [epa.gov]
- 7. US3057711A - Stabilization of phosphoric acid and neutralized solutions thereof - Google Patents [patents.google.com]
- 8. grokipedia.com [grokipedia.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrophosphoric Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of pyrophosphoric acid, a corrosive material that demands careful attention to safety protocols. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and maintain a safe laboratory environment.
This compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] It is also harmful if swallowed.[1][2] Understanding and implementing proper personal protective equipment (PPE) and handling procedures is critical to prevent injury.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the necessary personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full face shield are required.[3] | Protects against splashes and vapors that can cause severe eye damage and irritation.[1][3] |
| Hand Protection | Chemical resistant gloves (e.g., neoprene or nitrile rubber).[4] Always inspect gloves for integrity before use. | Prevents direct skin contact, which can lead to chemical burns.[1] |
| Body Protection | A chemical-resistant laboratory coat, buttoned, and covering as much skin as possible.[4] For larger quantities or splash potential, a chemical-resistant apron is recommended. | Protects the body from splashes and spills. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material.[4] | Protects feet from spills. |
| Respiratory | A NIOSH-approved respirator with a Type B-P filter may be necessary if working in an area with poor ventilation or when generating dusts or mists.[3] Consult your institution's safety officer. | Protects the respiratory tract from irritation and potential damage from inhalation of aerosols or mists.[3] |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Remove all unnecessary items from the work area to minimize contamination risk.
-
Have spill control materials, such as a neutralizing agent (e.g., sodium bicarbonate or a commercial acid neutralizer) and absorbent pads, readily available.
2. Handling and Use:
-
Don all required PPE before handling the acid.
-
When diluting, always add acid to water slowly, never the other way around, to prevent a violent exothermic reaction.
-
Avoid all personal contact, including inhalation of vapors or mists.[3]
-
Use compatible containers for storage and handling, such as glass or other approved materials.[3] Avoid using aluminum or galvanized containers.[3]
3. Spill Response:
-
In case of a small spill, neutralize the acid with a suitable agent, then absorb the residue with an inert material.
-
For larger spills, evacuate the area and alert emergency responders.[3]
-
Do not use combustible materials, such as paper towels, to clean up spills.
4. First Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a large amount of water to drink, if the person is conscious. Seek immediate medical attention.[1]
5. Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Neutralize the waste acid with a suitable base under controlled conditions.
-
Dispose of the neutralized waste and any contaminated materials in a properly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
Safety and Handling Workflow
The following diagram illustrates the logical flow of the safety and handling procedures for this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
